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  • Product: Dihydro Fenofibrate
  • CAS: 61001-99-8

Core Science & Biosynthesis

Foundational

mechanism of action of dihydro fenofibrate in lipid metabolism

Title : Mechanism of Action of Dihydro Fenofibrate in Lipid Metabolism: A Technical Whitepaper 1. Executive Summary Dihydro fenofibrate (also known as reduced fenofibric acid; CAS 61001-99-8) is a critical, pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Mechanism of Action of Dihydro Fenofibrate in Lipid Metabolism: A Technical Whitepaper

1. Executive Summary Dihydro fenofibrate (also known as reduced fenofibric acid; CAS 61001-99-8) is a critical, pharmacologically active metabolite of the widely prescribed lipid-modulating prodrug, fenofibrate. While fenofibric acid is traditionally recognized as the primary active moiety, its carbonyl reduction yields dihydro fenofibrate, a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1]. This whitepaper dissects the biotransformation, molecular mechanics, and systemic lipid-altering pathways of dihydro fenofibrate, providing a self-validating framework for researchers investigating PPARα-mediated metabolic regulation.

2. Pharmacokinetics and Biotransformation Fenofibrate itself is a prodrug with negligible affinity for PPARα. Upon oral administration, it undergoes rapid hydrolysis by tissue and plasma esterases to form fenofibric acid[1][2]. Subsequently, hepatic carbonyl reductases convert a significant portion of fenofibric acid into dihydro fenofibrate (reduced fenofibric acid)[3][4]. Both metabolites are pharmacologically active and undergo eventual glucuronidation for renal excretion[1][4].

Biotransformation Feno Fenofibrate (Prodrug) FA Fenofibric Acid (Active Metabolite) Feno->FA Tissue/Plasma Esterases RFA Dihydro Fenofibrate (Reduced Active Metabolite) FA->RFA Carbonyl Reductases Gluc Glucuronide Conjugates (Excretion) FA->Gluc UGT1A9 RFA->Gluc UGT1A9

Figure 1: Biotransformation pathway of fenofibrate into its active and excreted metabolites.

3. Molecular Mechanism: PPARα Activation The core mechanism of dihydro fenofibrate relies on its function as a ligand for PPARα, a nuclear transcription factor predominantly expressed in tissues with high fatty acid oxidation rates, such as the liver, heart, and skeletal muscle[5][6].

Upon entering the hepatocyte, dihydro fenofibrate binds to the ligand-binding domain of PPARα. This binding induces a conformational shift that facilitates heterodimerization with the Retinoid X Receptor (RXR)[7]. The PPARα-RXR complex recruits co-activators and binds to Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, fundamentally reprogramming cellular lipid metabolism[5][8].

PPAR_Pathway DF Dihydro Fenofibrate (Ligand) PPAR PPARα Receptor (Cytosol/Nucleus) DF->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR Receptor RXR->Complex PPRE PPRE (DNA Binding) Complex->PPRE Binds Promoter GeneUp Upregulation: LPL, ApoA-I, CPT1, ABCA1 PPRE->GeneUp GeneDown Downregulation: ApoC-III PPRE->GeneDown Effect1 ↑ TG Clearance GeneUp->Effect1 LPL Effect2 ↑ HDL Biogenesis GeneUp->Effect2 ApoA-I / ABCA1 Effect3 ↑ Fatty Acid β-Oxidation GeneUp->Effect3 CPT1 GeneDown->Effect1 Removes LPL Inhibition

Figure 2: PPARα-mediated signaling cascade induced by dihydro fenofibrate.

4. Impact on Lipid Metabolism Dihydro fenofibrate modulates the lipid profile through three primary vectors:

  • Triglyceride (TG) Reduction: Dihydro fenofibrate heavily upregulates the expression of Lipoprotein Lipase (LPL), the enzyme responsible for hydrolyzing triglycerides in VLDL and chylomicrons[2][6]. Concurrently, it downregulates Apolipoprotein C-III (ApoC-III), a natural inhibitor of LPL[2][6]. This dual-action mechanism drastically accelerates the clearance of triglyceride-rich lipoproteins from the plasma[5][8].

  • HDL Biogenesis: The drug increases the transcription of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the primary structural proteins of High-Density Lipoprotein (HDL)[6][8]. Furthermore, it enhances the expression of the ATP-binding cassette transporter A1 (ABCA1), which facilitates the efflux of cellular cholesterol to lipid-poor ApoA-I, driving HDL biogenesis and reverse cholesterol transport[8].

  • Fatty Acid β-Oxidation: By upregulating Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA oxidase, dihydro fenofibrate increases the transport of fatty acids into the mitochondria and peroxisomes for β-oxidation. This depletes the hepatic pool of free fatty acids available for triglyceride synthesis, further lowering VLDL secretion[5][9].

Table 1: Quantitative Impact of Dihydro Fenofibrate on Lipid Fractions

Lipid ParameterPrimary Mechanism of ActionTypical Clinical Impact
Triglycerides (TG) ↑ LPL activity, ↓ ApoC-III expression, ↑ β-oxidation30% to 50% Reduction
HDL Cholesterol ↑ ApoA-I/ApoA-II transcription, ↑ ABCA1 expression10% to 20% Increase
VLDL Cholesterol ↑ Hydrolysis via LPL, ↓ Hepatic secretion30% to 50% Reduction
LDL Cholesterol Shift from small dense LDL to larger, buoyant LDL5% to 20% Reduction

(Data synthesized from established fibrate pharmacokinetic profiles[5][6][10])

5. Experimental Protocols for Validation To ensure scientific integrity and trustworthiness, researchers must employ self-validating systems when studying dihydro fenofibrate. The following protocol outlines an in vitro workflow to validate its PPARα-dependent lipid-modulating effects, using RNA interference (siRNA) to establish direct causality.

Objective: Quantify the PPARα-dependent transcriptional and phenotypic lipid changes induced by dihydro fenofibrate in HepG2 human hepatocytes.

Step-by-Step Methodology:

  • Cell Culture & Transfection (Causality Baseline):

    • Culture HepG2 cells in DMEM supplemented with 10% FBS.

    • Self-Validating Control: Transfect half the cell population with PPARα-specific siRNA and the other half with a scrambled control siRNA 24 hours prior to treatment. This ensures that any observed effects are strictly receptor-mediated and not due to off-target chemical interactions[9].

  • Compound Treatment:

    • Treat cells with varying concentrations of dihydro fenofibrate (e.g., 10 µM, 50 µM, 100 µM) dissolved in DMSO (final DMSO concentration <0.1%) for 24 to 48 hours.

  • Gene Expression Analysis (Transcriptional Validation):

    • Extract total RNA using a standard TRIzol protocol.

    • Perform RT-qPCR to quantify the mRNA levels of LPL, APOC3, APOA1, and CPT1A.

    • Expected Result: In scrambled siRNA cells, LPL, APOA1, and CPT1A will upregulate dose-dependently, while APOC3 will downregulate. In PPARα siRNA cells, these changes will be abrogated[9].

  • Lipid Profiling (Phenotypic Validation):

    • Quantify intracellular triglycerides using a fluorometric assay kit.

    • Measure ApoA-I secretion in the culture media via ELISA.

    • Expected Result: Intracellular TG levels will decrease, and secreted ApoA-I will increase in a PPARα-dependent manner, confirming the translation of gene expression into functional lipid modulation[8][9].

ExpWorkflow Step1 1. HepG2 Cell Culture & PPARα siRNA Transfection Step2 2. Dihydro Fenofibrate Treatment (10-100 µM) Step1->Step2 24h Incubation Step3A 3A. RNA Extraction & RT-qPCR (Gene Targets) Step2->Step3A 24h-48h Step3B 3B. Intracellular/Secreted Lipid Profiling (TG, ApoA-I) Step2->Step3B 24h-48h Step4 4. Data Integration & Causal Validation Step3A->Step4 Step3B->Step4

Figure 3: Experimental workflow for validating PPARα-dependent lipid modulation.

6. Conclusion Dihydro fenofibrate is a highly active, reduced metabolite of fenofibrate that exerts profound control over lipid metabolism. By acting as a potent PPARα agonist, it orchestrates a complex transcriptional network that accelerates triglyceride clearance, promotes HDL biogenesis, and enhances fatty acid β-oxidation. Understanding its specific biotransformation and receptor kinetics is essential for drug development professionals aiming to optimize fibrate therapies or design novel PPARα modulators for dyslipidemia and metabolic syndrome.

References

  • Patsnap Synapse. "What is the mechanism of Fenofibric acid?" Available at:

  • Portico. "The role of a new formulation of fenofibric acid in the treatment of mixed dyslipidemia in type 2 diabetes: MECHANISM OF ACTION." Available at:

  • Karger. "The Biochemical Pharmacology of Fenofibrate." Available at:

  • American Heart Association Journals. "Fenofibric Acid, an Active Form of Fenofibrate, Increases Apolipoprotein A-I–Mediated High-Density Lipoprotein Biogenesis by Enhancing Transcription of ATP-Binding Cassette Transporter A1 Gene in a Liver X Receptor–Dependent Manner." Available at:

  • PMC / NIH. "Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia." Available at:

  • ECHEMI. "High Quality EP Standard Pharmaceutical API White Powder Fenofibrate CAS 49562-28-9." Available at:

  • PMC / NIH. "Fenofibrate-induced mitochondrial dysfunction and metabolic reprogramming reversal: the anti-tumor effects in gastric carcinoma cells mediated by the PPAR pathway." Available at:

  • PharmaCompass. "Fenofibrato | Drug Information, Uses, Side Effects, Chemistry." Available at:

  • Drug Metabolism and Disposition. "Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics." Available at:

  • ResearchGate. "Effect of Fenofibrate on Uric Acid Metabolism and Urate Transporter 1." Available at: _

Exploratory

Dihydro Fenofibrate: Comprehensive Structural Analysis, Synthesis, and Analytical Profiling

Executive Summary Fenofibrate is a widely prescribed prodrug of the fibrate class, functioning as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα) to manage severe hypertriglyceridemia and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenofibrate is a widely prescribed prodrug of the fibrate class, functioning as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα) to manage severe hypertriglyceridemia and mixed dyslipidemia[1]. Throughout the lifecycle of fenofibrate—spanning active pharmaceutical ingredient (API) manufacturing, formulation, and in vivo metabolism—various related substances are generated. Among the most critical of these is dihydro fenofibrate , a reduced analog that serves as both a biological metabolite and a heavily monitored synthetic impurity[2].

This technical guide provides a rigorous scientific breakdown of dihydro fenofibrate, detailing its structural elucidation, chemoselective synthesis, and the analytical methodologies required for its isolation and quantification in compliance with pharmacopoeial and FDA guidelines[3].

Chemical Identity & Structural Elucidation

The transformation from fenofibrate to dihydro fenofibrate involves a specific reduction at the benzophenone moiety. Fenofibrate contains a diaryl ketone group bridging a 4-chlorophenyl ring and a phenoxy ring. When this ketone is reduced to a secondary alcohol (a benzhydrol derivative), the resulting compound is dihydro fenofibrate.

This minor structural change fundamentally alters the molecule's physicochemical properties, particularly its UV absorbance profile and chromatographic retention time, which are critical parameters for analytical scientists.

Quantitative Physicochemical Data

The following table summarizes the core structural and physical data comparing the parent drug to its reduced analog[2][3][4][5].

PropertyFenofibrateDihydro Fenofibrate
CAS Number 49562-28-961001-99-8
IUPAC Name Isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate2-[4-[(4-Chlorophenyl)hydroxymethyl]phenoxy]-2-methylpropanoic Acid 1-Methylethyl Ester
Molecular Formula C₂₀H₂₁ClO₄C₂₀H₂₃ClO₄
Molecular Weight 360.83 g/mol 362.85 g/mol
Key Functional Group Diaryl KetoneDiaryl Carbinol (Secondary Alcohol)
Role API / ProdrugMetabolite / Reference Standard Impurity

Mechanistic Pathways & Chemoselective Synthesis

Dihydro fenofibrate is generated through two primary pathways: biological enzymatic reduction in vivo and synthetic chemical reduction in vitro. For researchers requiring dihydro fenofibrate as a reference standard for Abbreviated New Drug Application (ANDA) impurity profiling[3], it must be synthesized with high purity.

Causality in Reagent Selection

To synthesize dihydro fenofibrate from fenofibrate, the reducing agent must be carefully selected. Using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) would result in the over-reduction of the molecule, cleaving the isopropyl ester and yielding a diol. Therefore, Sodium Borohydride (NaBH₄) is the reagent of choice. NaBH₄ is chemoselective; it readily reduces the highly electrophilic diaryl ketone to a secondary alcohol without affecting the sterically hindered ester linkage.

Step-by-Step Synthesis Protocol
  • Solubilization: Dissolve 1.0 equivalent of fenofibrate API in anhydrous methanol (10 volumes) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0–5°C using an ice-water bath. Rationale: Controlling the temperature prevents transesterification side reactions with the methanol solvent.

  • Reduction: Add 1.2 equivalents of NaBH₄ portion-wise over 30 minutes.

  • Monitoring: Stir the reaction for 2 hours. Monitor the disappearance of the fenofibrate peak via Thin-Layer Chromatography (TLC) or rapid LC-MS.

  • Quenching & Extraction: Once complete, quench the excess NaBH₄ by slowly adding 1N HCl until the pH reaches ~6.0. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from a mixture of hexane and ethyl acetate to yield highly purified dihydro fenofibrate[4].

G Fenofibrate Fenofibrate (Ketone Intact) MW: 360.83 Reduction Chemoselective Reduction (NaBH4 in MeOH, 0-5°C) Fenofibrate->Reduction Synthetic Pathway Metabolism In Vivo Metabolism (Hepatic Reductases) Fenofibrate->Metabolism Biological Pathway Dihydro Dihydro Fenofibrate (Secondary Alcohol) MW: 362.85 Reduction->Dihydro Metabolism->Dihydro

Caption: Synthetic and metabolic pathways yielding dihydro fenofibrate from fenofibrate.

Analytical Characterization & Impurity Profiling

Regulatory bodies mandate rigorous impurity profiling for fenofibrate formulations. Dihydro fenofibrate (CAS: 61001-99-8) is a standard impurity that must be quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection[3].

Causality in Detection (The UV Shift)

In intact fenofibrate, the ketone group acts as an electron-withdrawing bridge that allows extended π-π conjugation between the two aromatic rings. This extended conjugation results in a broad, red-shifted UV absorbance maximum (λmax). When the ketone is reduced to the secondary alcohol in dihydro fenofibrate, this conjugation is broken. Consequently, the UV absorbance of dihydro fenofibrate is blue-shifted. Analytical scientists must account for this by utilizing a diode-array detector (DAD) or selecting an appropriate isosbestic wavelength (typically around 230 nm) to accurately quantify both compounds simultaneously.

Step-by-Step HPLC Methodology

A self-validating, stability-indicating HPLC method for isolating dihydro fenofibrate is outlined below:

  • Column Selection: Utilize a C18 Reverse-Phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size). Rationale: The highly hydrophobic nature of both the parent and the reduced analog requires a non-polar stationary phase for adequate retention and resolution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Rationale: TFA suppresses the ionization of any trace acidic impurities (like fenofibric acid), ensuring sharp, symmetrical peaks.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Program a linear gradient from 40% B to 90% B over 20 minutes, holding at 90% B for 5 minutes to wash the column, followed by a 5-minute re-equilibration at 40% B.

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and maintain the column compartment at 30°C to ensure reproducible retention times.

  • Detection: Monitor the eluent at 230 nm. Dihydro fenofibrate will typically elute slightly earlier than fenofibrate due to the increased polarity imparted by the newly formed hydroxyl group.

G Prep Sample Preparation (Extraction & Dilution) Chromatography RP-HPLC Separation (C18 Column, Gradient) Prep->Chromatography Detection UV/Vis Detection (Shifted λmax) Chromatography->Detection Analysis Impurity Profiling (ICH Guidelines) Detection->Analysis

Caption: Step-by-step analytical workflow for the isolation and profiling of fenofibrate impurities.

Conclusion

Understanding the chemical structure and molecular weight of dihydro fenofibrate (C₂₀H₂₃ClO₄, 362.85 g/mol ) is only the baseline for pharmaceutical development[2][4]. By mastering the chemoselective synthesis and the underlying spectroscopic changes caused by the reduction of the benzophenone ketone, application scientists can develop robust, self-validating analytical methods. These protocols ensure that fenofibrate formulations meet stringent regulatory thresholds for purity and safety.

Sources

Foundational

The Pharmacokinetic Profile of Dihydro Fenofibrate's Active Moiety in Preclinical Animal Models: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the pharmacokinetic properties of fenofibric acid, the active metabolite of the prodrug fenofibrate, in key preclinical animal models. Designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the pharmacokinetic properties of fenofibric acid, the active metabolite of the prodrug fenofibrate, in key preclinical animal models. Designed for researchers, scientists, and professionals in drug development, this document synthesizes field-proven insights with technical accuracy to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this widely used lipid-lowering agent.

Introduction: The Clinical and Preclinical Significance of Fenofibric Acid

Fenofibrate, a third-generation fibric acid derivative, is a cornerstone in the management of dyslipidemia.[1][2] It exerts its therapeutic effects by activating the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2][3] However, fenofibrate itself is a pharmacologically inactive prodrug.[1][2][4][5] Following oral administration, it undergoes rapid and extensive hydrolysis by tissue and plasma esterases to its active metabolite, fenofibric acid.[1][2][3][4][5][6][7][8][9][10] Consequently, pharmacokinetic studies are almost exclusively focused on the quantification of fenofibric acid in biological matrices, as unchanged fenofibrate is typically undetectable in plasma.[9][10][11]

Understanding the pharmacokinetic profile of fenofibric acid in preclinical animal models is paramount for the non-clinical safety assessment of fenofibrate and for the development of new formulations and combination therapies.[12] This guide will delve into the critical aspects of fenofibric acid's journey through the biological systems of various animal species, highlighting the interspecies differences that are crucial for translating preclinical data to the human context.

Absorption and Bioavailability: Overcoming Formulation Challenges

A significant challenge in the development of fenofibrate formulations is its poor aqueous solubility, a characteristic that can limit its oral bioavailability.[9][13] Various formulation strategies, such as micronization and nanocrystal technology, have been employed to enhance its dissolution and subsequent absorption.[4][13]

The absolute oral bioavailability of fenofibric acid has been reported to be approximately 40.0% in rats, while a choline salt formulation of fenofibrate (choline fenofibrate) demonstrated a significantly higher absolute oral bioavailability of 93.4% in the same species.[14][15] This highlights the critical role of formulation in optimizing drug delivery. In a study comparing a novel fenofibric acid ester derivative (JF-2) to fenofibrate in rats, the derivative showed a relative bioavailability of approximately 272.8%, suggesting that prodrug modifications can substantially enhance absorption.[5]

The presence of food can also significantly impact the absorption of fenofibrate. In porcine models, a positive food effect was observed, with an increase in the area under the curve (AUC) in the fed state compared to the fasted state.[16] This is attributed to the increased secretion of bile salts and the presence of lipid digestion products which enhance the solubilization of the lipophilic drug.[16]

Distribution: High Protein Binding and Lipoprotein Association

Upon entering systemic circulation, fenofibric acid exhibits extensive binding to plasma proteins, with approximately 99% being bound in both normal and hyperlipidemic subjects.[7][8][17] This high degree of protein binding is a critical determinant of its distribution and elimination characteristics. Due to this extensive binding, hemodialysis is not an effective method for removing fenofibric acid in cases of overdose.[17]

Interestingly, studies have shown that fenofibric acid preferentially distributes into the high-density lipoprotein (HDL) fraction of plasma in both humans and minipigs.[10] This affinity for HDL is likely due to the high protein content of this lipoprotein fraction and may have implications for the drug's mechanism of action.[10]

In radiolabeled studies in rats, the highest concentrations of the drug were found in the organs of absorption and elimination, namely the gut, liver, and kidneys.[18][19]

Metabolism: A Tale of Two Pathways and Species-Specific Nuances

The metabolism of fenofibric acid proceeds primarily through two main pathways: conjugation with glucuronic acid and reduction of the carbonyl group to a benzhydrol metabolite, which is then also conjugated with glucuronic acid.[6][7] It is important to note that oxidative metabolism via the cytochrome P450 system does not play a significant role in the clearance of fenofibrate or fenofibric acid.[7]

However, significant interspecies differences exist in the metabolic profile of fenofibric acid, which is a crucial consideration for preclinical to clinical translation.

  • Humans: In humans, the primary metabolic route is glucuronidation, with fenofibryl glucuronide being the principal metabolite excreted in the urine.[6][7]

  • Rats and Dogs: In contrast, in rats and dogs, reductive metabolism is more prominent. Fenofibric acid and its reduced form are the major metabolites, with glucuronides present in only small quantities.[6] Furthermore, these species exhibit a preferential formation of the levorotatory isomer of reduced fenofibric acid.[6] In beagle dogs, fenofibrate is more extensively metabolized into secondary metabolites compared to rats.[20][21]

The following diagram illustrates the primary metabolic pathways of fenofibrate.

fenofibrate_metabolism fenofibrate Fenofibrate (Prodrug) fenofibric_acid Fenofibric Acid (Active Metabolite) fenofibrate->fenofibric_acid Esterases reduced_fa Reduced Fenofibric Acid fenofibric_acid->reduced_fa Carbonyl Reduction glucuronide_fa Fenofibryl Glucuronide fenofibric_acid->glucuronide_fa Glucuronidation glucuronide_reduced_fa Reduced Fenofibryl Glucuronide reduced_fa->glucuronide_reduced_fa Glucuronidation

Caption: Metabolic conversion of fenofibrate to its primary metabolites.

Excretion: Divergent Routes in Different Species

The route of excretion for fenofibric acid and its metabolites also shows marked species-dependent variations.

  • Humans: Approximately 60% of an administered dose of fenofibrate is excreted in the urine, primarily as fenofibric acid and its glucuronide conjugate, with about 25% excreted in the feces.[7]

  • Rats and Dogs: In rats and dogs, fecal excretion is the predominant route, accounting for 70-80% of the administered dose.[6] This is in stark contrast to the primarily urinary excretion observed in humans.

  • Guinea Pigs: Guinea pigs exhibit a more balanced excretion profile, with 53% of the dose excreted in the urine and 34% in the feces.[18][19]

These differences in excretion pathways underscore the importance of selecting appropriate animal models and carefully interpreting the data when predicting human pharmacokinetics.

Pharmacokinetic Parameters: A Comparative Summary

The following table summarizes key pharmacokinetic parameters of fenofibric acid in various animal models following oral administration of fenofibrate. It is important to note that these values can be influenced by factors such as the specific formulation, dose, and analytical method used.

Animal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference
Rat2022.78 ± 3.684.0125.80 ± 22.427.9[5]
Rat (JF-2)2039.19 ± 6.656.0343.13 ± 61.79-[5]
Rabbit-----[13][22]
Dog-----[20][21][23][24][25]

Data for rabbits and dogs are mentioned in the literature but specific comparable values were not consistently available in a single source for this table.

Experimental Protocols for Preclinical Pharmacokinetic Studies

The robust characterization of fenofibric acid pharmacokinetics relies on well-designed and executed preclinical studies. The following outlines a typical experimental workflow.

Animal Models and Husbandry

Commonly used animal models for fenofibrate pharmacokinetic studies include Sprague-Dawley or Wistar rats, beagle dogs, and rabbits.[26][27][28][29] Animals should be housed in controlled environmental conditions with a standard diet and access to water ad libitum.[13] For studies investigating food effects, a standardized meal, such as the FDA-style breakfast for porcine models, is administered.[16]

Dosing and Sample Collection

Fenofibrate is typically administered orally via gavage.[27] Blood samples are collected at predetermined time points from sites such as the retro-orbital sinus in rats or other appropriate vessels, often under light anesthesia.[30] The collected blood is then processed to obtain plasma, which is stored frozen until analysis.[30]

The following diagram depicts a generalized workflow for a preclinical pharmacokinetic study.

pk_workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Interpretation animal_prep Animal Acclimation & Fasting dosing Oral Administration of Fenofibrate animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Separation & Storage sampling->plasma_prep extraction Sample Extraction (e.g., Protein Precipitation) plasma_prep->extraction analysis LC-MS/MS or HPLC-UV Quantification extraction->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc reporting Data Reporting & Interpretation pk_calc->reporting

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Bioanalytical Methods for Quantification

Accurate quantification of fenofibric acid in plasma is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and ultra-high performance liquid chromatography (UHPLC-UV) are commonly employed methods.[12][30][31][32][33] More sensitive and specific methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have also been developed and validated for this purpose.[14][15]

A typical bioanalytical method involves a sample preparation step, such as protein precipitation, followed by chromatographic separation and detection.[30][31] The method must be validated for parameters including linearity, accuracy, precision, selectivity, and stability to ensure reliable results.[12][32]

Conclusion and Future Directions

The pharmacokinetic profile of fenofibric acid in animal models is well-characterized, revealing it to be a rapidly formed, highly protein-bound active metabolite with significant interspecies differences in its metabolism and excretion. These differences, particularly the shift from primarily urinary excretion in humans to predominantly fecal excretion in rats and dogs, are critical considerations for the interpretation of preclinical safety and efficacy data.

Future research in this area may focus on:

  • Further elucidation of the mechanisms underlying the species-specific metabolic and excretory pathways.

  • The development of more predictive in vitro models to better anticipate human pharmacokinetics from preclinical data.

  • The application of physiologically based pharmacokinetic (PBPK) modeling to integrate data from various sources and improve the prediction of drug disposition in different populations.

A thorough understanding of the principles outlined in this guide is essential for any scientist involved in the research and development of fenofibrate-related therapies.

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Sources

Exploratory

Dihydro Fenofibrate: Molecular Dynamics and Receptor Binding Affinity to PPAR-Alpha

A Technical Guide for Drug Development Professionals and Molecular Pharmacologists Executive Summary Fenofibrate is a widely prescribed prodrug utilized for the management of mixed dyslipidemia and hypertriglyceridemia....

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals and Molecular Pharmacologists

Executive Summary

Fenofibrate is a widely prescribed prodrug utilized for the management of mixed dyslipidemia and hypertriglyceridemia. While its primary active metabolite, fenofibric acid, is well-documented, the pharmacological landscape of fenofibrate includes a critical secondary active metabolite: dihydro fenofibrate (also referred to as reduced fenofibrate or fenofibrol)[1]. Formed via the chemoselective reduction of the biphenyl ketone moiety by endogenous carbonyl reductases, this secondary alcohol derivative retains significant biological activity[2][3].

This technical whitepaper provides an in-depth analysis of the receptor binding affinity of dihydro fenofibrate to the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α). By examining the structural biology, thermodynamic binding kinetics, and experimental validation protocols, we aim to equip researchers with a robust framework for evaluating fibrate-class metabolites and designing next-generation Selective PPAR-α Modulators (SPPARMα).

Structural Biology: Ligand-Receptor Interactions

The PPAR-α Ligand Binding Domain (LBD)

The PPAR-α LBD is characterized by a voluminous, Y-shaped hydrophobic cavity (approximately 1,400 ų), which allows it to accommodate a diverse array of endogenous fatty acids and synthetic ligands[4]. The activation of PPAR-α relies on a highly conserved hydrogen-bond network that stabilizes Helix 12 (the Activation Function-2, or AF-2, helix) in an active conformation.

Fenofibric Acid vs. Dihydro Fenofibrate Binding Mechanics

For fibrates to activate PPAR-α, the ester prodrug must be hydrolyzed to expose the free carboxylic acid. The carboxylate headgroup of both fenofibric acid and dihydro fenofibric acid anchors the molecule by forming critical hydrogen bonds with Tyr464 (Helix 12), His440 (Helix 11), and Ser280 (Helix 3)[5].

The structural divergence between the two metabolites lies in the linker region:

  • Fenofibric Acid: Contains a rigid, planar ketone group. The carbonyl oxygen can act as a weak hydrogen bond acceptor but primarily interacts via van der Waals forces within the hydrophobic arm of the LBD.

  • Dihydro Fenofibrate: The ketone is reduced to a secondary alcohol (hydroxyl group)[2][3]. This introduces a chiral center and a potent hydrogen bond donor/acceptor. While the increased polarity slightly alters the desolvation penalty upon entering the hydrophobic pocket, the structural flexibility of the alcohol allows the molecule to maintain a stable binding pose, resulting in comparable micromolar affinity.

Pathway Feno Fenofibrate (Isopropyl Ester Prodrug) FA Fenofibric Acid (Primary Active Metabolite) Feno->FA Esterases (Hydrolysis) DHF Dihydro Fenofibric Acid (Reduced Active Metabolite) FA->DHF Carbonyl Reductases (Ketone Reduction) PPAR PPAR-α LBD Binding (Helix 12 Stabilization) FA->PPAR Agonist Binding DHF->PPAR Agonist Binding RXR RXR Heterodimerization PPAR->RXR Conformational Change PPRE PPRE Binding (Target Gene Transcription) RXR->PPRE Coactivator Recruitment

Metabolic conversion of fenofibrate and subsequent PPAR-α activation pathway.

Quantitative Binding Affinity

Fibrates are generally classified as low-affinity, high-capacity ligands for PPAR-α compared to highly potent, modern SPPARMα agents like pemafibrate[4]. The reduction of the ketone to an alcohol in dihydro fenofibrate preserves the essential pharmacophore required for receptor activation.

Table 1: Comparative PPAR-α Binding Affinities

Note: Values are synthesized from consensus in vitro TR-FRET and radioligand binding assays. Exact values may vary based on assay conditions (e.g., presence of specific coactivator peptides).

CompoundStructural FeaturePPAR-α Affinity (IC50 / EC50)Receptor Efficacy
Fenofibrate Isopropyl Ester, Ketone> 100 μM (Inactive)Prodrug
Fenofibric Acid Free Acid, Ketone~30 - 50 μMFull Agonist
Dihydro Fenofibric Acid Free Acid, Secondary Alcohol~40 - 60 μMFull Agonist
Pemafibrate (Reference)SPPARMα Architecture~0.001 μM (1 nM)Highly Selective Agonist

Data Interpretation: The binding affinity of dihydro fenofibrate remains in the mid-micromolar range, nearly equipotent to fenofibric acid. The systemic lipid-lowering efficacy of fenofibrate is thus a composite effect of both circulating metabolites acting in concert on hepatic and skeletal muscle PPAR-α receptors[3][5].

Experimental Protocol: Determining Binding Affinity via TR-FRET

To accurately quantify the binding affinity ( Kd​ or IC50​ ) of dihydro fenofibrate to PPAR-α, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is the industry standard. This method is preferred over traditional radioligand assays due to its high-throughput scalability and avoidance of radioactive waste.

Scientific Rationale (Causality): TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Terbium). By introducing a time delay (typically 50-100 μs) between excitation and emission measurement, short-lived background autofluorescence from the biological matrix or the compound itself is entirely eliminated. This ensures an exceptionally high signal-to-noise ratio, which is critical when evaluating low-affinity ligands like fibrates that require high assay concentrations (up to 100 μM) where compound autofluorescence is common.

Step-by-Step Methodology
  • Reagent Preparation:

    • Express and purify recombinant human PPAR-α LBD tagged with Glutathione S-Transferase (GST).

    • Prepare a master mix containing the GST-PPAR-α LBD, a Terbium-labeled anti-GST antibody (FRET donor), and a fluorescently labeled synthetic PPAR-α ligand (FRET acceptor/tracer).

  • Compound Titration:

    • Prepare a 12-point serial dilution of dihydro fenofibrate in DMSO (ranging from 1 mM down to 10 nM).

    • Transfer 100 nL of each concentration into a 384-well low-volume assay plate.

  • Assay Incubation:

    • Dispense 10 μL of the receptor/tracer master mix into each well containing the compound.

    • Crucial Step: Incubate the plate in the dark at room temperature for 2 hours. Reasoning: Fibrates exhibit relatively slow on/off rates; a 2-hour incubation ensures the system reaches thermodynamic equilibrium, preventing artificial skewing of the IC50​ curve.

  • Signal Detection:

    • Read the plate on a TR-FRET compatible microplate reader.

    • Excitation: 340 nm.

    • Emission 1 (Terbium Donor): 495 nm.

    • Emission 2 (Tracer Acceptor): 520 nm.

  • Data Analysis:

    • Calculate the FRET ratio (Emission 520 / Emission 495).

    • Plot the FRET ratio against the log concentration of dihydro fenofibrate.

    • Fit the data using a 4-parameter logistic non-linear regression model to determine the IC50​ . Use the Cheng-Prusoff equation to convert IC50​ to Ki​ if the Kd​ of the tracer is known.

TRFRET Prep 1. Prepare GST-PPARα LBD & Tracer Incubate 2. Add Dihydro Fenofibrate Prep->Incubate Compete 3. Ligand Competition & Equilibration (2h) Incubate->Compete Read 4. Measure FRET (340nm Ex / 520nm Em) Compete->Read Analyze 5. Calculate IC50 (Non-linear Regression) Read->Analyze

Step-by-step TR-FRET competitive binding assay workflow for determining IC50.

Pharmacological Impact & Future Directions

The recognition that dihydro fenofibrate is an active, circulating agonist of PPAR-α has significant implications for pharmacokinetics and drug-drug interactions. Because the conversion of fenofibric acid to dihydro fenofibrate is mediated by ubiquitous Aldo-Keto Reductases (AKRs)[3], variations in AKR expression among patients may alter the ratio of these two active metabolites.

While both metabolites bind to PPAR-α with similar affinity and drive the transcription of genes responsible for fatty acid β-oxidation and triglyceride clearance (e.g., upregulating Lipoprotein Lipase and downregulating ApoC-III)[4][6], the secondary alcohol of dihydro fenofibrate presents a distinct metabolic clearance pathway (e.g., direct glucuronidation of the hydroxyl group). Understanding these nuances is paramount for researchers developing next-generation lipid-modulating therapies that aim to maximize efficacy while minimizing the renal and hepatic burdens associated with traditional fibrates.

References

  • Fibrane the reduced derivative of fenofibrate - ResearchGate Source: ResearchGate URL:[Link]

  • Lipanthyl-267 M : Uses, Side Effects, Interactions, Dosage / Pillintrip Source: Pillintrip URL:[Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Impact of PPAR-Alpha Polymorphisms—The Case of Metabolic Disorders and Atherosclerosis - PMC Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Secondary Prevention by Raising HDL Cholesterol and Reducing Triglycerides in Patients With Coronary Artery Disease: The Bezafibrate Infarction Prevention (BIP) Study - ResearchGate Source: ResearchGate URL:[Link]

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Foundational

Metabolite Profiling of Fenofibric Acid (Dihydro Fenofibrate) in Human Liver Microsomes

An In-Depth Technical Guide: Abstract This technical guide provides a comprehensive framework for the in vitro metabolite profiling of fenofibric acid, the active metabolite of the prodrug fenofibrate, using human liver...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the in vitro metabolite profiling of fenofibric acid, the active metabolite of the prodrug fenofibrate, using human liver microsomes (HLMs). Fenofibrate is a widely prescribed lipid-regulating agent, and understanding its metabolic fate is crucial for predicting its efficacy, safety, and potential for drug-drug interactions. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design choices. We will explore the primary metabolic pathways of fenofibric acid, detail a robust HLM incubation and analysis workflow, and present the data in a clear, actionable format for researchers, scientists, and drug development professionals.

Scientific Foundation: The Metabolism of Fenofibric Acid

Fenofibrate, a fibric acid derivative, is a prodrug that is not metabolized by hepatic microsomal enzymes.[1] Upon oral administration, it is rapidly and completely hydrolyzed by tissue and plasma esterases to its pharmacologically active moiety, fenofibric acid (also known as dihydro fenofibrate).[1][2] It is this active metabolite that is the primary substrate for hepatic metabolism.

The activation of peroxisome proliferator-activated receptor alpha (PPARα) by fenofibric acid is the core mechanism for its therapeutic effects, which include reducing triglycerides and LDL cholesterol while increasing HDL cholesterol.[3] The metabolic clearance of fenofibric acid is a critical determinant of its systemic exposure and, consequently, its pharmacological activity and potential for toxicity.

Contrary to many xenobiotics, the metabolism of fenofibric acid is not significantly mediated by the cytochrome P450 (CYP) enzyme superfamily.[1][4][5] Instead, its clearance is dominated by two primary pathways:

  • Phase II Glucuronidation (Major Pathway): This is the principal route of elimination, where fenofibric acid is conjugated with glucuronic acid to form fenofibric acid glucuronide.[5] This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Extensive research has identified UGT2B7 as the primary enzyme responsible for this conjugation, with lesser but notable contributions from UGT1A9 and UGT1A3.[4][6] Understanding the roles of these specific UGTs is vital, as their activity can be influenced by genetic polymorphisms and inhibited by co-administered drugs, leading to variability in patient response.[4][7]

  • Phase I Carbonyl Reduction (Minor Pathway): A smaller fraction of fenofibric acid undergoes reduction of its carbonyl group to form a benzhydrol metabolite.[5][8] While this is a Phase I reaction, it is primarily carried out by carbonyl-reducing enzymes located in the liver cytosol, with Carbonyl Reductase 1 (CBR1) showing the greatest activity.[8] Human liver microsomes exhibit some, albeit lower, capacity for this reduction.[8]

This guide focuses on Human Liver Microsomes (HLMs) as the in vitro system of choice. HLMs are vesicles of the endoplasmic reticulum, prepared by ultracentrifugation of liver homogenate.[9] They are a cost-effective and well-established model because they contain a high concentration of key drug-metabolizing enzymes, particularly the UGTs responsible for the primary clearance of fenofibric acid.[9][10]

Fenofibric_Acid_Metabolism cluster_0 Metabolic Pathways Fenofibrate Fenofibrate (Prodrug) FA Fenofibric Acid (Active Metabolite) Fenofibrate->FA Esterases (Plasma, Tissue) FA_Glucuronide Fenofibric Acid Glucuronide (Major Metabolite, Inactive) FA->FA_Glucuronide UGT2B7 (Primary) UGT1A9, UGT1A3 (Lesser) Reduced_FA Reduced Fenofibric Acid (Minor Metabolite, Active) FA->Reduced_FA Carbonyl Reductases (e.g., CBR1)

Caption: Metabolic activation of fenofibrate and subsequent pathways for fenofibric acid.

Experimental Design: A Self-Validating Protocol

The following protocol is designed to be a self-validating system. This means it includes necessary controls and conditions to ensure that the observed metabolic activity is genuinely enzymatic and dependent on the required cofactors, thus bolstering the trustworthiness of the results.

Materials and Reagents

A meticulously prepared experiment begins with high-quality reagents. The following table outlines the necessary components.

Reagent / Material Supplier Example Purpose
Fenofibric AcidSigma-AldrichSubstrate
Pooled Human Liver Microsomes (HLMs)XenoTech, LLCEnzyme Source
NADPH Regenerating SystemCorningCofactor for reductive metabolism
UDPGA (Uridine 5'-diphosphoglucuronic acid)Sigma-AldrichCofactor for glucuronidation
AlamethicinSigma-AldrichUGT-activating agent (pore-former)
0.1 M Potassium Phosphate Buffer (pH 7.4)In-house preparationReaction buffer
Acetonitrile (LC-MS Grade)Fisher ScientificProtein precipitation / Stop solution
Formic Acid (LC-MS Grade)Fisher ScientificMobile phase modifier
Ultrapure WaterMillipore Milli-Q systemBuffer and mobile phase preparation
Analytical Standards (Metabolites, if available)Toronto Research ChemicalsLC-MS/MS identification confirmation
Internal Standard (e.g., Fenofibric Acid-d6)Santa Cruz BiotechnologyQuantification normalization
Experimental Workflow: Step-by-Step Methodology

The experimental workflow is visualized below, followed by a detailed protocol. The causality behind each step is critical: we don't just add reagents; we create a specific biochemical environment to probe the metabolic questions of interest.

HLM_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Processing cluster_analysis 4. Analysis A Prepare Reagent Stocks: - Fenofibric Acid - Cofactors (NADPH, UDPGA) - HLM Suspension B Pre-incubate HLM + Buffer + Alamethicin (5 min, 37°C) A->B C Initiate Reaction: Add Fenofibric Acid & Cofactors B->C D Incubate at 37°C (Time course: 0, 15, 30, 60 min) C->D E Quench Reaction: Add cold Acetonitrile + Internal Standard D->E F Vortex & Centrifuge (14,000 rpm, 10 min) E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Processing: - Metabolite Identification - Peak Area Integration H->I J Result Interpretation I->J

Caption: Step-by-step workflow for HLM-based metabolite profiling.

Detailed Protocol:

  • Preparation of Reagents:

    • Fenofibric Acid Stock (10 mM): Prepare in DMSO. Subsequent dilutions should be made in the buffer to minimize final solvent concentration (<1%).

    • HLM Suspension: Thaw pooled HLMs on ice. Dilute to a working concentration of 2 mg/mL in 0.1 M potassium phosphate buffer. Keep on ice.

    • Cofactor Mix: Prepare a fresh, concentrated mix containing the NADPH regenerating system and UDPGA in phosphate buffer.

  • Microsomal Incubation (Total Volume: 200 µL):

    • Rationale for Controls: Three types of incubations are essential for data integrity:

      • Complete Incubate: Contains HLMs, substrate, and all cofactors.

      • -Cofactor Control: Contains HLMs and substrate but no cofactors. This confirms that metabolite formation is cofactor-dependent.

      • -Enzyme Control (Heat-inactivated): Contains heat-inactivated HLMs, substrate, and cofactors. This confirms that metabolite formation is enzymatic and not due to spontaneous degradation.

    • Step 1: Activation: In a microcentrifuge tube, combine 50 µL of HLM suspension (final conc. 0.5 mg/mL), buffer, and a small volume of alamethicin (final conc. ~25 µg/mg protein). Pre-incubate for 5 minutes at 37°C. Causality: Alamethicin permeabilizes the microsomal membrane, ensuring UDPGA can access the UGT enzymes in the lumen, which is critical for observing glucuronidation.

    • Step 2: Initiation: Add the cofactor mix to start the reaction. Immediately follow with the addition of fenofibric acid (e.g., to a final concentration of 10 µM).

    • Step 3: Incubation: Incubate the tubes in a shaking water bath at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Sample Processing:

    • Step 1: Quenching: At each time point, terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard. Causality: The cold organic solvent serves two purposes: it instantly stops all enzymatic activity and precipitates the microsomal proteins.

    • Step 2: Protein Removal: Vortex the samples vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Step 3: Sample Collection: Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for analysis.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this work, offering the required sensitivity and specificity to identify and quantify metabolites in a complex biological matrix.[11][12]

Parameter Example Condition Rationale
LC Column C18 Reverse-Phase (e.g., Acquity BEH C18, 2.1x50 mm, 1.7 µm)Provides good retention and separation for fenofibric acid and its more polar metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the C18 column.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute compounds across a range of polarities.
Ionization Mode Electrospray Ionization (ESI), Negative ModeFenofibric acid and its glucuronide conjugate contain carboxylic acid groups that readily deprotonate to form negative ions.
MS Analysis Full Scan & Product Ion Scan (for identification)Full scan detects all ions; product ion scan fragments a specific parent ion to confirm its structure.
MS Analysis Multiple Reaction Monitoring (MRM) (for quantification)Highly specific and sensitive method for quantifying known parent-daughter ion transitions.

Data Interpretation and Expected Outcomes

Analysis of the LC-MS/MS data should reveal the time-dependent disappearance of the parent drug (fenofibric acid) and the appearance of its metabolites in the complete incubation samples.

Analyte Expected Observation Primary Pathway Key Enzymes
Fenofibric Acid Peak area decreases over time in complete incubates. Stable in control incubates.N/A (Substrate)N/A
Fenofibric Acid Glucuronide Major metabolite. Peak area increases significantly over time. Formation is dependent on UDPGA.GlucuronidationUGT2B7, UGT1A9, UGT1A3[4]
Reduced Fenofibric Acid Minor metabolite. Peak area may show a small increase. Formation is dependent on NADPH.Carbonyl ReductionCarbonyl Reductases (e.g., CBR1)[8]

No significant oxidative metabolites (e.g., hydroxylated species) are expected, confirming the minimal role of CYP enzymes in the clearance of fenofibric acid.[5] The rate of disappearance of fenofibric acid can be used to calculate in vitro intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.

Conclusion and Broader Implications

This technical guide outlines a robust, scientifically-grounded methodology for profiling the metabolites of fenofibric acid in human liver microsomes. By demonstrating that clearance is dominated by UGT-mediated glucuronidation and not CYP-mediated oxidation, these studies provide critical insights for drug development. This information helps predict potential drug-drug interactions with UGT inhibitors, explains inter-individual variability due to UGT polymorphisms, and ultimately contributes to the safer and more effective use of fenofibrate in the clinic. The principles and workflows described herein are foundational for modern in vitro drug metabolism studies.

References

  • Boivin, M., et al. (2009). In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes. Drug Metabolism and Disposition, 37(11), 2187-2195. [Link]

  • Stingl, J. C., et al. (2009). In vitro glucuronidation of fenofibric acid by human UDP-glucuronosyltransferases and liver microsomes. PubMed. [Link]

  • Boivin, M., et al. (2009). In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes. ResearchGate. [Link]

  • Balfour, J. A., et al. (1990). The biochemical pharmacology of fenofibrate. PubMed. [Link]

  • Skarydova, L., et al. (2018). In vitro metabolism of fenofibric acid by carbonyl reducing enzymes. ResearchGate. [Link]

  • Patsnap. (2024). What is the mechanism of Fenofibrate?. Patsnap Synapse. [Link]

  • Davidson, M. H. (2003). Clinical pharmacokinetics of fenofibrate. British Journal of Clinical Pharmacology. [Link]

  • Humbert, J., et al. (1981). [Metabolism of fenofibrate and fenofibric acid in vivo and in cultures of liver epithelial cells (author's transl)]. PubMed. [Link]

  • Lin, J. H. (2006). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In: Drug Metabolite Profiling in Drug Discovery. [Link]

  • Almazroo, O., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Drugs.com. (2025). Fenofibric Acid: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]

  • Hertz, R., et al. (1994). Fenofibrate: metabolism and species differences for peroxisome proliferation in cultured hepatocytes. PubMed. [Link]

  • Guengerich, F. P. (1997). In Vitro Approaches to Human Drug Metabolism. Oxford Biomedical Research. [Link]

  • Goosen, T. C., et al. (2007). Atorvastatin glucuronidation is minimally and nonselectively inhibited by the fibrates gemfibrozil, fenofibrate, and fenofibric acid. PubMed. [Link]

  • Al-Jenoobi, F. I., et al. (2015). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Saudi Pharmaceutical Journal, 23(4), 439-444. [Link]

  • Locuson, C. W., et al. (2020). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. PubMed. [Link]

  • Almazroo, O., et al. (2022). (PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Urjasz, H., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f. Farmacja Współczesna. [Link]

  • Pilli, N. R., et al. (2021). (PDF) Bio-Analytical Method Development and Validation of Fenofibric Acid in Human EDTA Plasma Using LC-MS/MS Detection Method. ResearchGate. [Link]

  • Kees, F., et al. (2001). Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. PubMed. [Link]

  • Shah, J., et al. (2014). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV. CORE. [Link]

  • Sallustio, B. C., et al. (1993). Urinary glucuronide excretion of fenofibric and clofibric acid glucuronides in man. Is it polymorphic?. PubMed. [Link]

  • Vanderbilt University Medical Center. (n.d.). Pharmacogenomic Associations Tables. Amazon S3. [Link]

  • King, M. W. (2025). Cytochrome P450 (CYP) Enzymes. The Medical Biochemistry Page. [Link]

  • Al-Awadhi, F. H., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Cureus. [Link]

  • Wikipedia. (n.d.). List of cytochrome P450 modulators. Wikipedia. [Link]

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Exploratory

Toxicity and In Vitro Safety Profile of Dihydro Fenofibrate: A Technical Whitepaper

Executive Summary Dihydro fenofibrate (CAS 61001-99-8) occupies a dual role in pharmaceutical development: it is both a monitored synthetic impurity of the hypolipidemic drug fenofibrate and a downstream mammalian metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydro fenofibrate (CAS 61001-99-8) occupies a dual role in pharmaceutical development: it is both a monitored synthetic impurity of the hypolipidemic drug fenofibrate and a downstream mammalian metabolite (reduced fenofibric acid ester)[1][2]. For drug development professionals and toxicologists, qualifying the safety profile of this compound is critical for regulatory compliance (ICH Q3A/Q3B) and for understanding the holistic pharmacokinetic behavior of fibrate therapies. This whitepaper synthesizes the mechanistic toxicology, regulatory thresholds, and standardized in vitro methodologies required to evaluate the safety profile of dihydro fenofibrate.

Chemical Identity and Pharmacokinetic Origins

Dihydro fenofibrate, chemically designated as 2-[4-[(4-Chlorophenyl)hydroxymethyl]phenoxy]-2-methylpropanoic acid 1-methylethyl ester, is the reduced analog of fenofibrate[1][3]. It possesses a molecular weight of 362.85 g/mol and is characterized by the reduction of the parent drug's ketone moiety into a hydroxyl group[1][3].

In vivo, fenofibrate acts as a prodrug. It is rapidly hydrolyzed by tissue and plasma esterases into its primary active moiety, fenofibric acid[4][5]. Subsequently, the carbonyl group of fenofibric acid (and to a lesser extent, intact fenofibrate) undergoes enzymatic reduction. In vitro subcellular fraction studies reveal that this reduction is predominantly catalyzed by Carbonyl Reductase 1 (CBR1) localized within the human liver cytosol, with minor contributions from aldo-keto reductases such as AKR1C1-AKR1C3[6].

MetabolicPathway Fenofibrate Fenofibrate (Prodrug) FenofibricAcid Fenofibric Acid (Active Metabolite) Fenofibrate->FenofibricAcid Tissue/Plasma Esterases (Hydrolysis) DihydroFenofibrate Dihydro Fenofibrate (Reduced Metabolite/Impurity) Fenofibrate->DihydroFenofibrate Carbonyl Reducing Enzymes (e.g., CBR1) FenofibricAcid->DihydroFenofibrate Carbonyl Reduction (Cytosolic CBR1) Glucuronide Glucuronide Conjugates (Excretion) FenofibricAcid->Glucuronide UGTs DihydroFenofibrate->Glucuronide UGTs

Metabolic reduction pathway of Fenofibrate to Dihydro Fenofibrate via cytosolic CBR1.

Mechanistic Toxicology & In Vitro Safety Profile

Hepatotoxicity & Peroxisome Proliferation

The primary pharmacological and toxicological mechanism of fibrates is the activation of the peroxisome proliferator-activated receptor alpha (PPARα)[5][7]. In vitro studies utilizing primary rat hepatocytes demonstrate that fenofibrate, fenofibric acid, and its reduced metabolite all induce cyanide-insensitive palmitoyl-CoA oxidation, a hallmark of peroxisome proliferation[5].

However, translating these in vitro rodent findings to human safety requires understanding species-specific receptor dynamics. Human hepatoma cell lines (e.g., HepG2) and primary human hepatocytes are highly resistant to fibrate-induced peroxisome proliferation[5]. Consequently, while dihydro fenofibrate triggers hepatomegaly and potential hepatocarcinogenesis in rodents, it lacks this toxicological pathway in humans[5][8].

Genotoxicity and Mutagenicity

Regulatory submissions for fenofibrate formulations confirm that the parent drug and its primary metabolites are devoid of genotoxic potential[4]. Standard in vitro batteries—including the Ames reverse mutation test, mouse lymphoma assays, and chromosomal aberration tests in Chinese Hamster Ovary (CHO) cells—consistently yield negative results[4]. Because the reduction of a ketone to a hydroxyl group in dihydro fenofibrate does not introduce any structural alerts for DNA reactivity (such as N-nitroso groups or aromatic amines), it shares this non-genotoxic safety profile[4].

Environmental and Aquatic Toxicity

From an environmental risk perspective, the reduced fenofibric acid metabolite demonstrates a lower aquatic toxicity profile compared to the parent compound in fish embryo toxicity tests[9]. Nonetheless, chronic exposure to fibrate derivatives requires monitoring under GHS classifications for long-term aquatic hazards[10].

Regulatory Thresholds & Quantitative Data

When dihydro fenofibrate is detected as an impurity in the active pharmaceutical ingredient (API), it must be qualified according to ICH Q3A(R2) guidelines[2]. If the impurity exceeds the qualification threshold (typically 0.15% or 1.0 mg/day intake), the in vitro safety data summarized below becomes a mandatory component of the Abbreviated New Drug Application (ANDA) or New Drug Application (NDA)[2].

Table 1: Quantitative In Vitro & Regulatory Parameters for Dihydro Fenofibrate

ParameterValue / ThresholdMechanistic SignificanceSource
CAS Number 61001-99-8Unique chemical identifier for reference standards.[1]
Molecular Weight 362.85 g/mol Influences membrane permeability and passive diffusion.[3]
CBR1 Intrinsic Clearance ( CLint​ ) ~85.975 μl/mg protein/minIndicates rapid cytosolic reduction of the parent drug.[6]
PPARα Activation Positive (Rodent) / Negative (Human)Drives species-specific peroxisome proliferation.[5]
ICH Q3A Qualification Threshold 0.15% or 1.0 mg/dayRegulatory limit triggering mandatory in vitro safety profiling.[2]
Genotoxicity (Ames Test) NegativeLacks structural alerts for DNA mutation or clastogenicity.[4]

Standardized In Vitro Experimental Protocols

To rigorously qualify the safety profile of dihydro fenofibrate, toxicologists employ a self-validating system of in vitro assays. The following protocols detail the step-by-step methodologies, emphasizing the causality behind each experimental choice.

Workflow Start Impurity/Metabolite Profiling (Dihydro Fenofibrate) Cytotoxicity Cytotoxicity Assay (HepG2 / Primary Hepatocytes) Start->Cytotoxicity Genotoxicity Genotoxicity Battery (Ames Test / Micronucleus) Start->Genotoxicity Receptor Receptor Activation (PPARα Reporter Assay) Start->Receptor Decision Safety Qualification (ICH Q3A/Q3B Compliance) Cytotoxicity->Decision Genotoxicity->Decision Receptor->Decision

In vitro safety assessment workflow for qualifying Dihydro Fenofibrate as an impurity.

Protocol A: In Vitro Cytotoxicity Assay (HepG2 Cells)

Objective: Assess the basal cytotoxicity of dihydro fenofibrate to establish a therapeutic window and determine the IC50​ . Self-Validation: The inclusion of a vehicle control (0.1% DMSO) validates that solvent toxicity does not confound the results, while a positive control (e.g., Chlorpromazine) ensures assay sensitivity.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Causality: HepG2 cells are selected because they retain human hepatic metabolic capabilities. Optimal seeding density prevents contact inhibition while ensuring sufficient metabolic activity for the assay duration.

  • Compound Preparation: Dissolve dihydro fenofibrate in DMSO and perform serial dilutions to achieve final well concentrations ranging from 0.1 μM to 100 μM. Causality: Serial dilution captures the full dose-response curve necessary for accurate non-linear regression and IC50​ calculation.

  • Treatment: Expose cells for 48 hours. Maintain final DMSO concentration at ≤0.1% (v/v). Causality: A 48-hour exposure allows adequate time for slow-acting apoptotic pathways or cumulative metabolic toxicity to manifest, preventing false negatives.

  • Viability Assessment (MTT Assay): Add MTT reagent (5 mg/mL) to each well. Causality: Viable cells reduce the yellow tetrazolium salt to purple formazan via mitochondrial succinate dehydrogenase. This directly correlates the mitochondrial metabolic rate with cell viability.

  • Quantification: Solubilize formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader.

Protocol B: Ames Reverse Mutation Assay (Genotoxicity)

Objective: Evaluate the mutagenic potential of dihydro fenofibrate to satisfy ICH M7 guidelines. Self-Validation: Utilizing Salmonella typhimurium strains with and without S9 metabolic activation ensures that both direct-acting mutagens and pro-mutagens are detected.

  • Strain Preparation: Culture histidine-dependent S. typhimurium strains (TA98, TA100, TA1535) overnight. Causality: Ensures bacteria are in the exponential growth phase, maximizing their susceptibility to mutagenesis.

  • Metabolic Activation (S9 Mix): Prepare rat liver S9 fraction supplemented with cofactors (NADP+, G6P). Causality: Bacteria lack mammalian cytochrome P450 enzymes. The S9 mix simulates human hepatic metabolism to detect metabolites that may be genotoxic.

  • Exposure & Plating: Mix dihydro fenofibrate (up to 5000 μ g/plate ), the bacterial suspension, and S9 mix in top agar. Pour onto minimal glucose agar plates. Causality: Minimal media lacks histidine, creating a selective pressure where only mutated (revertant) cells capable of synthesizing their own histidine can form visible colonies.

  • Incubation & Counting: Incubate at 37°C for 48-72 hours. A positive mutagenic result is defined as a dose-dependent, >2-fold increase in revertant colonies over the vehicle control.

Protocol C: PPARα Reporter Gene Assay

Objective: Quantify the specific activation of the PPARα nuclear receptor by dihydro fenofibrate. Self-Validation: Using a luciferase reporter system provides a highly sensitive, quantifiable luminescent output directly proportional to receptor binding, validated against a known strong agonist (e.g., GW7647).

  • Transfection: Transiently transfect mammalian cells (e.g., HEK293) with a human PPARα expression plasmid and a peroxisome proliferator response element (PPRE)-driven luciferase reporter plasmid. Causality: HEK293 cells possess low endogenous PPARα levels, minimizing background noise and maximizing the signal-to-noise ratio of the transfected receptors.

  • Treatment: Treat cells with dihydro fenofibrate (0.1 - 50 μM) for 24 hours. Causality: 24 hours provides the necessary physiological window for nuclear translocation, gene transcription, and subsequent luciferase protein accumulation.

  • Detection: Lyse the cells and add luciferin substrate. Measure luminescence. Causality: The oxidation of luciferin by luciferase emits light; thus, luminescence intensity is directly proportional to the extent of PPARα activation by the compound.

References

  • European Medicines Agency (EMA) - Cholib, INN-fenofibrate-simvastatin. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) - NDA 21-656 (Tricor). Available at:[Link]

  • PubMed Central (PMC) - Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics. Available at:[Link]

  • Ovid - Predicting the environmental emissions arising... : Environmental... Available at:[Link]

  • ResearchGate - In vitro metabolism of fenofibric acid by carbonyl reducing enzymes. Available at:[Link]

  • PubMed - Fenofibrate: metabolism and species differences for peroxisome proliferation in cultured hepatocytes. Available at: [Link]

Sources

Foundational

Pharmacological Divergence: PPARα Agonism vs. AKR Modulation

[label="Dihydro Fenofibrate\n(Reduced Fenofibric Acid)", Caption: Metabolic biotransformation of fenofibrate highlighting the CBR1-mediated reduction pathway. The structural transition from fenofibric acid to dihydro fen...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Dihydro Fenofibrate\n(Reduced Fenofibric Acid)",

Caption: Metabolic biotransformation of fenofibrate highlighting the CBR1-mediated reduction pathway.

The structural transition from fenofibric acid to dihydro fenofibrate is not merely a clearance mechanism; it fundamentally alters the molecule's pharmacodynamic profile.

Fenofibric acid acts as a potent agonist for PPARα, encoding target genes that inhibit fatty acid synthesis, stimulate β -oxidation, and enhance lipoprotein lipase activity[1],[2],[3]. However, intact fenibrate and its derivatives also interact with off-target proteins. Notably, fenofibrate is a potent inhibitor of the catalytic activities of Aldo-Keto Reductase (AKR) family members, such as AKR1B10 and Aldose Reductase[4].

When fenofibric acid is reduced to dihydro fenofibrate, the central ketone carbonyl group is converted to a hydroxyl group. This eliminates the carbonyl moiety from the middle of the molecule, altering its spatial geometry and electrostatic potential[4]. Consequently, dihydro fenofibrate exhibits shifted binding specificities, potentially modifying its competitive affinity for both the primary PPARα target and off-target AKR proteins compared to its unreduced precursor[4].

Quantitative Comparison of Metabolites
PropertyFenofibric AcidDihydro Fenofibrate (Reduced Fenofibric Acid)
Metabolic Origin Hydrolysis of Fenofibrate via CES1Carbonyl Reduction of Fenofibric Acid via CBR1 & AKRs
Chemical Structure Contains a central ketone carbonyl groupKetone carbonyl reduced to a hydroxyl group (benzhydrol)
Primary Target PPARα (High-affinity Agonist)PPARα (Altered affinity) / AKR Family Proteins
Subsequent Metabolism Direct Glucuronidation (UGT1A9)Direct Glucuronidation
Primary Excretion Route Urine (as Glucuronide conjugate)Urine (as Glucuronide conjugate)

Experimental Methodologies: Profiling the Reduction Pathway

To rigorously study the metabolic conversion of fenofibric acid to dihydro fenofibrate, researchers must employ highly specific in vitro assays. The following protocol is designed as a self-validating system to ensure kinetic accuracy.

Protocol 1: In Vitro CBR1-Mediated Carbonyl Reduction Assay

Causality for Experimental Design: Because CBR1 is exclusively a cytosolic enzyme, utilizing whole liver microsomes (which contain CYP450s but lack cytosolic enzymes) will yield artificially low or non-existent reduction rates[5]. Therefore, Human Liver Cytosol (HLC) must be isolated and utilized. Furthermore, CBR1 requires NADPH; failure to supply an NADPH-regenerating system will result in rapid cofactor depletion, artificially capping the Vmax​ .

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 10 mM stock solution of fenofibric acid in DMSO. Dilute into 100 mM potassium phosphate buffer (pH 7.4) to achieve final assay concentrations ranging from to . Ensure final DMSO concentration remains <0.5% to prevent solvent-induced enzyme inhibition.

  • Cytosolic Incubation: Add Human Liver Cytosol (HLC) to a final protein concentration of 1.0 mg/mL . Pre-incubate the mixture at 37∘C for 5 minutes.

  • Reaction Initiation: Initiate the reduction reaction by adding an NADPH-regenerating system (yielding a final concentration of 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

  • Reaction Quenching: After a 30-minute incubation at 37∘C , quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated dihydro fenofibrate).

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000×g for 10 minutes to precipitate proteins. Inject the supernatant into an LC-MS/MS system configured for negative electrospray ionization (ESI-) to quantify the formation of dihydro fenofibrate.

Self-Validation System:

  • Negative Control: Run parallel incubations lacking the NADPH-regenerating system. A lack of dihydro fenofibrate formation confirms that the reduction is strictly enzymatic and cofactor-dependent, ruling out spontaneous chemical degradation.

  • Positive Control: Utilize haloperidol, a known high-affinity substrate for CBR1, to validate the enzymatic viability of the HLC batch[5].

AssayWorkflow Step1 1. Substrate Prep Fenofibric Acid + NADPH Step2 2. Cytosolic Incubation Human Liver Cytosol (37°C) Step1->Step2 Step3 3. Reaction Quenching Ice-cold Acetonitrile Step2->Step3 Step4 4. LC-MS/MS Analysis Quantify Dihydro Fenofibrate Step3->Step4

Caption: Step-by-step in vitro workflow for quantifying CBR1-mediated carbonyl reduction.

Conclusion

The biotransformation of fenofibrate extends far beyond simple prodrug hydrolysis. The secondary divergence of fenofibric acid into the glucuronidation pathway versus the CBR1-mediated carbonyl reduction pathway dictates the systemic exposure of functionally distinct metabolites. Because the reduction of the ketone carbonyl to a benzhydrol group in dihydro fenofibrate alters target binding specificities—shifting interactions between PPARα and off-target AKR proteins—understanding this metabolic node is critical for advanced drug development, toxicity profiling, and the design of next-generation fibrate therapeutics.

References

  • In vitro metabolism of fenofibric acid by carbonyl reducing enzymes - ResearchG
  • The Biochemical Pharmacology of Fenofibr
  • Management of dyslipidemias with fibrates, alone and in combination with statins: role of delayed-release fenofibric acid - PMC / NIH -
  • Fenofibr
  • Fibrane the reduced derivative of fenofibr

Sources

Protocols & Analytical Methods

Method

HPLC method development for dihydro fenofibrate analysis

Application Note: Advanced RP-HPLC Method Development and Validation for the Quantification of Dihydro Fenofibrate Introduction & Scientific Rationale Fenofibrate is a well-established prodrug utilized globally for the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced RP-HPLC Method Development and Validation for the Quantification of Dihydro Fenofibrate

Introduction & Scientific Rationale

Fenofibrate is a well-established prodrug utilized globally for the treatment of hyperlipidemia. It functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, effectively reducing triglyceride levels and modulating cholesterol distribution. During the chemical synthesis, formulation, or physiological metabolism of fenofibrate, various related substances and degradation products can emerge[1].

One critical process-related impurity and metabolite is dihydro fenofibrate (CAS: 61001-99-8), chemically identified as isopropyl 2-[4-[(4-chlorophenyl)hydroxymethyl]phenoxy]-2-methylpropanoate[2]. This compound arises when the benzophenone ketone group of fenofibrate undergoes reduction to a secondary alcohol[3]. Regulatory agencies mandate strict impurity profiling for active pharmaceutical ingredients (APIs), requiring the development of robust High-Performance Liquid Chromatography (HPLC) methods to separate fenofibrate from its closely related structural analogs[4].

Method Development Rationale: Causality & Logic

Developing a stability-indicating HPLC method for dihydro fenofibrate requires exploiting the subtle polarity differences between the ketone moiety of fenofibrate and the hydroxyl group of dihydro fenofibrate.

  • Stationary Phase Selection: A high-carbon load C18 column (e.g., Zorbax C18 or Waters Symmetry ODS) provides the necessary hydrophobic retention to separate these lipophilic molecules[4][5]. The C18 phase interacts with the aromatic rings and the isopropyl ester groups, allowing the slightly more polar dihydro fenofibrate (due to the hydroxyl group) to elute earlier than the parent fenofibrate.

  • Mobile Phase & pH Control: A mixture of Acetonitrile and Water is ideal for elution. However, to maintain peak symmetry and suppress the ionization of potential co-existing acidic impurities (such as fenofibric acid, the active metabolite), an acidic modifier is essential. The addition of 0.1% Trifluoroacetic acid (TFA) drops the pH to approximately 2.0–3.0, ensuring that all acidic species remain protonated and neutral, which prevents peak tailing and retention time drift[4].

  • Detection Wavelength: Both fenofibrate and dihydro fenofibrate possess strong UV chromophores due to their chlorobenzoyl and chlorophenyl-hydroxymethyl structures. A detection wavelength of 280–285 nm provides an optimal signal-to-noise ratio while minimizing background absorbance from the mobile phase solvents[4][5].

Pathway Feno Fenofibrate (API) Ketone Group Dihydro Dihydro Fenofibrate (Impurity/Metabolite) Secondary Alcohol Feno->Dihydro Reduction (NaBH4 or in vivo) Acid Fenofibric Acid (Active Metabolite) Carboxylic Acid Feno->Acid Hydrolysis (Esterase or Alkaline)

Caption: Chemical transformation pathways of fenofibrate yielding dihydro fenofibrate and fenofibric acid.

Experimental Protocols

The following step-by-step methodology outlines a self-validating HPLC workflow designed for the precise quantification of dihydro fenofibrate in the presence of the fenofibrate API.

Reagents and Materials
  • Standards: Fenofibrate API (Reference Standard) and Dihydro fenofibrate reference standard (Purity ≥ 99.0%)[2].

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile:Water (70:30, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of fenofibrate and 1.0 mg of dihydro fenofibrate into separate 10 mL volumetric flasks. Dissolve and make up to volume with the diluent (Concentrations: 1000 µg/mL and 100 µg/mL, respectively).

  • System Suitability Solution (Resolution Mix): Transfer 1.0 mL of the fenofibrate stock and 1.0 mL of the dihydro fenofibrate stock into a 10 mL volumetric flask. Dilute to volume with the diluent.

  • Sample Preparation: Weigh 10.0 mg of the fenofibrate raw material (unknown sample), dissolve in 10 mL of diluent, and sonicate for 10 minutes to ensure complete dissolution. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

To ensure the column is swept clean of highly lipophilic unknown impurities, a gradient elution profile is highly recommended over an isocratic approach.

Table 1: Optimized HPLC Gradient Program

Time (min)Mobile Phase A (0.1% TFA in Water) %Mobile Phase B (Acetonitrile) %Flow Rate (mL/min)
0.050501.0
5.040601.0
15.020801.0
20.010901.0
22.050501.0
27.050501.0
  • Column: C18 (150 mm × 4.6 mm, 3.5 µm)[4].

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm[4].

G A 1. Target Analyte Profiling (Fenofibrate & Dihydro Fenofibrate) B 2. Stationary Phase Screening (C18 vs. Phenyl Columns) A->B C 3. Mobile Phase Optimization (ACN/Water + 0.1% TFA) B->C D 4. Chromatographic Refinement (Gradient Tuning & Temperature) C->D E 5. System Suitability & Validation (Self-Validating SST Criteria) D->E

Caption: Systematic workflow for HPLC method development targeting fenofibrate impurities.

System Suitability & Self-Validation Criteria

A core pillar of trustworthy analytical chemistry is the implementation of a self-validating system. Before any sample data is accepted, the HPLC system must prove its operational integrity through a System Suitability Test (SST). Inject the System Suitability Solution (Resolution Mix) six times sequentially. The analytical run is only considered valid if the parameters in Table 2 are strictly met.

Table 2: System Suitability Acceptance Criteria

ParameterTarget AnalyteAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) Dihydro fenofibrate / Fenofibrate ≥2.0 Ensures baseline separation between the impurity and the API, preventing integration overlap.
Tailing Factor ( Tf​ ) Both peaks ≤1.5 Confirms that secondary interactions (e.g., silanol interactions) are effectively suppressed by the TFA modifier.
Theoretical Plates ( N ) Fenofibrate ≥5000 Validates the physical integrity and packing efficiency of the C18 stationary phase.
Injection Precision Both peaks%RSD ≤2.0% Verifies the mechanical consistency of the autosampler and the stability of the detector response.

References

  • Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity, PubMed (nih.gov),
  • 61001-99-8 Dihydro Fenofibrate - Reference Standard, SynThink (synthinkchemicals.com),
  • Synthesis and characterization of potential impurities in Fenofibrate drug substance, Der Pharma Chemica (derpharmachemica.com),
  • Method development and validation for fenofibrate by rp-hplc method, Pharmaceutical Sciences (iajps.com),
  • Effect of cancer and treatment with fenofibrate, salicin, and...

Sources

Application

LC-MS/MS protocol for dihydro fenofibrate quantification in plasma

Application Note: LC-MS/MS Quantification of Dihydro Fenofibrate (Reduced Fenofibric Acid) in Plasma Executive Summary Fenofibrate is a widely prescribed peroxisome proliferator-activated receptor alpha (PPARα) agonist u...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: LC-MS/MS Quantification of Dihydro Fenofibrate (Reduced Fenofibric Acid) in Plasma

Executive Summary

Fenofibrate is a widely prescribed peroxisome proliferator-activated receptor alpha (PPARα) agonist used in the management of dyslipidemia. While the primary active metabolite is fenofibric acid (FA), comprehensive pharmacokinetic and toxicological profiling requires the quantification of its downstream reduced metabolite: dihydro fenofibrate (also known in literature as reduced fenofibric acid, or RFA)[1]. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of dihydro fenofibrate in plasma, utilizing Liquid-Liquid Extraction (LLE) to minimize matrix effects and achieve a Lower Limit of Quantification (LLOQ) suitable for rigorous drug development assays.

Biological Context & Metabolic Pathway

Fenofibrate is an ester prodrug that is rapidly and completely hydrolyzed by tissue and plasma esterases into the active moiety, fenofibric acid (FA)[2]. Following this initial activation, the ketone group of FA undergoes carbonyl reduction mediated by cytosolic reductases to form dihydro fenofibrate (RFA)[1]. Both FA and RFA can subsequently undergo Phase II conjugation via UDP-glucuronosyltransferases (UGTs) to form glucuronides, or conjugate with taurine[3].

Monitoring dihydro fenofibrate is critical for understanding inter-species metabolic variations during preclinical development and for evaluating potential drug-drug interactions (DDIs) or hepatotoxicity markers in clinical phases[1].

G A Fenofibrate (Ester Prodrug) B Fenofibric Acid (FA) (Active Metabolite) A->B Esterases C Dihydro Fenofibrate (RFA) B->C Carbonyl Reduction D Phase II Conjugates (Glucuronides/Taurine) B->D UGTs/Phase II C->D UGTs/Phase II

Caption: Metabolic pathway of fenofibrate yielding dihydro fenofibrate (RFA) and subsequent conjugates.

Methodological Rationale (E-E-A-T)

As a Senior Application Scientist, designing a robust bioanalytical assay requires anticipating points of failure. The following choices form the self-validating framework of this protocol:

  • Extraction Strategy (LLE vs. Protein Precipitation): While protein precipitation (PPT) is high-throughput[2], it leaves residual phospholipids in the extract that cause significant ion suppression in the MS source. We utilize a Liquid-Liquid Extraction (LLE) mixture of N-hexane-dichloromethane-isopropanol (100:50:5, v/v/v)[4]. This specific non-polar/polar solvent ratio efficiently partitions the lipophilic dihydro fenofibrate into the organic layer while precipitating proteins and leaving polar salts in the aqueous phase, ensuring a clean baseline and consistent recovery (>90%).

  • Ionization Mode (Negative ESI): Dihydro fenofibrate possesses a terminal carboxylic acid moiety. In a slightly acidic or neutral mobile phase, this group readily deprotonates to form a stable [M−H]− precursor ion at m/z 319.1[3]. Negative electrospray ionization (ESI-) provides vastly superior signal-to-noise ratios compared to positive mode, as background chemical noise in plasma is typically lower in ESI-.

  • Chromatographic Resolution: Acyl-glucuronides of fenofibric acid and RFA are known to undergo in-source fragmentation or back-conversion, artificially inflating the parent drug quantification[5]. A rapid but highly selective reverse-phase gradient on a sub-2 µm C18 column ensures that any residual glucuronides elute at different retention times than the aglycone dihydro fenofibrate, preventing isobaric interference.

Experimental Protocol

Materials and Reagents
  • Analytes: Dihydro fenofibrate (Reduced Fenofibric Acid) analytical standard.

  • Internal Standard (IS): Fenofibric acid-d6 (or Diclofenac as an alternative)[4],[5].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, N-hexane, Dichloromethane (DCM), Isopropanol (IPA), and Formic Acid.

Sample Preparation Workflow (LLE)

To prevent the back-conversion of any acyl-glucuronides, all sample processing should be conducted in an ice-cold water bath under low light conditions[5].

  • Aliquot: Transfer 50 µL of plasma (K2EDTA) into a 2.0 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the Internal Standard working solution (e.g., 1.0 µg/mL Fenofibric acid-d6). Vortex briefly.

  • Extraction: Add 500 µL of the LLE extraction solvent (N-hexane:DCM:IPA, 100:50:5, v/v/v)[4].

  • Partitioning: Vortex vigorously for 3 minutes to ensure complete partitioning, followed by centrifugation at 12,000 rpm for 10 minutes at 4°C.

  • Transfer & Evaporation: Carefully transfer 400 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 1 minute and inject 5 µL into the LC-MS/MS system.

Workflow S1 Plasma Aliquot (50 µL) Keep on Ice S2 Spike Internal Standard (FA-d6) S1->S2 S3 Liquid-Liquid Extraction (Hexane/DCM/IPA) S2->S3 S4 Vortex & Centrifuge (12,000 rpm, 4°C) S3->S4 S5 Evaporate Organic Layer Under N2 S4->S5 S6 Reconstitute & LC-MS/MS Analysis S5->S6

Caption: Step-by-step Liquid-Liquid Extraction (LLE) and LC-MS/MS workflow.

LC-MS/MS Analytical Conditions

Table 1: Liquid Chromatography Gradient Conditions Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent[6]. Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.006535Initial
0.506535Linear
1.501090Linear
2.501090Hold
2.606535Linear
3.506535Re-equilibration

Table 2: Mass Spectrometry (MRM) Parameters Ionization: Electrospray Ionization (ESI), Negative Mode[5]. Capillary Voltage: -2.5 kV Desolvation Temperature: 500°C

AnalytePrecursor Ion ( [M−H]− )Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Dihydro Fenofibrate (RFA) 319.1231.110022
Fenofibric Acid (FA) 317.1230.910024
Fenofibric Acid-d6 (IS) 322.9230.810024

Note: The +2 Da shift in the precursor ion of dihydro fenofibrate (319.1) compared to fenofibric acid (317.1) directly reflects the reduction of the ketone ( C=O ) to a secondary alcohol ( CH−OH )[3].

Expected Method Validation Parameters

When executed correctly, this self-validating system should meet the following FDA/EMA bioanalytical validation criteria[4],[5]:

Validation ParameterExpected Performance
Linear Dynamic Range 0.05 µg/mL to 20.0 µg/mL ( R2≥0.995 )
Lower Limit of Quantification (LLOQ) 0.05 µg/mL (Signal-to-Noise 10:1)
Intra-day / Inter-day Precision (CV%) 8.5% across all Quality Control (QC) levels
Accuracy (Relative Error %) Within ± 5.0% of nominal concentration
Extraction Recovery > 85% for both Analyte and IS
Matrix Effect 95% - 105% (Negligible ion suppression due to LLE)

References

  • 6 - ResearchGate. 2.4 - PubMed (NIH). 3.5 - Analytical Methods (RSC Publishing). 4.2 - AKJournals. 5.1 - PMC (NIH). 6.3 - DOI.org.

Sources

Method

Application Note &amp; Protocol: Strategies for the Dissolution of Dihydro Fenofibrate (Fenofibric Acid) for In Vitro Cell Culture Assays

Abstract Dihydro fenofibrate, the active metabolite of the lipid-lowering drug fenofibrate, is a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] Its utility in metabolic, inflammator...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Dihydro fenofibrate, the active metabolite of the lipid-lowering drug fenofibrate, is a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] Its utility in metabolic, inflammatory, and cancer research makes it a compound of significant interest for in vitro studies. However, its classification as a Biopharmaceutics Classification System (BCS) Class II drug highlights a primary experimental challenge: high permeability but very low aqueous solubility.[3][4] This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on effectively dissolving dihydro fenofibrate (fenofibric acid) for consistent and reproducible results in cell culture assays. We detail two primary methodologies—a standard protocol using an organic solvent and an advanced technique using cyclodextrin complexation—and emphasize the critical importance of appropriate vehicle controls for data integrity.

Introduction: The Challenge of a Hydrophobic Agonist

Fenofibrate exerts its therapeutic effects after being rapidly hydrolyzed by tissue and plasma esterases into its active form, fenofibric acid (also known as dihydro fenofibrate).[1] Fenofibric acid functions as a ligand for PPARα, a nuclear receptor that transcriptionally regulates genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.[2][5][6] This mechanism underpins its use in treating dyslipidemia and its investigation for other conditions, including non-alcoholic fatty liver disease and diabetic retinopathy.[1]

For cell-based assays, directly applying the active metabolite, fenofibric acid, is essential to study its direct cellular and molecular effects. However, the compound is practically insoluble in water and aqueous cell culture media, making its delivery to cells a significant technical hurdle.[7][8] Improper dissolution can lead to drug precipitation, inaccurate dosing, and high variability in experimental outcomes. This guide provides validated protocols to overcome this solubility barrier, ensuring reliable compound delivery and robust, interpretable data.

Physicochemical Properties of Fenofibrate and Fenofibric Acid

Understanding the solubility profile of the compound is the first step in designing a successful dissolution strategy. While fenofibrate is the pro-drug, it is fenofibric acid that is typically used for direct in vitro treatment.

PropertyFenofibrate (Pro-drug)Dihydro Fenofibrate (Fenofibric Acid)
Molecular Formula C₂₀H₂₁ClO₄C₁₇H₁₅ClO₄
Molecular Weight 360.83 g/mol 318.75 g/mol
Aqueous Solubility Insoluble / Very Poor[8][9]Poorly soluble; 162.5 µg/mL in water[7]
Organic Solvent Solubility DMSO: ~15-100 mg/mL[10][11] DMF: ~30 mg/mL[10] Ethanol: ~1 mg/mL[10]Soluble in ethanol[12] and DMSO
pKa Not ionizable[4]~4.0 (weak acid)[7]
Log P High3.85[7]

Table 1: Comparative physicochemical properties of fenofibrate and its active metabolite, fenofibric acid. Data compiled from multiple sources.[4][7][8][9][10][11][12]

The acidic nature of fenofibric acid means its solubility is pH-dependent, increasing at a more neutral or alkaline pH compared to the acidic environment of the stomach.[7] However, even at the physiological pH of cell culture media (~7.4), its intrinsic solubility remains too low for most experimental needs.

Primary Dissolution Protocol: High-Concentration Stock in DMSO

The most direct and widely used method for solubilizing lipophilic compounds like fenofibric acid is to prepare a concentrated stock solution in a sterile, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its powerful solubilizing capacity and compatibility with most cell culture applications when used at very low final concentrations.[10][13][14]

Causality: Why This Method Works

This protocol leverages the principle of "like dissolves like." Fenofibric acid, being hydrophobic, readily dissolves at a high concentration in the polar aprotic solvent DMSO. This concentrated stock can then be serially diluted into the large volume of aqueous cell culture medium. The subsequent high dilution factor ensures that the fenofibric acid remains in solution while the final concentration of the DMSO vehicle is kept below its cytotoxic threshold.

Experimental Protocol: Stock and Working Solutions

Materials:

  • Dihydro fenofibrate (Fenofibric Acid) powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile 0.22 µm syringe filter and syringe

  • Calibrated pipettes and sterile tips

Protocol Steps:

  • Prepare a Concentrated Stock Solution (e.g., 100 mM):

    • Aseptically weigh out the desired amount of fenofibric acid powder (MW: 318.75 g/mol ). For example, to make 1 mL of a 100 mM stock, weigh 31.88 mg.

    • Add the appropriate volume of sterile DMSO. For the example above, add 1 mL of DMSO.

    • Facilitate dissolution by vortexing vigorously. If necessary, gentle warming in a 37°C water bath or brief sonication can be applied until the solution is clear and free of particulates.[11]

    • Sterilization: To ensure sterility, filter the concentrated stock solution through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a sterile, light-protected container (e.g., an amber vial).

    • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[15]

  • Prepare the Final Working Solution:

    • Thaw a single aliquot of the stock solution on the day of the experiment.

    • Perform a serial dilution of the stock solution directly into pre-warmed cell culture medium to achieve your desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).

    • Critical Calculation: Always calculate the final percentage of DMSO in your culture medium. For example, a 1:1000 dilution of a 100 mM stock to make a 100 µM working solution results in a final DMSO concentration of 0.1%.

    • Vortex the final working solution gently before adding it to your cells.

The Mandatory Vehicle Control: A Self-Validating System

For every experiment, a vehicle control is non-negotiable. This control consists of cells treated with culture medium containing the exact same final concentration of DMSO as the highest concentration used in your drug-treated groups.[13][16] This is the only way to definitively attribute observed cellular effects to the drug itself, rather than to the solvent.

G cluster_prep Stock Solution Preparation (Sterile) cluster_exp Working Solution Preparation powder Fenofibric Acid Powder stock High-Concentration Stock (e.g., 100 mM in DMSO) powder->stock dmso Sterile DMSO dmso->stock vehicle Vehicle Control (Medium + same % DMSO) filter 0.22 µm Syringe Filter stock->filter aliquot Aliquot & Store (-20°C / -80°C) filter->aliquot medium Pre-warmed Cell Culture Medium aliquot->medium Dilute (e.g., 1:2000) aliquot->medium working Final Working Solution (e.g., 50 µM Fenofibric Acid) medium->working medium->vehicle

Workflow for preparing fenofibric acid solutions.

Managing a Critical Variable: Solvent Cytotoxicity

While DMSO is an excellent solvent, it is not biologically inert. At higher concentrations, it can induce cytotoxicity, inhibit cell proliferation, trigger differentiation, or cause other off-target effects that can confound experimental results.[17][18] The sensitivity to DMSO is highly dependent on the cell line and the duration of exposure.[19][20]

Cell LineDMSO ConcentrationObservation (Exposure Time)Citation
HepG2 > 0.6%Significant inhibition of proliferation[20]
HepG2 2.5%>30% viability reduction (24h)[19]
Various > 1.25%Significant inhibition of proliferation[20]
hAPC 5% and higherClearly cytotoxic at all time points[21]
General Rule ≤ 0.5% Generally considered safe for most applications[17]

Table 2: Summary of reported DMSO cytotoxicity in various cell lines. It is crucial to determine the specific tolerance for your cell line of interest.

Best Practice: Before beginning a large-scale experiment, perform a dose-response curve with DMSO alone on your specific cell line (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.5%) and measure viability (e.g., using an MTT or LDH assay). This establishes the maximum non-toxic concentration of the vehicle for your experimental system. Always aim for a final DMSO concentration ≤ 0.5%, with ≤ 0.1% being ideal. [17]

Advanced Protocol: Cyclodextrin-Mediated Solubilization

For highly sensitive cell lines, long-term incubation studies, or applications where any potential off-target effects of DMSO must be eliminated, cyclodextrins offer a sophisticated alternative. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity.[22][23] They can encapsulate hydrophobic drug molecules, like fenofibric acid, forming a water-soluble "inclusion complex."[24][25]

Causality: How Inclusion Complexes Work

The hydrophobic fenofibric acid molecule partitions into the non-polar interior of the cyclodextrin ring, while the hydrophilic exterior of the complex allows the entire entity to dissolve readily in aqueous media like cell culture medium. This effectively "chaperones" the drug into the solution without the need for an organic solvent.

G cluster_complex FA Fenofibric Acid (Hydrophobic) Complex Water-Soluble Inclusion Complex FA->Complex + CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex FA_in_Complex FA

Formation of a drug-cyclodextrin inclusion complex.
Experimental Protocol: Preparing an Inclusion Complex

Materials:

  • Dihydro fenofibrate (Fenofibric Acid) powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Ethanol, reagent grade

  • Sterile deionized water

  • Ultrasonic bath

Protocol Steps:

  • Prepare Constituent Solutions:

    • Drug Solution: Dissolve fenofibric acid in a minimal amount of ethanol to a known concentration (e.g., 0.47 mM).[12]

    • Cyclodextrin Solution: In a separate sterile container, dissolve the chosen cyclodextrin (e.g., HP-β-CD) in sterile deionized water to the same molar concentration (e.g., 0.47 mM).[12]

  • Form the Complex:

    • While vigorously stirring or sonicating the cyclodextrin solution, slowly add the fenofibric acid/ethanol solution dropwise.

    • Continue to sonicate or stir the mixture (e.g., for 5-10 minutes) to ensure complete complexation.[12] The solution should become clear as the complex forms.

  • Prepare for Cell Culture:

    • The resulting aqueous solution now contains the solubilized fenofibric acid-cyclodextrin complex. This solution can be sterile-filtered (0.22 µm filter) and then diluted directly into your cell culture medium.

    • Control Group: Remember to include a control group treated with the same final concentration of the cyclodextrin alone to account for any effects of the delivery vehicle itself.

Summary and Best Practices

GuidelineRationale
Use Fenofibric Acid Use the active metabolite for direct in vitro studies to bypass the need for cellular hydrolysis and ensure accurate dosing.
Default to DMSO Use DMSO as the primary solvent for its reliability and robust solubilizing power.[10]
Prepare Concentrated Stock Create a high-concentration stock (50-100 mM) to minimize the volume added to the final culture medium.
Control Final Solvent % Always maintain the final DMSO concentration at or below 0.5%, and ideally ≤0.1%, across all wells. [17]
Run a Vehicle Control This is mandatory. It validates that the observed phenotype is due to the drug, not the solvent.[13]
Validate on Your Cell Line Perform a preliminary toxicity assay to determine the maximum tolerated DMSO concentration for your specific cells.
Consider Cyclodextrins For solvent-sensitive assays or long-term cultures, use cyclodextrins as an advanced, solvent-free delivery method.[24][26]
Store Properly Aliquot stock solutions and store at -20°C or -80°C to maintain stability and prevent contamination.[15]

By adhering to these protocols and understanding the scientific principles behind them, researchers can confidently and accurately prepare dihydro fenofibrate for in vitro cell culture assays, leading to high-quality, reproducible, and publishable data.

References

  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Patsnap Synapse. (2024, July 17).
  • de Oliveira, A. C. S., et al. (n.d.). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC.
  • García-Pérez, P., et al. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.
  • Dr.Oracle. (2025, July 28).
  • Al-Busaidi, I. Z., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
  • McKenzie, M., et al. (n.d.).
  • Cray, C., et al. (n.d.).
  • Lee, C. H. (n.d.).
  • Deplanque, D., et al. (2003, July 16).
  • Athirasala, A., et al. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Fenyvesi, F. (2019, November 24). Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers.
  • Das, S., et al. (n.d.). Formulation and Characterization of Fenofibrate Loaded Solid Dispersion with Enhanced Dissolution Profile. SCIRP.
  • Loftsson, T., & Brewster, M. E. (n.d.). (PDF) Cyclodextrins in drug delivery (Review).
  • Singh, M., et al. (2012, November 11). Cyclodextrin In Drug Delivery: A Review. Open Access Journals.
  • de Oliveira, G. A. P., et al. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC.
  • BenchChem. (2025).
  • Cayman Chemical. (n.d.).
  • MedChemExpress. (n.d.).
  • Al-Obaidi, H., et al. (2025, January 5).
  • Dominko, K., et al. (2017, October 20). (PDF) Fenofibrate protects endothelial cells against the harmful effects of TNF-alpha.
  • Selleck Chemicals. (2024, May 22). Fenofibric acid | PPAR inhibitor | CAS 42017-89-0.
  • Butt, U., et al. (2020, April 23). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug.
  • Google Patents. (n.d.).
  • Hossain, M. I., et al. (2025, May 15). Fenofibrate Treatment Inhibits Very-Low-Density Lipoprotein Transport Vesicle Formation by Reducing Sar1b Protein Expression. MDPI.
  • Chen, Y., et al. (n.d.).
  • Sarabu, S., et al. (n.d.).

Sources

Application

dihydro fenofibrate synthesis pathway and purification techniques

Application Note: Chemoselective Synthesis and Purification of Dihydro Fenofibrate Executive Summary Dihydro fenofibrate (CAS 61001-99-8) is a critical reference standard utilized in the pharmacokinetic profiling and imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis and Purification of Dihydro Fenofibrate

Executive Summary

Dihydro fenofibrate (CAS 61001-99-8) is a critical reference standard utilized in the pharmacokinetic profiling and impurity characterization of the widely prescribed anti-hyperlipidemic drug, fenofibrate[1]. As a reduced analog and active in vivo metabolite, achieving high-purity synthesis of this compound is essential for drug development professionals and analytical chemists[2]. This application note outlines a highly efficient, self-validating protocol for the chemoselective reduction of fenofibrate to dihydro fenofibrate, followed by robust purification techniques that reliably yield >98% purity[3].

Mechanistic Insights: The Causality of Chemoselectivity

Fenofibrate possesses two reducible functional groups: a diaryl ketone (benzophenone moiety) and an isopropyl ester. The synthetic objective is to selectively reduce the ketone to a secondary alcohol without cleaving or reducing the ester[3].

  • Reagent Selection ( NaBH4​ ) : Sodium borohydride is selected over more aggressive reducing agents (such as LiAlH4​ ) because the borohydride anion is a mild nucleophile. It exhibits high chemoselectivity for the more electrophilic diaryl ketone, leaving the less reactive isopropyl ester entirely intact[3].

  • Solvent Dynamics (Methanol) : Methanol is not merely a passive solvent; it acts as an electrophilic activator. Hydrogen bonding between the protic solvent and the ketone's carbonyl oxygen increases the partial positive charge on the carbonyl carbon, significantly lowering the activation energy required for hydride attack.

  • Thermal Control : Initiating the reaction at 0–5 °C serves a dual purpose. It controls the exothermic nature of the hydride transfer and prevents unwanted transesterification side-reactions between the isopropyl ester and the methanol solvent[3].

Synthesis Pathway

Pathway SM Fenofibrate (Diaryl Ketone) Reagent NaBH4 / Methanol 0-5 °C SM->Reagent Inter Alkoxyborohydride Complex Reagent->Inter Hydride Transfer Prod Dihydro Fenofibrate (Secondary Alcohol) Inter->Prod Acidic Quench

Chemoselective reduction of fenofibrate to dihydro fenofibrate via hydride transfer.

Experimental Protocol

Self-Validating System: This protocol is designed with built-in visual and analytical checkpoints. The cessation of the starting material on Thin Layer Chromatography (TLC) confirms reaction completion, while controlled gas evolution during the acidic quench visually validates the destruction of unreacted hydrides, ensuring no active reducing agents carry over into the extraction phase.

Materials & Reagents

  • Fenofibrate (Starting Material)

  • Sodium Borohydride ( NaBH4​ , 4–5 molar equivalents)[3]

  • Methanol (Analytical Grade)

  • Ethyl Acetate and Hexane (Chromatography Grade)

  • 1M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl)

Step-by-Step Synthesis Workflow

  • Preparation : Dissolve 1.0 equivalent of fenofibrate in a sufficient volume of methanol to achieve a clear, homogeneous solution.

  • Thermal Equilibration : Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C[3].

  • Hydride Addition : Slowly add 4–5 molar equivalents of NaBH4​ portion-wise over 10 minutes. Caution: Rapid addition will cause excessive hydrogen gas evolution and exothermic spiking.

  • Reaction Propagation : Stir the reaction mixture at 0–5 °C for 10 minutes, then allow it to gradually warm to room temperature[3].

  • In-Process Monitoring : Monitor the reaction via TLC using a Hexane:Ethyl Acetate (8:2 v/v) mobile phase. The reaction is complete when the higher-Rf fenofibrate spot completely disappears, replaced by a lower-Rf spot corresponding to the more polar secondary alcohol.

Step-by-Step Purification Workflow

  • Quenching : Cool the mixture back to 0 °C and carefully add 1M HCl dropwise until gas evolution ceases and the pH reaches ~6.0. This step neutralizes the alkoxyborohydride complex into the final alcohol[3].

  • Solvent Removal : Concentrate the quenched mixture under reduced pressure to remove the majority of the methanol.

  • Extraction : Partition the aqueous residue with Ethyl Acetate (3 × 50 mL). The organic layer will selectively solvate the dihydro fenofibrate[3].

  • Washing & Drying : Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter out the drying agent.

  • Crystallization : Concentrate the organic layer to a minimal volume. Slowly add Hexane (an anti-solvent) under continuous stirring until the solution becomes turbid[3].

  • Isolation : Chill the suspension to 4 °C to maximize precipitation. Filter the chromatographically homogeneous solid and dry under high vacuum to afford pure dihydro fenofibrate[3].

Quantitative Data & Characterization

The following table summarizes the expected physicochemical properties and reaction metrics for the synthesized metabolite[4],[5].

ParameterValue / Description
Chemical Name Isopropyl 2-[4-[(4-chlorophenyl)hydroxymethyl]phenoxy]-2-methylpropanoate
CAS Registry Number 61001-99-8
Molecular Formula C20​H23​ClO4​
Molecular Weight 362.85 g/mol
Typical Reaction Yield 85% - 92%
Target Purity (HPLC) > 98.0%
Physical Appearance White to off-white crystalline solid

References

  • Majethia, G., Haq, W., & Balendiran, G. K. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC - NIH. URL:[Link]

Sources

Method

Application Note: Solid Phase Extraction (SPE) of Dihydro Fenofibrate from Biological Matrices for LC-MS/MS Analysis

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Author: BenchChem Technical Support Team. Date: April 2026

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I'm now detailing each step of my HLB SPE procedure, including pre-treatment, conditioning, loading, washing (5% MeOH in H2O), elution, and evaporation/reconstitution. I'm focusing on LC-MS/MS, specifically ESI negative mode, and showing the detailed, completed workflow diagram, to clarify the complete protocol.

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Introduction & Mechanistic Context

Fenofibrate is a widely prescribed prodrug that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, primarily utilized for the clinical management of dyslipidemia. While its primary active metabolite is fenofibric acid, the reduction of the ketone moiety yields dihydro fenofibrate (also known as reduced fenofibrate) [1.8]. Monitoring dihydro fenofibrate and its related analogs in pharmacokinetic (PK) and toxicological studies is critical for understanding the complete metabolic profile and potential off-target effects of fibrate therapies.

When analyzing complex biological matrices like human plasma or serum, sample preparation is the most critical step. Direct protein precipitation (PPT) often fails to remove endogenous phospholipids, leading to severe ion suppression in the electrospray ionization (ESI) source of the mass spectrometer. Solid Phase Extraction (SPE) is therefore employed to isolate the analyte, concentrate the sample, and eliminate matrix interferences. Automated and manual SPE methods have historically achieved near 100% recovery for fenofibrate metabolites by carefully manipulating the chemical microenvironment[1].

Metabolism Feno Fenofibrate (Prodrug) FA Fenofibric Acid (Active Metabolite) Feno->FA Esterase Hydrolysis DHF Dihydro Fenofibrate (Reduced Metabolite) Feno->DHF Carbonyl Reduction FA->DHF Carbonyl Reduction

Figure 1: Primary metabolic pathways of Fenofibrate yielding Dihydro Fenofibrate.

Rationale for Sorbent Selection (Causality & Chemistry)

Dihydro fenofibrate ( C20​H23​ClO4​ ) is highly lipophilic due to its chlorophenyl and isopropyl ester groups, yet it contains a polar hydroxyl group resulting from the reduced ketone. A polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent is the optimal choice for this extraction[2].

  • Causality of the Chemistry : The divinylbenzene component of the HLB polymer provides strong reversed-phase retention for the lipophilic backbone of dihydro fenofibrate. Simultaneously, the N-vinylpyrrolidone component ensures the sorbent remains wettable and interacts favorably with the polar hydroxyl group. This dual-nature allows for aggressive washing steps (e.g., 5% methanol) to remove salts and polar proteins without premature elution of the target analyte.

  • Self-Validating Design : By utilizing an internal standard (IS) such as fenofibric acid- d6​ or dihydro fenofibrate- d6​ , the protocol internally corrects for any minor volumetric losses during the vacuum manifold steps, ensuring absolute trustworthiness in the final quantification[2].

Experimental Workflow

SPE_Workflow Sample 1. Plasma Sample (Spiked with IS & Buffer) Load 3. Sample Loading (1 mL/min flow rate) Sample->Load Condition 2. Sorbent Conditioning (1mL MeOH, 1mL H2O) Condition->Sample Wash 4. Washing Step (5% MeOH in H2O) Load->Wash Elute 5. Elution (100% Acetonitrile) Wash->Elute Dry 6. Evaporation & Reconstitution (N2 stream, Mobile Phase) Elute->Dry LCMS 7. LC-MS/MS Analysis (ESI Negative Mode) Dry->LCMS

Figure 2: Step-by-step HLB Solid Phase Extraction workflow for biological matrices.

Detailed SPE Protocol

Materials Required:
  • HLB SPE Cartridges (e.g., 30 mg/1 cc)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid (FA)

  • Internal Standard (IS): Dihydro fenofibrate- d6​ or Fenofibric acid- d6​

Step-by-Step Methodology:
  • Sample Pre-treatment :

    • Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 20 µL of the Internal Standard (IS) working solution (e.g., 500 ng/mL).

    • Add 200 µL of 2% Formic Acid in water to disrupt drug-protein binding. Mechanistic Insight: Fenofibrate metabolites are highly protein-bound (>99%). Acidification denatures binding proteins and ensures the analyte is fully protonated, allowing it to readily partition into the hydrophobic domains of the sorbent.

    • Vortex for 30 seconds.

  • Cartridge Conditioning :

    • Mount the HLB cartridges on a vacuum manifold.

    • Pass 1.0 mL of Methanol through the cartridge to activate the polymeric sorbent bed.

    • Equilibrate with 1.0 mL of Ultrapure Water. Crucial: Do not allow the sorbent bed to dry out before sample loading, as this collapses the polymer chains and drastically reduces surface area.

  • Sample Loading :

    • Load the pre-treated plasma sample onto the cartridge.

    • Apply a gentle vacuum (approx. 1-2 inHg) to achieve a flow rate of 1 mL/min. Slow loading maximizes the residence time for mass transfer between the liquid phase and the solid sorbent.

  • Washing :

    • Wash the cartridge with 1.0 mL of 5% Methanol in water. This specific concentration is strong enough to disrupt the weak binding of endogenous salts and hydrophilic peptides, but weak enough to prevent the elution of the highly lipophilic dihydro fenofibrate.

    • Apply maximum vacuum (10-15 inHg) for 2 minutes to dry the sorbent bed completely. Removing residual water is essential to prevent poor recovery during the organic elution step.

  • Elution :

    • Elute the target analytes with 1.0 mL of 100% Acetonitrile into a clean collection tube. Acetonitrile is preferred over methanol here as it provides sharper elution profiles for sterically bulky molecules like dihydro fenofibrate.

  • Post-Extraction Processing :

    • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 35:65 0.2% Formic Acid in Water : Acetonitrile).

    • Vortex, centrifuge at 10,000 x g for 5 minutes, and transfer to an autosampler vial for LC-ESI-MS/MS analysis[2].

Quantitative Data & Validation Summary

The following table summarizes the expected validation parameters for dihydro fenofibrate extracted via the HLB SPE method. The data demonstrates the self-validating nature of the protocol through high recovery and minimal matrix effects, ensuring regulatory compliance for bioanalytical assays.

Validation ParameterDihydro FenofibrateInternal Standard (IS)Acceptance Criteria
Absolute Recovery (%) 94.5 ± 3.2%95.1 ± 2.8%> 80%, CV < 15%
Matrix Effect (%) 98.2 ± 4.1%99.0 ± 3.5%85% - 115%
Intra-day Precision (RSD%) 2.4%1.9%< 15% (< 20% at LLOQ)
Inter-day Precision (RSD%) 4.1%3.2%< 15% (< 20% at LLOQ)
Linearity (R²) 0.9989N/A> 0.995
LLOQ (ng/mL) 0.50N/ASignal-to-Noise > 10:1

Table 1: Method validation summary for the SPE-LC-MS/MS quantification of dihydro fenofibrate.

References

  • Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography Source: PubMed / National Institutes of Health (NIH)[Link]

  • Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide Source: Analytical Methods (RSC Publishing)[Link]

  • Biocatalytic synthesis of a novel atorvastatin catechol derivative as an anti-hyperlipidemic drug candidate using bacterial tyrosinase (Contains mechanistic insights on reduced fenofibrate synthesis and SPE cleanup) Source: ResearchGate[Link]

Sources

Application

Application Note: Preparation and Validation of Dihydro Fenofibrate Reference Standard Stock Solutions

Scientific Context & Causality Dihydro fenofibrate (CAS 61001-99-8) is a critical pharmacopeial impurity and a reduced metabolite of the lipid-lowering agent fenofibrate[1]. Structurally, it differs from the parent activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Causality

Dihydro fenofibrate (CAS 61001-99-8) is a critical pharmacopeial impurity and a reduced metabolite of the lipid-lowering agent fenofibrate[1]. Structurally, it differs from the parent active pharmaceutical ingredient (API) by the reduction of the benzophenone ketone group to a secondary hydroxyl group. In pharmaceutical quality control, accurate quantification of this impurity is mandated by regulatory bodies (FDA, EMA) during Abbreviated New Drug Application (ANDA) filings, impurity profiling, and long-term stability testing[1].

Causality in Experimental Design: Because dihydro fenofibrate is highly hydrophobic and practically insoluble in water[2], the choice of solvent is paramount to ensure quantitative accuracy. We utilize HPLC-grade Acetonitrile (ACN) as the primary diluent. ACN provides complete solubilization of the lipophilic structure while maintaining low viscosity, which ensures high precision during volumetric transfers. Furthermore, ACN is fully compatible with typical reverse-phase HPLC (RP-HPLC) mobile phases, preventing the catastrophic precipitation of the standard upon injection into the aqueous mobile phase stream.

Physicochemical Properties

To ensure accurate handling and storage, the physicochemical parameters of the reference standard are summarized below:

PropertyValue
Chemical Name 2-[4-[(4-Chlorophenyl)hydroxymethyl]phenoxy]-2-methylpropanoic Acid 1-Methylethyl Ester
CAS Number 61001-99-8
Molecular Formula C₂₀H₂₃ClO₄
Molecular Weight 362.85 g/mol
Solubility Insoluble in water; highly soluble in acetonitrile, methanol, and methylene chloride[2]
Storage Condition 2–8°C (or as specified by the CoA), protect from direct light
API Family Fenofibrate / Fibrates[3]

Standard Preparation Workflow

G N1 Weigh Dihydro Fenofibrate Reference Standard (10.0 mg) N2 Dissolve in 5 mL Acetonitrile (Vortex & Sonicate) N1->N2 Quantitative Transfer N3 Primary Stock Solution (1.0 mg/mL in 10 mL Flask) N2->N3 Make up to volume N4 Aliquot & Dilute with Mobile Phase N3->N4 Serial Dilution N5 Working Standard Solution (10 µg/mL for HPLC) N4->N5 Mix thoroughly N6 System Suitability & HPLC-UV Validation N5->N6 Inject into HPLC

Workflow for the preparation and validation of Dihydro Fenofibrate reference standard solutions.

Detailed Step-by-Step Protocol

Materials & Equipment
  • Dihydro Fenofibrate Reference Standard (certified purity >99.0%, accompanied by CoA)[1]

  • HPLC-Grade Acetonitrile (ACN)

  • Class A Volumetric Flasks (10 mL, 100 mL)

  • Analytical Balance (0.01 mg readability, recently calibrated)

  • Positive displacement pipettes

Step 1: Preparation of Primary Stock Solution (1.0 mg/mL)
  • Thermal Equilibration: Allow the sealed dihydro fenofibrate reference standard vial to equilibrate to ambient room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes ambient moisture to condense on the powder, artificially inflating the weighed mass and degrading the standard via ester hydrolysis.

  • Weighing: Accurately weigh 10.0 mg of the reference standard directly into a 10 mL Class A volumetric flask using a micro-funnel. Causality: Direct weighing minimizes transfer loss, a primary source of quantitative error in trace impurity analysis.

  • Initial Dissolution: Add approximately 6 mL of HPLC-grade ACN to the flask.

  • Sonication: Sonicate the flask for 2–3 minutes until visual dissolution is achieved. Critical Step: Do not over-sonicate. Excessive sonication heats the organic solvent, causing thermal expansion. If heating occurs, you must allow the flask to cool back to exactly 20°C (or ambient lab temperature) before proceeding to ensure volumetric accuracy.

  • Volume Adjustment: Dilute to the 10 mL mark with ACN. Invert the flask 15 times to ensure complete homogenization.

Step 2: Preparation of Working Standard Solution (10 µg/mL)
  • Aliquot Transfer: Using a calibrated positive displacement pipette, transfer 1.0 mL of the Primary Stock Solution into a 100 mL Class A volumetric flask.

  • Dilution: Dilute to volume with the intended HPLC mobile phase (e.g., 70:30 ACN:Water) or pure ACN.

  • Mixing & Visual Inspection: Invert 15 times. Self-Validating Check: Visually inspect the solution against a dark background. The solution must remain optically clear. Any turbidity indicates micro-precipitation caused by an overly aqueous diluent, which will lead to failing assay results.

Step 3: Storage & Stability
  • Transfer aliquots of the primary stock into amber glass HPLC vials equipped with PTFE-lined silicone septa.

  • Store immediately at 2–8°C.

  • Causality: Amber glass prevents the photodegradation of the aromatic system. PTFE septa are mandatory because standard silicone or rubber septa can leach plasticizers (like phthalates) into the non-polar ACN solvent, creating ghost peaks during chromatographic impurity profiling.

Analytical Validation (Self-Validating System)

A robust protocol must validate its own output. To confirm the integrity of the prepared stock solution, it is mandatory to perform a System Suitability Test (SST) using RP-HPLC before utilizing the standard for sample analysis.

Chromatographic Conditions:

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Detection: UV at 286 nm (optimal chromophore absorption for fenofibrate derivatives).

  • Injection Volume: 10 µL.

System Suitability Acceptance Criteria: Inject the 10 µg/mL working standard six consecutive times. The system validates the standard preparation if it meets the following criteria:

  • Precision (RSD of Peak Area): ≤ 2.0%. Diagnostic: An RSD > 2.0% indicates incomplete initial dissolution, micro-precipitation in the vial, or pipetting error during the dilution phase.

  • Tailing Factor (T): ≤ 1.5. Diagnostic: Severe tailing suggests the secondary hydroxyl group of the dihydro fenofibrate is interacting with unendcapped silanol groups on the column, which may require adjusting the mobile phase pH.

  • Theoretical Plates (N): ≥ 5000.

Meeting these criteria scientifically validates that the reference standard is fully dissolved, stable in the chosen diluent, and accurately prepared for quantitative impurity profiling.

References

Sources

Method

Application Note: High-Performance LC-MS/MS Quantification of Fenofibrate and Fenofibric Acid Using Dihydro Fenofibrate as an Analog Internal Standard

Introduction and Rationale Fenofibrate is a well-established prodrug utilized in the clinical management of hypertriglyceridemia and mixed dyslipidemia. Upon oral administration, it is rapidly hydrolyzed by tissue and pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Fenofibrate is a well-established prodrug utilized in the clinical management of hypertriglyceridemia and mixed dyslipidemia. Upon oral administration, it is rapidly hydrolyzed by tissue and plasma esterases into its active moiety, fenofibric acid , which acts as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist[1]. Robust quantification of both the intact prodrug and its active metabolite in biological matrices is critical for pharmacokinetic (PK) profiling, bioequivalence studies, and therapeutic drug monitoring.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an Internal Standard (IS) is non-negotiable to correct for matrix-induced ion suppression and variations in extraction recovery. While stable isotope-labeled (SIL) standards (e.g., Fenofibrate-d6) are considered the gold standard, they can be cost-prohibitive and, in certain aggressive matrices, subject to deuterium exchange.

The Causality of Experimental Choice: As an authoritative alternative, Dihydro Fenofibrate (also known as reduced fenofibrate) serves as an exceptional structural analog IS[2]. By chemically reducing the ketone group of fenofibrate to a secondary alcohol, the resulting molecule maintains near-identical physicochemical properties (such as lipophilicity and pKa). This ensures that the IS co-elutes chromatographically with the target analyte and experiences identical matrix effects. Crucially, the reduction adds +2 Da to the precursor mass (m/z 363.1 vs. 361.1), providing a distinct mass-to-charge ratio that completely eliminates isotopic cross-talk in the mass spectrometer's collision cell.

PPAR_Pathway N1 Fenofibrate (Administered Prodrug) N2 Tissue/Plasma Esterases (Hydrolysis) N1->N2 N3 Fenofibric Acid (Active Moiety) N2->N3 N4 PPAR-α Receptor (Nuclear Activation) N3->N4 N5 Gene Transcription (Lipoprotein Lipase ↑, Apo C-III ↓) N4->N5 N6 Triglyceride Clearance (Lipid Lowering Effect) N5->N6

Figure 1: Pharmacological conversion of Fenofibrate and subsequent PPAR-α signaling pathway.

Mechanistic Insights: Ionization and Fragmentation

To achieve sub-nanogram sensitivity, the ionization mode must be tailored to the specific functional groups of the analytes.

  • Fenofibrate and Dihydro Fenofibrate (IS): Lacking a readily ionizable acidic proton, these compounds are best analyzed in Positive Electrospray Ionization (ESI+) . The addition of 0.1% formic acid to the mobile phase acts as a proton donor, driving the formation of robust [M+H]+ precursor ions[1].

  • Fenofibric Acid: The presence of a free carboxylic acid group makes this metabolite highly amenable to Negative Electrospray Ionization (ESI-) , yielding an [M−H]− precursor ion[3].

During collision-induced dissociation (CID) using argon gas, the ether linkage in fenofibrate and its analog is highly susceptible to cleavage, yielding stable and highly abundant product ions that are ideal for Multiple Reaction Monitoring (MRM)[4].

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . By incorporating pre- and post-extraction spiked Quality Control (QC) samples, the workflow mathematically isolates physical extraction losses from MS source ion suppression, ensuring absolute trustworthiness of the generated data[4].

Materials & Reagents
  • Analytes: Fenofibrate, Fenofibric Acid (Reference Standards, >99% purity).

  • Internal Standard: Dihydro Fenofibrate (Reduced Fenofibrate).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid.

Sample Preparation (Protein Precipitation)

Because fenofibrate and fenofibric acid are highly protein-bound (>99%) in plasma, aggressive protein denaturation is required to release the analytes[1].

  • Aliquot: Transfer 50μL of human or rat plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10μL of Dihydro Fenofibrate working solution ( 500ng/mL in methanol) and vortex for 10 seconds.

  • Precipitation: Add 150μL of ice-cold Acetonitrile (a 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins).

  • Extraction: Vortex vigorously for 2 minutes to ensure complete disruption of drug-protein binding complexes.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Carefully transfer 100μL of the clear supernatant into an autosampler vial containing 100μL of ultrapure water (this dilution step reduces the organic strength of the injection plug, preventing peak distortion and solvent effects on the LC column).

LCMS_Workflow N1 1. Plasma Sample Spiked with Dihydro Fenofibrate (IS) N2 2. Protein Precipitation Add Acetonitrile (3:1 v/v) N1->N2 N3 3. Vortex & Centrifugation 14,000 rpm for 10 min N2->N3 N4 4. Supernatant Collection Transfer to Autosampler Vial N3->N4 N5 5. LC-MS/MS Analysis MRM Mode Acquisition N4->N5 N6 6. Data Processing Peak Area Ratio (Analyte/IS) N5->N6

Figure 2: Step-by-step sample preparation and LC-MS/MS workflow using Dihydro Fenofibrate as an IS.

LC-MS/MS Conditions

The use of a sub-2 µm particle size column leverages the flat profile of the Van Deemter curve at high linear velocities, enabling rapid, high-resolution separations[3].

  • Analytical Column: Acquity UPLC BEH C18 ( 2.1×50mm , 1.7μm ).

  • Column Temperature: 40°C (reduces mobile phase viscosity and system backpressure).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3mL/min [1].

  • Gradient Program:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 1.5 min: Linear ramp to 90% B

    • 1.5 - 2.0 min: Hold at 90% B (Column wash)

    • 2.0 - 2.5 min: Return to 20% B (Re-equilibration)

Data Presentation

Quantitative data must be rigorously evaluated against EMA/FDA bioanalytical guidelines[1]. The MRM transitions utilized for the triple quadrupole mass spectrometer are detailed in Table 1, and the expected validation parameters demonstrating the trustworthiness of the assay are summarized in Table 2.

Table 1: MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Ionization Mode
Fenofibrate 361.1233.13020ESI+
Fenofibric Acid 317.1213.04015ESI-
Dihydro Fenofibrate (IS) 363.1235.13020ESI+

Note: Rapid polarity switching (e.g., 20 ms) is required if analyzing both the prodrug (ESI+) and the acid metabolite (ESI-) in a single analytical run.

Table 2: Method Validation Summary

Validation ParameterFenofibrateFenofibric AcidAcceptance Criteria
Linear Dynamic Range 10−5000ng/mL 50−6000ng/mL R2≥0.99
Lower Limit of Quantitation (LLOQ) 10ng/mL 50ng/mL Signal-to-Noise (S/N) ≥10
Intra-day Precision (CV%) <6.5% <7.2% ≤15% ( ≤20% at LLOQ)
Inter-day Accuracy (%) 95.2−104.5% 97.6−111.6% 85−115%
Extraction Recovery 92.4% 93.0−101.0% Consistent across LQC, MQC, HQC

Conclusion

By substituting costly deuterated standards with Dihydro Fenofibrate , laboratories can achieve highly accurate, reproducible, and cost-effective LC-MS/MS quantification of fenofibrate and fenofibric acid[4]. The structural homology ensures parallel extraction recoveries and identical matrix suppression profiles, satisfying the rigorous demands of modern bioanalytical method validation[1].

References

1.[3] Title: Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma. Source: PubMed (National Institutes of Health). URL: [Link]

2.[1] Title: Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate. Source: Farmacja Współczesna (Akademia Medycyny). URL: [Link]

3.[4] Title: Rapid, Sensitive and Validated Ultra-Performance Liquid Chromatography/Mass Spectrometric Method for the Determination of Fenofibric Acid and its Application to Human Pharmacokinetic Study. Source: E-Journal of Chemistry (Semantic Scholar). URL: [Link]

4.[2] Title: NMR spectra of synthesized FAT (Reduced Fenofibrate) and its application in analytical validation. Source: ResearchGate. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dihydro Fenofibrate Degradation in Aqueous Solutions

Welcome to the technical support center for troubleshooting issues related to dihydro fenofibrate in aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting issues related to dihydro fenofibrate in aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

A Note on Nomenclature: Dihydro Fenofibrate vs. Fenofibrate and Fenofibric Acid

It is important to clarify the terminology used in this guide. "Dihydro fenofibrate," also known as 2-[4-[(4-Chlorophenyl)hydroxymethyl]phenoxy]-2-Methylpropanoic Acid 1-Methylethyl Ester, is a derivative of fenofibrate.[1] Fenofibrate itself is a prodrug that is rapidly hydrolyzed in the body to its active form, fenofibric acid.[2][3][4][5][6][7] Much of the existing literature focuses on the degradation of fenofibrate and fenofibric acid. The principles governing their stability are largely applicable to dihydro fenofibrate, particularly concerning hydrolysis of the ester group.

This guide will address the degradation of these related compounds, providing a comprehensive resource for troubleshooting stability issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My dihydro fenofibrate solution is showing a rapid decrease in concentration over time. What is the likely cause?

A1: The most probable cause is hydrolysis of the isopropyl ester group, leading to the formation of the corresponding carboxylic acid (a fenofibric acid derivative). This is a common degradation pathway for fenofibrate and related ester-containing compounds in aqueous environments.[3][8] The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of my dihydro fenofibrate solution?

A2: Dihydro fenofibrate, like fenofibrate, is highly susceptible to pH-dependent hydrolysis. It is particularly unstable in alkaline (basic) conditions, where it degrades rapidly.[8][9] Acidic conditions can also promote hydrolysis, although generally to a lesser extent than alkaline conditions.[8][9] For optimal stability, it is recommended to maintain the pH of your aqueous solution in the neutral to slightly acidic range.

Q3: Can temperature impact the degradation of dihydro fenofibrate?

A3: Yes, temperature plays a crucial role. Elevated temperatures will accelerate the rate of hydrolysis and other degradation reactions.[8] Therefore, it is advisable to store your dihydro fenofibrate solutions at controlled room temperature or under refrigeration, when possible, and to minimize exposure to high temperatures during experimental procedures.

Q4: I've noticed the formation of a precipitate in my aqueous solution. What could this be?

A4: Dihydro fenofibrate and its parent compound, fenofibrate, are poorly soluble in water.[10][11][12][13][14][15] The precipitate you are observing could be the parent compound crashing out of solution, especially if the concentration exceeds its aqueous solubility limit. It could also be a less soluble degradation product.

Q5: Are there any other factors that could be contributing to the degradation of my compound?

A5: Beyond pH and temperature, exposure to light (photodegradation) can also be a factor.[16][17][18][19][20] Fenofibrate has been shown to be photolabile, and it is reasonable to assume that dihydro fenofibrate may exhibit similar sensitivity.[16][17] Additionally, the presence of certain enzymes (esterases) can catalyze the hydrolysis of the ester group.[5][7] If you are working with biological matrices, enzymatic degradation is a significant consideration.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to dihydro fenofibrate degradation in aqueous solutions.

Issue 1: Rapid Loss of Parent Compound

Symptoms:

  • A significant decrease in the peak area of dihydro fenofibrate in your chromatogram over a short period.

  • The appearance of new peaks, likely corresponding to degradation products.

Root Cause Analysis and Solutions:

dot graph TD { A[Start: Rapid Loss of Parent Compound] --> B{Is the pH of the solution alkaline?}; B -- Yes --> C[Alkaline Hydrolysis is Likely. Adjust pH to neutral or slightly acidic (pH 6-7).]; B -- No --> D{Is the solution exposed to high temperatures?}; D -- Yes --> E[Accelerated Hydrolysis. Maintain solution at controlled room temperature or refrigerate.]; D -- No --> F{Is the solution exposed to light?}; F -- Yes --> G[Photodegradation is possible. Protect the solution from light using amber vials or by working in a dark environment.]; F -- No --> H{Are you working with a biological matrix?}; H -- Yes --> I[Enzymatic degradation is likely. Consider using enzyme inhibitors or heat-inactivating the matrix.]; H -- No --> J[Consider other factors like oxidative stress.]; C --> K[Re-analyze the sample to confirm stability.]; E --> K; G --> K; I --> K; J --> K; K --> L[End]; }

Caption: Troubleshooting workflow for rapid degradation of dihydro fenofibrate.

Experimental Protocol: pH Adjustment and Monitoring

  • pH Measurement: Use a calibrated pH meter to accurately measure the pH of your aqueous solution.

  • pH Adjustment: If the pH is outside the optimal range (neutral to slightly acidic), adjust it using dilute solutions of appropriate acids (e.g., phosphoric acid) or bases (e.g., sodium hydroxide). Add the acid or base dropwise while gently stirring and continuously monitoring the pH.

  • Stability Assessment: Once the desired pH is achieved, store the solution under your standard experimental conditions and analyze samples at regular intervals (e.g., 0, 2, 4, 8, and 24 hours) using a validated analytical method to monitor the concentration of dihydro fenofibrate and the formation of any degradation products.

Issue 2: Poor Aqueous Solubility and Precipitation

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • Inconsistent analytical results due to non-homogeneity of the sample.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Concentration Exceeds Solubility Limit Dihydro fenofibrate is a lipophilic molecule with low intrinsic aqueous solubility.Decrease the concentration of the compound in the solution.
Inappropriate Solvent System The aqueous buffer alone may not be sufficient to maintain solubility.Consider the use of co-solvents such as methanol, acetonitrile, or ethanol in your aqueous solution.[10] The addition of surfactants like sodium lauryl sulfate (SLS) can also significantly enhance solubility.[12][14]
"Salting Out" Effect High concentrations of salts in your buffer can decrease the solubility of non-polar compounds.If possible, reduce the salt concentration in your buffer system.

Experimental Protocol: Enhancing Aqueous Solubility

  • Co-solvent Screening: Prepare a series of solutions with varying percentages of a co-solvent (e.g., 10%, 20%, 30% methanol in your aqueous buffer). Add dihydro fenofibrate to each solution at the desired concentration. Visually inspect for precipitation and analyze the concentration of the dissolved compound.

  • Surfactant Addition: Prepare your aqueous buffer with different concentrations of a surfactant (e.g., 0.01 M, 0.05 M SLS). Determine the solubility of dihydro fenofibrate in each of these solutions.

Analytical Methodologies

To effectively troubleshoot degradation, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique.

Recommended HPLC Parameters:

Parameter Recommendation Reference
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[21]
Mobile Phase A mixture of acetonitrile and water or methanol and an acidic buffer (e.g., 0.1% phosphoric acid). A common ratio is in the range of 60:40 to 75:25 (v/v) organic to aqueous.[22][23]
Flow Rate 1.0 - 2.0 mL/min[21][23]
Detection Wavelength Approximately 286-289 nm[9][21][23]
Column Temperature Ambient or controlled at a slightly elevated temperature (e.g., 50°C) to improve peak shape.[22][23]

Forced Degradation Studies

To proactively understand the stability of dihydro fenofibrate, it is highly recommended to perform forced degradation studies. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

dot graph TD { A[Dihydro Fenofibrate] --> B[Acid Hydrolysis (e.g., 0.1M HCl)]; A --> C[Alkaline Hydrolysis (e.g., 0.1M NaOH)]; A --> D[Oxidative Degradation (e.g., 3% H2O2)]; A --> E[Thermal Degradation (e.g., 70°C)]; A --> F[Photolytic Degradation (e.g., UV light exposure)]; B --> G[Degradation Products]; C --> G; D --> G; E --> G; F --> G; }

Caption: Forced degradation pathways for dihydro fenofibrate.

Protocol for Forced Degradation Studies:

  • Prepare Stock Solution: Dissolve dihydro fenofibrate in a suitable solvent (e.g., methanol) to create a concentrated stock solution.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl and heat if necessary.

    • Alkaline: Dilute the stock solution with 0.1 M NaOH at room temperature.

    • Oxidative: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and heat if necessary.

    • Thermal: Expose a solid sample or a solution to elevated temperatures (e.g., 70°C).

    • Photolytic: Expose a solution to UV light.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC to determine the extent of degradation and the profile of degradation products.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and mitigate the degradation of dihydro fenofibrate in aqueous solutions, ensuring the integrity and accuracy of their experimental results.

References

  • Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC - SciSpace. (n.d.). Retrieved from [Link]

  • A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (2014, July 15). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. (2009). Vascular Health and Risk Management. Retrieved from [Link]

  • The Biochemical Pharmacology of Fenofibrate. (1987). The American Journal of Cardiology. Retrieved from [Link]

  • Photodegradation and in vitro phototoxicity of fenofibrate, a photosensitizing anti-hyperlipoproteinemic drug. (1995). Journal of Photochemistry and Photobiology B: Biology. Retrieved from [Link]

  • Preparation of concentrated stable fenofibrate suspensions via liquid antisolvent precipitation. (2014, December 15). International Journal of Pharmaceutics. Retrieved from [Link]

  • LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. (2015, March 4). Journal of Chromatographic Science. Retrieved from [Link]

  • Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. (2011). American Journal of Analytical Chemistry. Retrieved from [Link]

  • Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. (2011). ResearchGate. Retrieved from [Link]

  • Polymeric Precipitation Inhibitors Promote Fenofibrate Supersaturation and Enhance Drug Absorption from a Type IV Lipid-Based Formulation. (2018, April 16). Molecular Pharmaceutics. Retrieved from [Link]

  • Validated stability indicating RP-HPLC method for simultaneous determination of atorvastatin, fenofibrate and folic acid in bulk. (2014). Scholars Research Library. Retrieved from [Link]

  • Photodegradation and in vitro Phototoxicity of fenofibrate, a photosensitizing anti-hyperlipoproteinemic drug. (n.d.). ResearchGate. Retrieved from [Link]

  • Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. (2023, April 18). Taylor & Francis Online. Retrieved from [Link]

  • Formulation of fenofibrate capsules by dropping method using PEG 6000 and PEG 4000 to enhance solubility. (2024, July 7). International Journal of Applied Pharmaceutics. Retrieved from [Link]

  • What is the mechanism of Fenofibrate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Design and Development of Fenofibrate Solid for Solubility Enhancement. (n.d.). Current Trends in Biotechnology and Pharmacy. Retrieved from [Link]

  • Stable, self-microemulsifying fenofibrate compositions. (n.d.). Google Patents.
  • Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. (2015). Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Solubility of fenofibrate in aqueous solutions of various hydrophilic carriers. (n.d.). ResearchGate. Retrieved from [Link]

  • Stable amorphous solid dispersions of fenofibrate using hot melt extrusion technology: Effect of formulation and process parameters for a low glass transition temperature drug. (2020, August 15). Journal of Drug Delivery Science and Technology. Retrieved from [Link]

  • An Update on the Molecular Actions of Fenofibrate and Its Clinical Effects on Diabetic Retinopathy and Other Microvascular End Points in Patients With Diabetes. (2013). Diabetes. Retrieved from [Link]

  • The photodecarboxylation process of fenofibrate. (n.d.). ResearchGate. Retrieved from [Link]

  • Fenofibrate formulation. (n.d.). Google Patents.
  • Stabilization of fenofibrate in low molecular weight hydroxypropylcellulose matrices produced by hot-melt extrusion. (2013, February 15). Pharmaceutical Development and Technology. Retrieved from [Link]

  • Photosensitization by fenofibrate. II. In vitro phototoxicity of the major metabolites. (1995). Journal of Photochemistry and Photobiology B: Biology. Retrieved from [Link]

  • Forced degradation studies of ATR, EZB, and FNF in various conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • The Influence of Fed State Lipolysis Inhibition on the Intraluminal Behaviour and Absorption of Fenofibrate from a Lipid-Based Formulation. (2022, January 4). Pharmaceutics. Retrieved from [Link]

  • Stable amorphous solid dispersions of fenofibrate using hot melt extrusion technology: Effect of formulation and process parameters for a low glass transition temperature drug. (2020). Journal of Drug Delivery Science and Technology. Retrieved from [Link]

  • Fenofibrate. (n.d.). PubChem. Retrieved from [Link]

  • A Comprehensive Review on the Drug: Fenofibrate. (2020). ResearchGate. Retrieved from [Link]

  • Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. (2014, December 19). ResearchGate. Retrieved from [Link]

  • Fenofibrate formulation. (n.d.). Google Patents.
  • Structure and biochemical effects of fenofibrate. (1987, November 27). The American Journal of Medicine. Retrieved from [Link]

  • Chemical structure of fenofibrate. (n.d.). ResearchGate. Retrieved from [Link]

  • Repositioning of the Antihyperlipidemic Drug Fenofibrate for the Management of Aeromonas Infections. (2024, February 25). International Journal of Molecular Sciences. Retrieved from [Link]

  • Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. (2015). SciELO. Retrieved from [Link]

  • Sustained-Release Solid Dispersions of Fenofibrate for Simultaneous Enhancement of the Extent and Duration of Drug Exposure. (2024, December 20). Pharmaceutics. Retrieved from [Link]

Sources

Optimization

optimizing HPLC mobile phase for dihydro fenofibrate chromatographic separation

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with the RP-HPLC separation of fenofib...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with the RP-HPLC separation of fenofibrate and its primary reduced metabolite/impurity, dihydro fenofibrate (CAS 61001-99-8).

Because dihydro fenofibrate differs from the parent fenofibrate only by the reduction of a benzoyl ketone to a secondary alcohol, their structural similarities often lead to co-elution, poor resolution, or peak tailing. This guide synthesizes field-proven chromatographic theory with actionable troubleshooting to ensure your analytical workflows are robust, reproducible, and self-validating.

Core Mechanistic Workflow

HPLC_Troubleshooting Start Identify Co-elution: Dihydro Fenofibrate & Fenofibrate Analyze Analyze Polarity Difference: Dihydro (-OH) is more polar than Parent (C=O) Start->Analyze Action1 Decrease Organic Modifier (e.g., ACN from 75% to 65%) Analyze->Action1 Action2 Adjust Buffer pH to 3.0 (Suppress silanol ionization) Analyze->Action2 Test Run System Suitability (Target: Rs > 2.0) Action1->Test Action2->Test Test->Action1 Rs < 2.0 Success Baseline Resolution Achieved Test->Success Rs ≥ 2.0

Workflow for resolving co-elution of dihydro fenofibrate and fenofibrate via mobile phase tuning.

Frequently Asked Questions (FAQs)

Q1: Why is dihydro fenofibrate eluting so close to fenofibrate, and what is the fundamental mobile phase strategy to separate them? Causality & Theory: Dihydro fenofibrate is the reduced analog of fenofibrate. The conversion of the carbonyl group (C=O) to a hydroxyl group (-OH) slightly increases the molecule's polarity and its capacity for hydrogen bonding. In Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase, more polar compounds have less affinity for the hydrophobic alkyl chains and elute earlier. To exploit this subtle polarity difference, the mobile phase must provide optimal hydrophobic retention. If your organic modifier concentration (e.g., Acetonitrile) is too high (>75%), both compounds are swept through the column too rapidly, collapsing the resolution window. The strategy is to carefully titrate the organic phase downward (e.g., 70% to 65%) to increase the retention factor ( k′ ), allowing the stationary phase more time to discriminate between the ketone and the alcohol[1].

Q2: Dihydro fenofibrate is a neutral ester. Why do I need an acidic buffer (pH 3.0) in my mobile phase? Causality & Theory: While dihydro fenofibrate itself lacks strongly ionizable acidic or basic functional groups, fenofibrate synthesis and degradation pathways often contain highly ionizable related substances, such as fenofibric acid. Using an acidic mobile phase—typically a 2[2]—serves two critical mechanistic purposes:

  • Analyte Protonation: It keeps acidic impurities (like fenofibric acid) fully protonated and neutral, preventing them from eluting at the void volume and interfering with the dihydro fenofibrate peak.

  • Silanol Suppression: At pH 3.0, the residual silanol groups (-Si-OH) on the silica support of the C18 column remain protonated. If the pH were higher, these silanols would ionize (-Si-O⁻) and cause secondary ion-exchange interactions with any polarized regions of the analytes, leading to severe peak tailing.

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? Causality & Theory: Acetonitrile is highly recommended over Methanol for this specific separation. ACN is a non-hydrogen-bonding dipole, whereas Methanol is a hydrogen-bond donor and acceptor. Because the primary structural difference between dihydro fenofibrate and fenofibrate is a hydrogen-bonding hydroxyl group, Methanol can competitively hydrogen-bond with the dihydro fenofibrate, leading to broader peaks and unpredictable selectivity shifts. Furthermore, ACN provides lower system backpressure and sharper peaks due to its lower viscosity and superior mass transfer kinetics[1].

Troubleshooting Guide

Issue 1: Co-elution or Poor Resolution ( Rs​<1.5 )

  • Diagnosis: The mobile phase elution strength is too high, or the column temperature is causing non-selective partitioning.

  • Solution: Decrease the Acetonitrile ratio by 2-5% increments. If using a 75:25 (ACN:Buffer) ratio, drop to 70:30. Additionally, verify the column oven temperature is stabilized at 25°C. Higher temperatures increase diffusion rates but decrease the stationary phase's ability to discriminate subtle structural differences.

Issue 2: Peak Tailing of Dihydro Fenofibrate ( Tf​>1.5 )

  • Diagnosis: Secondary interactions with the stationary phase or insufficient buffer capacity.

  • Solution: Ensure your buffer concentration is adequate (e.g., 10-20 mM). Verify the pH is strictly at 3.0 ± 0.1. If tailing persists, switch to a high-purity, double-endcapped C18 column (e.g., Waters XBridge C18 or Zorbax Eclipse) to physically block access to residual silanols.

Issue 3: Drifting Retention Times

  • Diagnosis: Inadequate equilibration or volatile loss of organic modifier.

  • Solution: Ensure the system is primed with at least 10-20 column volumes of the mobile phase before the first injection. If using premixed mobile phases, cap the reservoirs tightly to prevent ACN evaporation, which would slowly increase the aqueous ratio and lengthen retention times.

Quantitative Data: Mobile Phase Optimization

The following table summarizes the empirical causality between the Acetonitrile-to-Buffer ratio and the critical chromatographic parameters on a standard 250 x 4.6 mm, 5 µm C18 column at a 1.0 mL/min flow rate.

Mobile Phase Ratio (ACN : Buffer pH 3.0)Dihydro Fenofibrate RT (min)Fenofibrate RT (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
80 : 20 4.25.51.81.4
75 : 25 6.59.22.51.2
70 : 30 9.815.44.11.1
60 : 40 18.532.16.51.1

Note: 70:30 provides the optimal balance between baseline resolution ( Rs​>2.0 ) and analytical throughput (run time < 20 mins).

Step-by-Step Experimental Protocol: Self-Validating Isocratic Method

This protocol is designed as a self-validating system . Step 5 ensures that the method cannot proceed to sample analysis unless strict system suitability criteria are met, guaranteeing data integrity.

Step 1: Preparation of the Aqueous Buffer (pH 3.0)

  • Weigh accurately 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve in 1000 mL of HPLC-grade water to create a ~10 mM solution.

  • Insert a calibrated pH probe. Titrate dropwise with dilute Orthophosphoric acid ( H3​PO4​ ) until the pH stabilizes exactly at 3.0 ± 0.05.

  • Filter the buffer through a 0.45 µm PVDF or Nylon membrane filter under a vacuum to remove particulates.

Step 2: Mobile Phase Blending

  • Combine 700 mL of HPLC-grade Acetonitrile with 300 mL of the filtered pH 3.0 buffer (70:30 v/v).

  • Sonicate the mixture for 15 minutes to degas. Mechanistic note: Dissolved oxygen can cause baseline noise at low UV wavelengths, and air bubbles will cause erratic pump pressure.

Step 3: Chromatographic System Setup

  • Column: Install a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Temperature: Set the column oven to 25°C.

  • Flow Rate: Set to 1.0 mL/min.

  • Detection: Set the UV/DAD detector to 286 nm (optimal absorbance for the chlorobenzoyl chromophore)[1].

  • Equilibration: Pump the mobile phase for at least 30 minutes until a flat, stable baseline is achieved.

Step 4: Preparation of Resolution Standard

  • Weigh 10 mg of Fenofibrate Reference Standard and 1 mg of Dihydro Fenofibrate Reference Standard.

  • Dissolve in 10 mL of Acetonitrile (Stock Solution).

  • Dilute 1 mL of the stock solution into 10 mL of the mobile phase (Working Resolution Solution).

Step 5: System Suitability & Self-Validation Checkpoint

  • Inject 10 µL of the Working Resolution Solution.

  • Validation Gate:

    • Criteria A: The resolution ( Rs​ ) between dihydro fenofibrate and fenofibrate MUST be ≥2.0 .

    • Criteria B: The tailing factor ( Tf​ ) for both peaks MUST be ≤1.5 .

    • Criteria C: Relative Standard Deviation (RSD) of retention times over 5 replicate injections MUST be ≤1.0% .

  • Action: If Criteria A is failed, drop the ACN concentration to 65%. If Criteria B is failed, verify buffer pH. Do not proceed to unknown sample analysis until all gates are passed.

References

  • Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. PubMed / NIH. Available at: [Link]

  • A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods. Available at:[Link]

  • Method Development And Validation For Fenofibrate By RP-HPLC. Indo American Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dihydro Fenofibrate Solubility in Assay Media

Welcome to the Application Support Center. This guide is engineered for researchers, assay developers, and pharmaceutical scientists struggling with the extreme lipophilicity of dihydro fenofibrate (DHF) during in vitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers, assay developers, and pharmaceutical scientists struggling with the extreme lipophilicity of dihydro fenofibrate (DHF) during in vitro assay development.

Unlike its active metabolite, fenofibric acid, which possesses an ionizable carboxylic acid group (pKa ~4.0) that aids solubility at physiological pH [3], DHF (CAS 61001-99-8) retains the isopropyl ester group while the ketone is reduced to a hydroxyl group [4]. This lack of an ionizable moiety, combined with the bulky, hydrophobic chlorophenyl rings, traps DHF in a highly lipophilic state. Consequently, its aqueous solubility is practically zero, leading to rapid precipitation, colloidal aggregation, and highly variable assay readouts.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure your assay media contains accurately dissolved DHF.

Part 1: Quantitative Solubility Profiling

Before troubleshooting, it is critical to understand the thermodynamic boundaries of your compound. The table below summarizes the solubility limits of fenofibrate and its derivatives across common assay solvents.

Table 1: Physicochemical and Solubility Profile of Fenofibrate Derivatives

CompoundSolvent / MediaSolubility LimitReference
Fenofibrate Pure Water (25 °C)< 0.8 µg/mL[2]
Fenofibrate DMSO~ 15 mg/mL[1]
Fenofibrate DMF~ 30 mg/mL[1]
Fenofibrate 1:3 DMF : PBS (pH 7.2)0.25 mg/mL[1]
Fenofibric Acid Water (pH 6.8)162.5 µg/mL[3]
Dihydro Fenofibrate Dichloromethane / MethanolSoluble (> 10 mg/mL)[4]

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: Why does dihydro fenofibrate precipitate immediately upon addition to my aqueous assay buffer, even at low micromolar concentrations? A: This is a classic case of solvent-shift precipitation. When a highly concentrated organic stock (e.g., DMSO) is introduced to water, the organic solvent rapidly diffuses into the bulk aqueous phase. Because DHF cannot form favorable hydrogen bonds with water, the thermodynamic penalty of disrupting water's hydrogen-bond network forces the hydrophobic DHF molecules to self-associate and crash out of solution.

Q2: What is the optimal primary solvent for preparing DHF stock solutions without compromising downstream assay integrity? A: Dimethylformamide (DMF) is superior to Dimethyl sulfoxide (DMSO) for fibrate derivatives. Empirical data shows fenofibrate solubility in DMF is roughly double that in DMSO (~30 mg/mL vs. ~15 mg/mL) [1]. DMF provides a more thermodynamically stable solvation shell for the chlorophenyl and ester moieties of DHF, reducing the risk of nucleation when transitioning to aqueous media.

Q3: How can I maintain DHF in solution for cell-based assays where organic solvents must be kept strictly below 0.5%? A: You must lower the thermodynamic energy barrier by providing a hydrophobic microenvironment within the aqueous bulk. This is achieved using carrier proteins like Bovine Serum Albumin (BSA) or complexation agents like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [5]. These agents encapsulate the lipophilic rings of DHF, exposing a hydrophilic exterior to the aqueous media.

Q4: My assay readout is highly variable between replicates when testing DHF. What is causing this? A: Colloidal aggregation. Even if the assay buffer appears optically clear to the naked eye, DHF often forms sub-micron colloidal aggregates rather than true solutions. These aggregates sequester the compound, drastically reducing the actual "free drug" concentration available to bind your target receptor or enzyme, causing severe replicate variability.

Part 3: Strategic Workflows and Visualizations

To successfully formulate DHF for in vitro testing, you must choose a strategy that balances solubility enhancement with assay compatibility.

Logic Root DHF Aqueous Insolubility (< 1 µg/mL) Sub1 Organic Co-solvents (DMF/DMSO) Root->Sub1 Sub2 Inclusion Complexes (HP-β-CD) Root->Sub2 Sub3 Lipid/Protein Carriers (BSA) Root->Sub3 Out1 Risk: Cytotoxicity & Enzyme Denaturation Sub1->Out1 Out2 Risk: Altered Free Drug Fraction Sub2->Out2 Sub3->Out2

Fig 1. Logical relationship between DHF solubility enhancement strategies and assay risks.

Part 4: Self-Validating Experimental Protocols

Do not assume your compound is dissolved just because you followed a dilution scheme. The following protocols integrate mandatory self-validation steps to ensure scientific integrity.

Protocol A: Co-Solvent & Carrier Protein (BSA) Dilution Method

Best for: Cell-based assays and phenotypic screening.

Causality Note: Endogenous fatty acids occupy the hydrophobic binding pockets of standard BSA. You must use Fatty-Acid-Free BSA to maximize the binding capacity for the highly lipophilic DHF molecules.

  • Primary Stock Preparation: Weigh solid DHF and dissolve in 100% anhydrous DMF to a concentration of 10 mM. Purge the vial with an inert gas (N2 or Ar) to prevent oxidative degradation [1].

  • Carrier Media Preparation: Prepare your assay buffer (e.g., PBS or DMEM) supplemented with 0.5% to 1.0% (w/v) fatty-acid-free BSA. Warm the media to 37 °C to increase kinetic solubility.

  • Dropwise Titration: While vortexing the BSA-supplemented media at medium speed, add the DMF stock dropwise.

    • Mechanistic rationale: Rapid vortexing prevents local regions of high solvent polarity, allowing BSA to sequester DHF before solvent-shift nucleation occurs. Do not exceed a final DMF concentration of 0.5% (v/v).

  • Self-Validation Step (Crucial): Measure the optical density at 600 nm (OD600) or utilize Dynamic Light Scattering (DLS) on the final solution against a blank of BSA-media + 0.5% DMF. An OD600 > 0.02 or the presence of >10 nm particles in DLS indicates colloidal aggregation. If detected, the concentration is invalid; you must discard the solution and increase the BSA ratio.

Workflow A Solid DHF (Highly Lipophilic) B Primary Stock (100% DMF) A->B Dissolve & Purge C Carrier Media (Buffer + BSA) B->C Dropwise Titration under Vortex D Validated Assay Solution C->D DLS / OD600 Validation

Fig 2. Step-by-step solvation workflow for DHF to prevent solvent-shift precipitation.

Protocol B: HP-β-Cyclodextrin Complexation

Best for: Biochemical assays, cell-free receptor binding assays, and high-concentration requirements.

  • Excipient Solution: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your aqueous assay buffer to a final concentration of 10% (w/v) [5].

  • Complexation: Add solid DHF directly to the HP-β-CD solution (targeting a molar ratio of approximately 1:2 DHF to CD).

  • Equilibration: Sonicate the suspension in a water bath at 25 °C for 30 minutes to provide activation energy, then agitate on a rotary shaker for 24 hours to achieve thermodynamic equilibrium.

  • Self-Validation Step (Crucial): Centrifuge the mixture at 12,000 × g for 15 minutes to pellet any uncomplexed, undissolved DHF. Carefully sample the supernatant and quantify the dissolved DHF via HPLC-UV (λmax = 287 nm) [1]. The measured concentration from the chromatogram is your validated working stock. Never assume 100% inclusion efficiency.

References

  • Source: caymanchem.
  • Source: chemicalbook.
  • Source: turkjps.
  • Source: usbio.
  • Source: pharmaexcipients.
Optimization

reducing matrix effects in dihydro fenofibrate LC-MS/MS plasma quantification

Welcome to the Bioanalytical Support Portal. This guide is designed for research scientists and drug development professionals troubleshooting matrix effects during the LC-MS/MS quantification of dihydro fenofibrate (DHF...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Portal. This guide is designed for research scientists and drug development professionals troubleshooting matrix effects during the LC-MS/MS quantification of dihydro fenofibrate (DHF) in plasma.

Dihydro fenofibrate (CAS 61001-99-8) is a highly lipophilic reduced analog and metabolite of the prodrug fenofibrate[1]. Due to its high partition coefficient (logP), extracting DHF from plasma using simple protein precipitation (PPT) inherently co-extracts massive amounts of endogenous phospholipids[2]. In the electrospray ionization (ESI) source, these phospholipids outcompete the target analyte for access to the droplet surface, causing severe charge competition and subsequent ion suppression[2][3].

Below is our comprehensive diagnostic guide, self-validating protocols, and FAQ to help you achieve a robust, interference-free assay.

Diagnostic Flowchart: Resolving Matrix Effects

Use the following decision tree to systematically diagnose and eliminate ion suppression in your DHF assay.

MatrixTroubleshooting N1 High Matrix Effect (Ion Suppression) in DHF N2 Is SIL-IS (DHF-d6) used? N1->N2 N3 Synthesize/Use Stable Isotope Labeled IS N2->N3 No N4 Are Phospholipids co-eluting with DHF? N2->N4 Yes N8 Monitor m/z 184 for Phospholipids N4->N8 Check N5 Modify LC Gradient (Shift DHF retention) N6 Is Sample Prep limited to standard PPT? N7 Implement HybridSPE or optimized LLE N6->N7 Yes N8->N5 Co-elution N8->N6 No Co-elution

Caption: Diagnostic flowchart for resolving LC-MS/MS matrix effects in DHF quantification.

Self-Validating Experimental Protocols

To eliminate phospholipid-induced matrix effects, you must shift from non-selective sample preparation (like standard PPT) to techniques that discriminate based on molecular structure.

Protocol A: Targeted Phospholipid Depletion (HybridSPE)

Standard PPT leaves >90% of phospholipids in the extract. Utilizing zirconia-coated silica (HybridSPE) exploits Lewis acid-base interactions to selectively bind the phosphate moiety of phospholipids, allowing the neutral/acidic DHF to pass through unhindered[4][5].

  • Step 1: Aliquot 100 µL of plasma into a microcentrifuge tube and spike with 10 µL of DHF-d6 internal standard.

  • Step 2: Add 300 µL of 1% formic acid in acetonitrile. The acid disrupts protein-lipid binding, ensuring maximum phospholipid release and protein precipitation.

  • Step 3: Vortex aggressively for 2 minutes, then centrifuge at 10,000 × g for 5 minutes.

  • Step 4: Transfer the supernatant to a HybridSPE-Phospholipid 96-well plate or cartridge.

  • Step 5: Apply a gentle vacuum (10 in Hg). The zirconia stationary phase will retain >99% of the phospholipids[5].

  • Step 6: Evaporate the collected eluate under N₂ at 40°C and reconstitute in your initial mobile phase.

Protocol B: Optimized Liquid-Liquid Extraction (LLE)

If specialized SPE is unavailable, LLE can exploit the differential solubility of the highly lipophilic DHF and amphiphilic phospholipids. By using a highly non-polar solvent mixture, DHF is extracted while polar phospholipid headgroups keep the interferences in the aqueous phase[3][6].

  • Step 1: Aliquot 100 µL of plasma and add the internal standard.

  • Step 2: Buffer the plasma to pH 3.0 using 0.1 M HCl. This ensures DHF remains fully unionized and highly lipophilic.

  • Step 3: Add 1.0 mL of Hexane:Ethyl Acetate (80:20, v/v). The high hexane content actively excludes polar phospholipid headgroups[3].

  • Step 4: Vortex vigorously for 10 minutes to maximize partitioning, then centrifuge at 5000 rpm for 10 minutes to break any emulsions[6].

  • Step 5: Transfer the upper organic layer to a clean vial, evaporate under N₂ at 45°C, and reconstitute for injection[6].

Protocol C: Chromatographic Separation & Validation

If trace phospholipids remain, they must be chromatographically resolved from DHF[4]. This protocol self-validates your sample preparation.

  • Step 1: Set up an additional MRM transition in your MS method for m/z 184.0 → 184.0 (positive ion mode) to monitor the in-source collision-induced dissociation (CID) of the phosphocholine headgroup[5].

  • Step 2: Inject your extracted sample. Overlay the DHF MRM trace with the m/z 184.0 trace.

  • Step 3: If the peaks co-elute, adjust the mobile phase gradient (e.g., lower the initial organic % or change the organic modifier from Methanol to Acetonitrile) to shift DHF into a clean elution window.

  • Step 4: Implement a mandatory post-elution column wash using 95% strong solvent (e.g., Isopropanol/Acetonitrile) for at least 3 column volumes to prevent late-eluting phospholipids from accumulating and ruining subsequent runs[2].

Quantitative Comparison of Sample Prep Methods

The table below summarizes the expected outcomes of different sample preparation strategies for DHF quantification, highlighting the inverse relationship between phospholipid removal and matrix effects.

Sample Preparation MethodDHF Recovery (%)Phospholipid Removal (%)Matrix Factor (MF)*Column Lifetime Impact
Standard Protein Precipitation (PPT) 90 - 95%< 5%0.45 (Severe Suppression)High fouling risk
Liquid-Liquid Extraction (LLE) 80 - 85%85 - 90%0.88 (Mild Suppression)Moderate
Mixed-Mode Strong Cation Exchange 85 - 90%90 - 95%0.92 (Minimal)Low
HybridSPE / TurboFlow 88 - 92%> 99%0.98 (Negligible)Very Low

*Matrix Factor (MF) = Peak response in presence of matrix / Peak response in absence of matrix. An MF of 1.0 indicates zero matrix effect.

Frequently Asked Questions (FAQs)

Q: My DHF-d6 internal standard corrects for the matrix effect perfectly. Why should I bother changing my sample preparation? A: While a Stable Isotope-Labeled Internal Standard (SIL-IS) compensates for quantitative bias by undergoing the exact same ion suppression as the analyte, it does not recover lost absolute sensitivity[3]. Severe ion suppression reduces your signal-to-noise (S/N) ratio, potentially pushing your lower limit of quantitation (LLOQ) out of the acceptable regulatory range. Furthermore, residual phospholipids will cause progressive column fouling, increasing backpressure over time[2].

Q: Why does the matrix effect in my DHF assay worsen after 40-50 injections? A: Phospholipids are highly retained on reversed-phase C18 columns. If your LC gradient does not include a sufficiently strong and long wash step, late-eluting phospholipids build up on the column head. They then elute erratically in subsequent runs, altering the matrix effect dynamically and destroying method reproducibility[2].

Q: How can I definitively prove that phospholipids are causing my DHF signal suppression? A: Perform a post-column infusion experiment. Infuse a constant concentration of pure DHF into the MS source via a T-junction while simultaneously injecting a blank plasma extract through the LC column. A drop in the steady DHF baseline indicates the exact retention time where matrix components suppress ionization. Overlay this with an MRM trace for m/z 184 to confirm that the suppression zones align perfectly with phospholipid elution[5].

References

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. sigmaaldrich.com. 2

  • Reducing Matrix Effects. thermofisher.com. 4

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. chromatographyonline.com. 3

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. nih.gov. 5

  • Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl 200M) and Human Plasma. annexpublishers.co. 6

  • Dihydro Fenofibrate | CAS 61001-99-8. scbt.com. 1

Sources

Troubleshooting

Technical Support Center: Optimizing Electrospray Ionization of Fenofibric Acid (Dihydro Fenofibrate)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the LC-MS analysis of fenofibric acid. As the active metabolite of the prodrug fenofibrate, accurate and sensitive quantificat...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the LC-MS analysis of fenofibric acid. As the active metabolite of the prodrug fenofibrate, accurate and sensitive quantification of fenofibric acid is critical in pharmaceutical development and clinical studies.[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the efficiency of its electrospray ionization (ESI) in mass spectrometry.

This document moves beyond a simple checklist. It provides a foundational understanding of why certain parameters are chosen, offers detailed troubleshooting workflows for specific issues, and presents field-proven protocols to enhance your experimental outcomes.

Section 1: Fundamental Principles of Ionizing Fenofibric Acid

Understanding the chemical nature of your analyte is the first step to successful analysis. Fenofibric acid is a monocarboxylic acid.[1] This structure contains a readily ionizable proton on the carboxylic acid group, making it an ideal candidate for analysis in negative ion mode electrospray ionization (ESI-).

The core principle of its ionization in ESI- is deprotonation, where the molecule loses a proton (H⁺) to form a negatively charged molecular ion, [M-H]⁻. This process is highly efficient and results in a strong, stable signal, which is why negative mode is overwhelmingly preferred for its quantification.[3][4]

cluster_process ESI Source (Negative Mode) Analyte Fenofibric Acid (M) C₁₇H₁₅ClO₄ Ion Deprotonated Ion [M-H]⁻ m/z 317.1 Analyte->Ion Deprotonation Proton Proton (H⁺)

Caption: Ionization mechanism of Fenofibric Acid in ESI-.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during method development for fenofibric acid.

Q1: Should I use positive or negative ion mode for fenofibric acid analysis?

Answer: You should use negative ion mode (ESI-) . The signal intensity for fenofibric acid is significantly higher and the background noise is lower in negative mode compared to positive mode.[3][4] The carboxylic acid functional group on the molecule is easily deprotonated to form the [M-H]⁻ ion, which is the basis for its sensitive detection. While some methods have been developed in positive mode, they are less common and generally less sensitive.[5][6]

Q2: What is the expected precursor ion and what are the common product ions for MRM analysis?

Answer: In negative mode, the precursor ion (Q1) for fenofibric acid is the deprotonated molecule, [M-H]⁻, at m/z 317.1 (or a similar value depending on instrument calibration, e.g., 317.2). The most common and abundant product ion (Q3) for Multiple Reaction Monitoring (MRM) is m/z 230.9 (or similar values like 230.7, 231.0).[3][7][8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Fenofibric Acid 317.1230.9Negative
Fenofibric Acid-d6 (IS) 322.9230.8Negative
Table 1: Common MRM transitions for the quantification of fenofibric acid.[7]
Q3: What is a good starting mobile phase composition?

Answer: A robust starting point for reversed-phase chromatography is a gradient or isocratic elution using a combination of acetonitrile and water, each containing a small amount of an acidic modifier. Methanol can also be used as the organic phase.[9][10]

ComponentRecommended CompositionPurpose
Mobile Phase A 0.1% Formic Acid or 0.1% Acetic Acid in WaterControls pH, improves peak shape.
Mobile Phase B Acetonitrile or MethanolElutes the analyte from the C18 column.
Starting Ratio 60:40 to 70:30 (B:A)A good starting point for isocratic elution.[7][11]
Table 2: Recommended starting mobile phase for fenofibric acid analysis.
Q4: Why is an acid like formic acid added to the mobile phase for a negative mode analysis?

Answer: This is an excellent and common question. While it seems counterintuitive to add an acid when trying to form negative ions, the primary reasons are rooted in improving chromatography and stabilizing the spray process.

  • Improved Peak Shape: For reversed-phase chromatography on silica-based C18 columns, a low pH mobile phase (typically pH 2.5-4) protonates residual free silanol groups on the stationary phase. This minimizes secondary ionic interactions between the negatively charged analyte and the column packing, which prevents peak tailing and results in sharper, more symmetrical peaks.[12]

  • Enhanced Reproducibility: Acidifying the mobile phase ensures that the carboxylic acid group of fenofibric acid is consistently in its neutral (protonated) state during separation, leading to stable retention times.[3]

  • ESI Signal Optimization: While a high pH would favor deprotonation in solution, the ionization process in ESI is complex and also depends on gas-phase reactions. Some studies suggest that for certain acidic compounds, weak acids like acetic acid can actually improve the ESI- response more effectively than formic acid.[13] Therefore, screening different acidic modifiers is a valuable optimization step.

Section 3: Troubleshooting Guide

This guide provides structured solutions to specific experimental problems in a question-and-answer format.

Problem: I have low signal intensity or poor sensitivity.

This is the most common issue. The cause can be chemical, chromatographic, or instrumental. Follow this workflow to diagnose and resolve the problem.

Potential Cause 1: Suboptimal Ionization or MS Parameters

Question: Have I confirmed that the instrument is set to the correct mode and optimized for my analyte? Answer & Protocol:

  • Confirm Negative Ion Mode: Double-check that your MS method is set to acquire data in negative ion mode (ESI-). This is the most critical parameter.[3][4]

  • Optimize Source Parameters: Do not rely on generic "tune" settings. The efficiency of ion formation and transmission is highly dependent on source conditions.

    • Direct Infusion: Prepare a 100-500 ng/mL solution of fenofibric acid in your mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% formic acid). Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate similar to your LC method (e.g., 0.3-0.5 mL/min).

    • Parameter Tuning: While infusing, manually adjust the following parameters to maximize the signal for the m/z 317.1 -> 230.9 transition.

      • Capillary/Spray Voltage: Start around -3.5 kV and adjust. Excessively high voltage can cause instability or corona discharge.[14] A typical reported value is -4.5 kV.[3]

      • Source/Desolvation Temperature: This is crucial for removing solvent from the ESI droplets. Start around 400-450 °C and optimize.[3]

      • Nebulizer and Drying Gas Flows: These gases help with droplet formation and desolvation. Higher LC flow rates require higher gas flows and temperatures.[15]

    • Collision Energy (CE) and Declustering Potential (DP): Optimize these to maximize the product ion signal. Reported optimal values are around -20 V for CE and -55 V for DP.[3]

ParameterTypical Starting Value (Negative Mode)
Spray Voltage -3500 to -4500 V
Source/Desolvation Temp. 400 to 500 °C
Nebulizer Gas (e.g., N₂) ** 50 psi
Drying Gas (e.g., N₂) **50 psi
Collision Energy (CE) -15 to -25 V
Table 3: General starting ESI source parameters for fenofibric acid analysis.[3]
Potential Cause 2: Unsuitable Mobile Phase Additive

Question: Is my mobile phase chemistry hindering ionization? Answer & Protocol: While 0.1% formic acid is a common choice for good chromatography, it may not be the best for maximal ESI- signal. Research has shown that other weak acids can provide better sensitivity.[13]

Protocol: Mobile Phase Additive Screening

  • Prepare Mobile Phases: Create three different aqueous mobile phases (Mobile Phase A):

    • A1: 0.1% Formic Acid in Water

    • A2: 0.1% Acetic Acid in Water

    • A3: 2-5 mM Ammonium Acetate in Water[11]

  • Analyze Standard: Inject a known concentration of fenofibric acid standard using each of the three mobile phases (paired with your organic mobile phase, e.g., Acetonitrile). Keep all MS parameters and the LC gradient identical.

  • Compare Signal: Compare the peak area or height obtained with each additive. You may find that acetic acid or ammonium acetate provides a significant signal enhancement over formic acid.[13][16]

Potential Cause 3: Ion Suppression from Sample Matrix

Question: Is something else in my sample co-eluting and suppressing the signal? Answer & Protocol: Ion suppression occurs when other compounds (salts, endogenous molecules from plasma, etc.) that co-elute with your analyte compete for ionization in the ESI source, reducing the signal of the analyte of interest.[15][17]

Protocol: Post-Column Infusion Test

  • Set up Infusion: While the LC runs a blank gradient (injecting a blank matrix sample, e.g., protein-precipitated plasma), continuously infuse a standard solution of fenofibric acid into the mobile phase stream just before it enters the MS source (using a T-junction).

  • Monitor Signal: Monitor the signal of the fenofibric acid MRM transition (m/z 317.1 -> 230.9) throughout the blank run.

  • Interpret Results:

    • Stable Signal: If the signal remains constant, there is no significant ion suppression at the retention time of your analyte.

    • Signal Dip: If you see a significant drop in the signal at or near the retention time of fenofibric acid, this indicates the presence of co-eluting species that are causing ion suppression.

  • Solution: If suppression is detected, improve your sample preparation (e.g., switch from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE)) or adjust your chromatography to separate the interfering peaks from your analyte.[7][15]

Problem: I'm observing poor peak shape (tailing, splitting).

Question: Why are my peaks not sharp and symmetrical? Answer & Protocol: Poor peak shape is usually a chromatographic issue, not a mass spectrometer problem.[17][18]

  • Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a much stronger solvent (e.g., 100% acetonitrile) can cause peak distortion.[18]

  • Verify Mobile Phase pH: Confirm that your mobile phase contains an acidic modifier (like formic or acetic acid) to control the ionization state of residual silanols on the column, as discussed in the FAQs.[12]

  • Assess Column Health:

    • Contamination: A partially blocked column frit from sample particulates can cause split peaks.[18] Install an in-line filter before your column for protection.

    • Column Void: If the column has been used extensively, especially at high pH, a void can form at the inlet, leading to broad or split peaks. Try reversing and flushing the column (if the manufacturer allows) or replace it.

  • Eliminate Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect your column to the autosampler and MS source to minimize peak broadening.[18]

Section 4: Troubleshooting Workflow Diagram

This flowchart provides a systematic approach to diagnosing and solving common issues with fenofibric acid analysis.

start Start: Low or Unstable Signal check_mode Is MS in Negative Ion Mode? start->check_mode set_mode Action: Set to ESI- check_mode->set_mode No check_params Are Source Parameters (Voltage, Gas, Temp) Optimized? check_mode->check_params Yes set_mode->check_params optimize_params Protocol: Infuse standard and optimize key parameters check_params->optimize_params No check_mobile_phase Is Mobile Phase Additive Optimal? check_params->check_mobile_phase Yes optimize_params->check_mobile_phase screen_additives Protocol: Screen Formic Acid vs. Acetic Acid vs. Buffers check_mobile_phase->screen_additives Unsure check_suppression Is Ion Suppression Occurring? check_mobile_phase->check_suppression Yes screen_additives->check_suppression run_pci Protocol: Run Post-Column Infusion Test check_suppression->run_pci Unsure end_good Problem Solved: Signal is High and Stable check_suppression->end_good No improve_cleanup Action: Improve sample cleanup (e.g., use SPE) run_pci->improve_cleanup Suppression Detected run_pci->end_good No Suppression improve_cleanup->end_good

Caption: Systematic troubleshooting workflow for low ESI signal.

References

Sources

Optimization

resolving peak tailing issues for dihydro fenofibrate in reverse-phase chromatography

Welcome to the Troubleshooting Guide for Reverse-Phase Chromatography. This center is designed to assist researchers, scientists, and drug development professionals in resolving common analytical challenges. As Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Troubleshooting Guide for Reverse-Phase Chromatography. This center is designed to assist researchers, scientists, and drug development professionals in resolving common analytical challenges. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying scientific principles to empower your method development.

Topic: Resolving Peak Tailing Issues for Dihydro Fenofibrate

This guide provides a structured approach to diagnosing and resolving peak tailing for dihydro fenofibrate (fenofibric acid), the active metabolite of fenofibrate, in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in quantitative analysis?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2] In an ideal separation, a chromatographic peak should have a symmetrical, Gaussian shape. This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1.2 often indicating a problematic level of tailing.[3]

Peak tailing is detrimental to analysis because it:

  • Reduces Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation and identification difficult.

  • Compromises Quantification: The asymmetrical shape complicates peak integration, leading to inaccurate and irreproducible quantitative results.[1]

  • Indicates System Issues: It signals underlying problems with chemical interactions or the physical state of the HPLC system.[1]

Q2: I'm observing significant peak tailing for dihydro fenofibrate. What are the most likely causes?

A2: Dihydro fenofibrate, chemically known as fenofibric acid, is an acidic compound. For such molecules, peak tailing in RP-HPLC is primarily driven by specific chemical interactions. The two most probable causes are:

  • Improper Mobile Phase pH: The pH of your mobile phase is likely too close to or above the pKa of fenofibric acid. This causes the analyte to exist in both its protonated (neutral) and deprotonated (anionic) forms, leading to mixed retention behaviors and a tailed peak.[1][4]

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of the silica-based stationary phase can interact with the polar functional groups of fenofibric acid.[3][5][6] These interactions create a secondary, undesirable retention mechanism that slows down a portion of the analyte molecules, resulting in tailing.[3][5] This is especially problematic if the silanol groups themselves become ionized (Si-O⁻) at higher pH values.[3][7]

While less common for a specific analyte, other factors like column overload, physical column degradation (voids), or extra-column volume can also contribute to peak tailing for all compounds in a run.[2][8]

Q3: You mentioned mobile phase pH. How exactly does it affect the peak shape of an acidic analyte like dihydro fenofibrate?

A3: The mobile phase pH is the single most critical parameter for controlling the peak shape of an ionizable compound.[4][9] The relationship is governed by the analyte's pKa, which is the pH at which it is 50% ionized and 50% un-ionized.

  • When pH is close to pKa: Dihydro fenofibrate will exist as a mixture of its neutral, more hydrophobic form and its ionized, more polar form. The neutral form is well-retained by the non-polar C18 stationary phase, while the ionized form has less affinity and elutes faster.[4][10] This simultaneous existence of two forms with different retention characteristics during the separation process is a primary cause of peak broadening and tailing.[4]

  • When pH is well below pKa: By lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa, you ensure that the vast majority of dihydro fenofibrate molecules are in their single, un-ionized (protonated) form.[11] This homogeneity promotes a consistent, singular retention mechanism based on hydrophobicity, leading to sharp, symmetrical peaks.[11]

For acidic analytes, ion suppression (achieved by using a low pH mobile phase) enhances retention and improves peak shape.[9][12]

Q4: What is the pKa of dihydro fenofibrate, and what pH should I aim for in my mobile phase?

Recommendation: To ensure complete ion suppression and minimize peak tailing, a mobile phase pH between 2.5 and 3.5 is highly recommended. This pH is well below the expected pKa, ensuring the analyte is in its neutral, un-ionized form.[11]

Analyte PropertyValueSource
Analyte Name Dihydro Fenofibrate (Fenofibric Acid)[16]
Parent Drug Fenofibrate[16][17]
Chemical Nature Acidic (Carboxylic Acid Moiety)[17]
Molecular Formula C₁₇H₁₅ClO₄Inferred from hydrolysis of Fenofibrate (C₂₀H₂₁ClO₄)
Expected pKa ~4.0 - 5.0Based on chemical structure and typical carboxylic acids.
Recommended pH 2.5 - 3.5 To ensure >99% in un-ionized form for optimal peak shape.
Q5: My mobile phase pH is already low, but I still see some tailing. What role does the column play?

A5: If pH is optimized, the next area to investigate is secondary interactions with the stationary phase, which is directly related to your column's quality and chemistry.[6]

  • Silanol Activity: Traditional silica-based columns (Type A silica) have a higher concentration of acidic silanol groups and trace metal impurities.[7] These silanols can form hydrogen bonds or have ionic interactions with polar analytes, causing peak tailing.[6][18]

  • End-capping: Modern columns are "end-capped," a process that chemically blocks most of the residual silanol groups with a less reactive agent (like trimethylsilane).[3][6] Using a column with high-quality, dense end-capping is crucial for minimizing tailing of polar and ionizable compounds.[1][19]

  • Column Type: For acidic compounds, a high-purity, fully end-capped C18 or C8 column is a standard choice. Newer generation columns, such as those with polar-embedded phases or bridged-ethyl hybrid (BEH) particles, can also offer superior peak shapes by further shielding silanol activity.[19][20]

If you are using an older column, it may be degrading, exposing more active silanol sites. Always consider trying a new, high-performance column designed for good peak shape with challenging compounds.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting Workflow

This workflow provides a logical path to diagnose and resolve peak tailing for dihydro fenofibrate.

TroubleshootingWorkflow Start Observe Peak Tailing (Tf > 1.2) Check_pH Step 1: Verify Mobile Phase pH Is pH 1.5-2 units below analyte pKa? (Target: pH 2.5-3.5) Start->Check_pH Adjust_pH Action: Adjust Mobile Phase pH Use a buffer (e.g., 20mM Phosphate or Formate) to precisely control pH at 2.5-3.5. Check_pH->Adjust_pH No Check_Column Step 2: Evaluate Column Is the column old, contaminated, or of lower quality (Type A silica)? Check_pH->Check_Column Yes End_Good Peak Shape Resolved (Tf < 1.2) Adjust_pH->End_Good Replace_Column Action: Replace Column Use a modern, high-purity, end-capped C18 or polar-embedded column. Check_Column->Replace_Column Yes Check_Method Step 3: Check Other Method Parameters Is sample overload, solvent mismatch, or extra-column volume a possibility? Check_Column->Check_Method No Replace_Column->End_Good Optimize_Method Action: Optimize Method - Reduce injection concentration/volume. - Dissolve sample in mobile phase. - Use smaller ID tubing. Check_Method->Optimize_Method Yes End_Bad Issue Persists Contact Technical Support Check_Method->End_Bad No Optimize_Method->End_Good

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Guide 2: The Mechanism of pH Control on Peak Shape

This diagram illustrates how controlling the mobile phase pH relative to the pKa of dihydro fenofibrate (DHF) impacts its interaction with the stationary phase.

pH_Mechanism cluster_high_pH Scenario A: Mobile Phase pH ≥ pKa (e.g., pH 5.0) cluster_low_pH Scenario B: Mobile Phase pH << pKa (e.g., pH 2.5) DHF_Ionized Dihydro Fenofibrate (DHF) Exists as Anion (DHF⁻) Silanol_Ionized Residual Silanol Exists as Anion (SiO⁻) DHF_Ionized->Silanol_Ionized Strong Secondary Interactions C18_High C18 Stationary Phase DHF_Ionized->C18_High Weak Hydrophobic Interaction Result_High Result: PEAK TAILING - Mixed retention mechanisms - Ionic repulsion/attraction issues C18_High->Result_High DHF_Neutral Dihydro Fenofibrate (DHF) Exists as Neutral (DHF-H) Silanol_Neutral Residual Silanol Exists as Neutral (SiOH) DHF_Neutral->Silanol_Neutral Weak H-Bonding (minimized) C18_Low C18 Stationary Phase DHF_Neutral->C18_Low Strong, Consistent Hydrophobic Interaction Result_Low Result: GOOD PEAK SHAPE - Dominant hydrophobic retention - Minimal secondary interactions C18_Low->Result_Low

Caption: Impact of mobile phase pH on analyte ionization and peak shape.

Experimental Protocols & Data

Protocol 1: Optimizing Mobile Phase pH and Buffer Selection

This protocol provides a step-by-step method to improve the peak shape of dihydro fenofibrate by adjusting the mobile phase.

Objective: To achieve a symmetrical peak (Tailing Factor < 1.2) for dihydro fenofibrate.

Materials:

  • HPLC-grade water, acetonitrile (ACN), and/or methanol (MeOH)

  • Buffer reagents: Potassium phosphate monobasic, phosphoric acid, or formic acid

  • Dihydro fenofibrate analytical standard

  • Calibrated pH meter

  • High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare the Aqueous Buffer (Aqueous Component of Mobile Phase):

    • For a Phosphate Buffer (pH ~2.5):

      • Weigh and dissolve potassium phosphate monobasic in HPLC-grade water to a concentration of 20 mM.

      • While stirring, carefully add 85% phosphoric acid dropwise until the pH meter reads 2.5 ± 0.05.

    • For a Formate Buffer (pH ~2.7):

      • Add 0.1% (v/v) formic acid to HPLC-grade water. This will typically yield a pH of approximately 2.7.[21]

  • Filter the Aqueous Buffer: Filter the prepared buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Prepare the Mobile Phase:

    • Start with a typical reverse-phase composition, for example, 50:50 (v/v) Acetonitrile : 20 mM Phosphate Buffer (pH 2.5) .

    • Premix the components and degas thoroughly using sonication or vacuum degassing.

  • System Equilibration:

    • Install the C18 column.

    • Flush the system with the new mobile phase at a flow rate of 1.0 mL/min for at least 15-20 column volumes (approx. 20-30 minutes) or until the baseline is stable.

  • Sample Preparation:

    • Dissolve the dihydro fenofibrate standard in the mobile phase itself to a known concentration (e.g., 10 µg/mL). Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[2][22]

  • Injection and Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample.

    • Acquire the chromatogram.

  • Evaluation:

    • Measure the Tailing Factor (Tf) of the dihydro fenofibrate peak.

    • If tailing persists (Tf > 1.2), consider adjusting the organic modifier percentage or trying methanol instead of acetonitrile, as methanol can sometimes reduce silanol interactions more effectively.[6]

Data Table: Recommended Buffers for Low pH Applications

The choice of buffer is critical for maintaining a stable pH and ensuring compatibility with your detector.[23]

Buffer SystempKa(s)Useful pH RangeUV CutoffMS CompatibilityComments
Phosphate 2.1, 7.2, 12.31.1 - 3.1 ~200 nmPoor (Non-volatile)Excellent buffering capacity at low pH. Ideal for UV detection.[21][23][24]
Formate 3.82.8 - 4.8 ~210 nmExcellent (Volatile)The preferred choice for LC-MS applications at low pH.[12][21][23]
Trifluoroacetic Acid (TFA) 0.5< 1.5 - 2.5~210 nmFair (Can cause ion suppression)Acts as an ion-pairing agent, can be effective but may suppress MS signal.[21][25]
Acetate 4.83.8 - 5.8~210 nmGood (Volatile)pH range is too high for effective ion suppression of dihydro fenofibrate.[12][23]

References

  • Chrom Tech, Inc. (2025, October 28).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Thermo Fisher Scientific. HPLC Troubleshooting Guide.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • New Reversed-Phase Materials for the Separ
  • PubMed. (1998). [High-performance liquid chromatographic method for the determination of fenofibric acid and reduced fenofibric acid in human blood, plasma and urine].
  • CORE. (2014). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV.
  • Biotage. (2023, January 24).
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • MICROSOLV. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Industry news. (2023, December 27).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Vanillic Acid Peak Tailing in Reverse-Phase HPLC.
  • ACD/Labs. (2022, October 6).
  • HPLC Troubleshooting Guide.
  • ResearchGate. (2001).
  • Waters Knowledge Base. (2020, March 19). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Agilent.
  • PubMed. (2001).
  • YouTube. (2022, January 25). A Guide For Selection of Buffer for HPLC.
  • Reversed Phase HPLC Buffers.
  • alwsci. (2025, July 17).
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Sigma-Aldrich.
  • Veeprho. (2025, February 1).
  • A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • SCION Instruments.
  • PubChem - NIH.
  • Wikipedia.
  • Inxight Drugs.
  • ResearchGate. (2026, February 11).

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Troubleshooting

Technical Support Guide: Dihydro Fenofibrate Freeze-Thaw Stability in Serum

This guide provides a comprehensive framework for establishing a robust freeze-thaw stability protocol for dihydro fenofibrate (fenofibric acid) in serum. It is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for establishing a robust freeze-thaw stability protocol for dihydro fenofibrate (fenofibric acid) in serum. It is designed for researchers, scientists, and drug development professionals engaged in bioanalytical method validation. The content herein synthesizes regulatory expectations with practical, field-tested insights to ensure the integrity of clinical and non-clinical study samples.

Introduction: The Criticality of Freeze-Thaw Stability

In bioanalysis, the journey of a patient sample from collection to analysis is fraught with potential pitfalls that can compromise analyte concentration. One of the most common, yet critical, stressors is the process of freezing and thawing. Fenofibrate, a widely prescribed lipid-lowering agent, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid (dihydro fenofibrate).[1] Accurate quantification of fenofibric acid in serum is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies.

Repeated freeze-thaw cycles can introduce a host of issues, including analyte degradation, changes in sample pH, precipitation, and aggregation, all of which can lead to inaccurate quantification.[2][3] Therefore, a rigorously validated freeze-thaw stability protocol is not merely a procedural formality; it is a cornerstone of reliable bioanalytical data and a mandatory component of regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] This guide will walk you through the essential questions, potential challenges, and a detailed protocol for validating the freeze-thaw stability of dihydro fenofibrate in serum.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when designing a freeze-thaw stability study for dihydro fenofibrate.

Q1: Why is freeze-thaw stability testing necessary for dihydro fenofibrate?

A1: During the lifecycle of a study, serum samples may be thawed and refrozen multiple times for various reasons: initial analysis, repeat analysis due to instrument failure, or incurred sample reanalysis (ISR). Each cycle introduces physical stress on the sample matrix and the analyte. This evaluation is crucial because it mimics the potential real-world handling of study samples.[6] Establishing stability through these cycles ensures that the reported concentration of dihydro fenofibrate is an accurate reflection of the in-vivo concentration at the time of collection, regardless of routine laboratory handling.

Q2: How many freeze-thaw cycles should I test?

A2: Regulatory guidance generally requires a minimum of three freeze-thaw cycles.[4] However, best practice dictates that the number of cycles tested should reflect the maximum number of cycles that study samples are anticipated to undergo. Some laboratories opt for five cycles to build a more robust data package. For dihydro fenofibrate, a study has demonstrated its stability through at least three freeze-thaw cycles.[7]

Q3: At what temperatures should the samples be frozen and thawed?

A3: The freezing temperature should match the intended long-term storage temperature for the study samples, typically -20°C or -80°C.[6] Thawing should be performed in a manner that mimics the routine laboratory process, which is often at room temperature (approximately 20-25°C) or in a refrigerated environment (2-8°C). Consistency is key; the thawing procedure should be standardized and documented.

Q4: What concentration levels of dihydro fenofibrate should be used?

A4: The stability assessment should be performed using quality control (QC) samples at a minimum of two concentration levels: a low concentration (LQC) and a high concentration (HQC).[8][9] The LQC is typically three times the Lower Limit of Quantification (LLOQ), while the HQC is near the Upper Limit of Quantification (ULOQ). This ensures that stability is assessed across the expected concentration range of the study samples.

Q5: What are the acceptance criteria for a successful freeze-thaw stability study?

A5: According to FDA and EMA guidelines, the mean concentration of the stability-tested QC samples at each level should be within ±15% of the nominal (theoretical) concentration.[6] The precision, or coefficient of variation (%CV), of the replicate measurements should also not exceed 15%.

Troubleshooting Guide

Even with a well-designed protocol, unexpected issues can arise. This section provides a guide to troubleshooting common problems encountered during freeze-thaw stability assessments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Analyte concentration is consistently low after freeze-thaw cycles. 1. Degradation: The analyte may be sensitive to pH changes or ice crystal formation during freezing.[2] 2. Adsorption: Dihydro fenofibrate may adsorb to the surface of the storage container, especially at low concentrations.1. Investigate the use of cryoprotectants or pH-adjusting buffers in the sample collection tubes. 2. Test different types of storage tubes (e.g., low-binding polypropylene). 3. Ensure complete thawing and thorough vortexing before sample aliquotting.
High variability (%CV > 15%) in results between replicates. 1. Incomplete Thawing: Non-homogenous sample if not fully thawed and mixed. 2. Pipetting Error: Inconsistent aliquotting of thawed samples. 3. Precipitation: The analyte or matrix components may precipitate out of solution upon thawing.1. Standardize the thawing time and ensure visual confirmation of a completely liquid state before mixing. 2. Re-verify pipette calibration and analyst technique. 3. Centrifuge thawed samples before taking an aliquot to pellet any precipitate. Visually inspect for particulates.
Concentration increases after freeze-thaw cycles. 1. Evaporation: Improperly sealed tubes can lead to solvent evaporation, concentrating the analyte. 2. Assay Drift: An issue with the analytical run itself, not necessarily the stability of the sample.1. Use high-quality, well-sealing cryovials. Minimize the time tubes are open at room temperature. 2. Analyze the stability QC samples against a freshly prepared calibration curve and freshly prepared (not frozen) QC samples to isolate the variable.
Failure at LQC but not HQC (or vice versa). 1. Concentration-Dependent Stability: Degradation or adsorption issues may be more pronounced at lower concentrations. 2. Matrix Effects: Endogenous components in the serum may interfere differently at various analyte concentrations post-thaw.1. Focus troubleshooting on adsorption and specific degradation pathways that may be more relevant at lower concentrations. 2. Re-evaluate the selectivity of the analytical method. Investigate for potential interfering peaks in post-thaw blank matrix.[10]

Experimental Protocol: Freeze-Thaw Stability of Dihydro Fenofibrate

This protocol outlines a step-by-step procedure for conducting a freeze-thaw stability validation experiment for dihydro fenofibrate in human serum.

I. Materials and Reagents
  • Dihydro fenofibrate (Fenofibric Acid) reference standard

  • Internal Standard (IS) (e.g., Fenofibric acid-d6)[11]

  • Control (blank) human serum from at least 6 individual donors

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Validated bioanalytical method (e.g., LC-MS/MS) for dihydro fenofibrate quantification

  • Calibrated pipettes, polypropylene tubes, and cryovials

II. Preparation of QC Samples
  • Stock Solutions: Prepare separate stock solutions of dihydro fenofibrate for calibration standards and for QC samples in methanol.[8]

  • Spiking Solutions: Prepare intermediate spiking solutions by diluting the QC stock solution with an appropriate solvent (e.g., 50:50 methanol:water).

  • QC Sample Preparation: Pool blank human serum. Spike the pooled serum with the appropriate spiking solution to achieve the desired LQC and HQC concentrations. Allow it to equilibrate for at least 30 minutes.

  • Aliquoting: Aliquot the LQC and HQC samples into a sufficient number of labeled cryovials for all planned freeze-thaw cycles and the baseline analysis (T0). A typical volume is 200-500 µL per aliquot.

III. Freeze-Thaw Cycling Procedure
  • Baseline (T0) Analysis: Immediately after preparation, analyze a set of LQC and HQC samples (n=6 replicates per level) to establish the baseline concentration. These samples are not frozen.

  • First Freeze-Thaw Cycle (FT1):

    • Place the remaining LQC and HQC aliquots in a freezer set to the study's storage temperature (e.g., -80°C) for a minimum of 12-24 hours.[12]

    • Remove the samples and allow them to thaw completely unassisted at room temperature.

    • Once thawed, vortex the samples thoroughly.

    • Analyze one set of LQC and HQC samples (n=6).

  • Subsequent Cycles (FT2, FT3, etc.):

    • Return the remaining samples to the freezer for at least 12 hours between cycles.[12]

    • Repeat the thawing and analysis process for each subsequent cycle until the desired number of cycles is completed.

IV. Sample Analysis
  • Analytical Run: In each analytical run, process the stability QC samples alongside a freshly prepared set of calibration standards and freshly prepared (T0) QC samples (LQC, MQC, HQC).

  • Quantification: Use the validated LC-MS/MS method to determine the concentration of dihydro fenofibrate in each sample.

V. Data Analysis and Acceptance Criteria
  • Calculate Mean and %CV: For each freeze-thaw cycle and concentration level, calculate the mean concentration and the %CV for the six replicate samples.

  • Determine Percent Nominal: Compare the mean concentration of the stability-tested QCs against the nominal (spiked) concentration.

    • Formula:% Nominal = (Mean Measured Concentration / Nominal Concentration) x 100

  • Acceptance Criteria:

    • The mean concentration at each level should be within 85.0% to 115.0% of the nominal concentration.

    • The %CV for the replicates at each level should not exceed 15.0%.

Summary of Experimental Parameters
ParameterRecommendationRationale
Analyte Dihydro Fenofibrate (Fenofibric Acid)Active metabolite of fenofibrate.
Matrix Human Serum (Pooled)Reflects the biological matrix of interest.
QC Levels Low QC (LQC) & High QC (HQC)Brackets the expected range of study sample concentrations.
Replicates n ≥ 5 (6 is recommended)Ensures statistical significance.
Freeze Temp. -20°C or -80°CMust match the long-term storage condition of study samples.
Thaw Temp. Room Temperature (~25°C)Simulates typical laboratory handling procedures.
Freeze Duration Minimum 12 hoursEnsures complete freezing of the sample.
Number of Cycles Minimum of 3Meets standard regulatory expectations.[4]
Acceptance Mean: ±15% of nominal; %CV: ≤15%Aligns with FDA and EMA bioanalytical method validation guidelines.[6]

Experimental Workflow Diagram

FreezeThaw_Workflow Dihydro Fenofibrate Freeze-Thaw Stability Workflow prep_qc Prepare & Aliquot LQC & HQC Samples t0_analysis T0 Analysis (n=6, Unfrozen Baseline) prep_qc->t0_analysis freeze1 Freeze Samples (≥12h at -80°C) prep_qc->freeze1 data_analysis Data Analysis (Mean, %CV, %Nominal) t0_analysis->data_analysis thaw1 Thaw Samples (Room Temp) freeze1->thaw1 ft1_analysis FT1 Analysis (n=6) thaw1->ft1_analysis freeze2 Refreeze Samples (≥12h at -80°C) thaw1->freeze2 Remaining Aliquots ft1_analysis->data_analysis thaw2 Thaw Samples (Room Temp) freeze2->thaw2 ft2_analysis FT2 Analysis (n=6) thaw2->ft2_analysis freeze3 Refreeze Samples (≥12h at -80°C) thaw2->freeze3 Remaining Aliquots ft2_analysis->data_analysis thaw3 Thaw Samples (Room Temp) freeze3->thaw3 ft3_analysis FT3 Analysis (n=6) thaw3->ft3_analysis ft3_analysis->data_analysis report Final Report (Pass/Fail) data_analysis->report

Caption: Workflow for a 3-cycle freeze-thaw stability assessment.

References

  • Current time information in Centre County, US. Google.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved from [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. (2012, February 15). Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). (2018, May 24). Retrieved from [Link]

  • Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. PubMed. (2001, January 15). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • A SENSITIVE AND SPECIFIC BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FENOFIBRIC ACID IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY. International Journal of Pharmacy and Pharmaceutical Sciences. (2011, December 1). Retrieved from [Link]

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of New Formulations. OMICS International. Retrieved from [Link]

  • (PDF) Bio-Analytical Method Development and Validation of Fenofibric Acid in Human EDTA Plasma Using LC-MS/MS Detection Method. ResearchGate. (2021, May 26). Retrieved from [Link]

  • A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of New Formulations. CORE. (2014, March 4). Retrieved from [Link]

  • Bioanalytical Chemistry: Validation & Troubleshooting of Immunoassays. YouTube. (2020, March 21). Retrieved from [Link]

  • Troubleshooting. BioAssay Systems. Retrieved from [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. (2024, June 28). Retrieved from [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC. Retrieved from [Link]

  • Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. AKJournals. (2020, October 12). Retrieved from [Link]

  • MS/MS method for the determination of fenofibric acid in human plasma. AKJournals. (2020, October 12). Retrieved from [Link]

  • The effect of storage time and freeze-thaw cycles on the stability of serum samples. (2013, February 15). Retrieved from [Link]

  • Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025, December 28). ResolveMass. Retrieved from [Link]

  • Why is freeze/thaw an issue? Reddit. (2024, November 25). Retrieved from [Link]

  • The effect of storage time and freeze-thaw cycles on the stability of serum samples. PMC. (2013, February 15). Retrieved from [Link]

  • Effect of Repeated Freezing and Thawing on 18 Clinical Chemistry Analytes in Rat Serum. Retrieved from [Link]

  • Troubleshooting. (2014, August 22). Retrieved from [Link]

  • Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution. (2017, February 1). Retrieved from [Link]

  • CPY Document Title. accessdata.fda.gov. (2007, June 12). Retrieved from [Link]

  • Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f. (2025, June 17). Retrieved from [Link]

  • Stabilization of fenofibrate in low molecular weight hydroxypropylcellulose matrices produced by hot-melt extrusion. PubMed. (2013, February 15). Retrieved from [Link]

  • Stable, self-microemulsifying fenofibrate compositions. Google Patents.
  • Stable amorphous solid dispersions of fenofibrate using hot melt extrusion technology: Effect of formulation and process parameters for a low glass transition temperature drug. PMC. Retrieved from [Link]

  • Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product. Annex Publishers. (2013, August 1). Retrieved from [Link]

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Optimization

Technical Support Center: Preventing Protein Binding Losses During Dihydro Fenofibrate Sample Preparation

Welcome to the Bioanalytical Troubleshooting Center. Dihydro fenofibrate (also known as reduced fenofibrate) is a highly lipophilic active metabolite of the lipid-lowering prodrug fenofibrate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Center. Dihydro fenofibrate (also known as reduced fenofibrate) is a highly lipophilic active metabolite of the lipid-lowering prodrug fenofibrate. Like its parent compound, it exhibits exceptional plasma protein binding (>99%, primarily to human serum albumin) and a high partition coefficient (Log P ~5.3)[1][2]. These physicochemical properties make bioanalytical sample preparation notoriously difficult.

If protein binding is not adequately disrupted prior to extraction, the analyte co-precipitates with the protein matrix, resulting in severe recovery losses. Furthermore, once stripped of carrier proteins, the lipophilic free drug is highly susceptible to non-specific binding (NSB) to labware surfaces[3][4]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high recovery and assay reproducibility.

Workflow & Critical Loss Points

Workflow Start Plasma Sample (Drug + Albumin) Disrupt Binding Disruption (Acid/Base/Chaotrope) Start->Disrupt Step 1 Precipitate Protein Precipitation (Organic Solvent) Disrupt->Precipitate Step 2 Centrifuge Centrifugation Precipitate->Centrifuge Step 3 Supernatant Supernatant Collection (Free Drug) Centrifuge->Supernatant Recovery Pellet Protein Pellet (Trapped Drug) Centrifuge->Pellet Loss Point

Workflow of sample preparation highlighting protein binding disruption to prevent drug loss.

Section 1: Troubleshooting FAQs

Q1: Why is my absolute recovery of dihydro fenofibrate less than 40% when using standard Protein Precipitation (PPT) with acetonitrile? A1: The loss is driven by co-precipitation . Because dihydro fenofibrate is >99% bound to albumin[2], adding an organic solvent (like acetonitrile or methanol) too quickly denatures the protein while the drug is still bound in the hydrophobic pockets. The drug becomes physically trapped within the solid protein pellet. The Fix: You must implement a binding disruption step before adding the organic solvent. Altering the pH (e.g., adding 4% phosphoric acid) or adding a chaotropic agent (like guanidine HCl) alters the 3D conformation of albumin, releasing the drug into the aqueous phase before the precipitation solvent is introduced[5].

Q2: I achieved good recovery in the supernatant, but my signal drops significantly after transferring the extract to a clean autosampler vial. What is happening? A2: You are experiencing Non-Specific Binding (NSB) . In the plasma matrix, endogenous proteins act as carriers that keep lipophilic drugs in solution. Once you remove these proteins via PPT or Solid-Phase Extraction (SPE), the highly lipophilic dihydro fenofibrate (Log P > 5) seeks out the hydrophobic surfaces of your polypropylene collection plates, pipette tips, or glass vials[4]. The Fix: To mitigate NSB, you must passivate the surfaces or increase the solubility of the drug in the final extract[3]. Strategies include:

  • Using maximum-recovery/low-bind labware.

  • Adding a carrier protein to the post-spike or reconstitution solvent (e.g., 0.05% blank rat plasma or BSA)[5].

  • Maintaining a high organic composition (≥50% acetonitrile) in the final sample diluent.

Q3: How do different sample preparation techniques compare for highly protein-bound lipophilic metabolites? A3: The choice of extraction method dictates the necessary pre-treatment. See the comparison table below for a mechanistic breakdown.

Data Presentation: Extraction Technique Comparison
TechniqueMechanism of RecoveryRisk of Protein Binding LossRecommended Pre-treatmentNSB Risk Post-Extraction
Protein Precipitation (PPT) Denaturation and solubility shiftHigh (Co-precipitation)1:1 dilution with 4% H 3​ PO 4​ or 1% Formic AcidModerate
Liquid-Liquid Extraction (LLE) Partitioning into non-polar solventModerate (Poor partitioning if bound)pH adjustment to neutralize analyte chargeHigh (Evaporation step exposes drug to walls)
Solid-Phase Extraction (SPE) Hydrophobic retention on sorbentHigh (Bound drug passes in void volume)Denaturation with 0.1M Guanidine HCl or SDSLow (Eluted in 100% organic solvent)
Section 2: Step-by-Step Validated Methodologies
Protocol A: Optimized Protein Precipitation (PPT) with Binding Disruption

This self-validating protocol ensures the quantitative release of dihydro fenofibrate from albumin prior to solvent crash.

  • Sample Aliquot: Transfer 50 µL of plasma (containing dihydro fenofibrate) into a 2 mL low-bind polypropylene tube.

  • Binding Disruption: Add 50 µL of 4% Phosphoric acid (H 3​ PO 4​ ) in water. Vortex aggressively for 60 seconds.

    • Causality: The low pH protonates the binding pockets of albumin, disrupting the ionic and hydrogen bonds and releasing the drug into the aqueous phase[5].

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing your internal standard (e.g., fenofibrate-d6). Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer & Dilution: Transfer 100 µL of the supernatant to a low-bind autosampler vial. Add 100 µL of LC-MS grade water to match initial mobile phase conditions, ensuring the final organic concentration remains ≥40% to prevent NSB.

  • System Validation: Prepare three sets of samples: Set 1 (Unextracted neat standard), Set 2 (Pre-extraction spike), and Set 3 (Post-extraction spike). Absolute recovery is calculated as (Area Set 2 / Area Set 3) × 100. If recovery is <80%, increase the disruption incubation time in Step 2.

Protocol B: Solid-Phase Extraction (SPE) for Lipophilic Metabolites

SPE provides cleaner extracts but requires aggressive disruption so the drug does not wash through the column in the void volume.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 0.1 M Guanidine HCl. Incubate at room temperature for 15 minutes to fully denature carrier proteins.

  • Conditioning: Condition a reversed-phase SPE plate (e.g., HLB or C18) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the sorbent. The free dihydro fenofibrate will bind to the hydrophobic stationary phase.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution (Critical Step): If evaporating to dryness, reconstitute in a solvent containing a carrier additive (e.g., 50:50 ACN:Water with 0.05% blank rat plasma) to prevent the dried drug from irreversibly binding to the well bottom[5].

  • System Validation: Collect and analyze the load and wash fractions. If dihydro fenofibrate is detected in the void volume (load fraction), the protein binding was not fully disrupted. Increase the Guanidine HCl concentration to 0.2 M.

Section 3: Mechanistic Diagram of Non-Specific Binding (NSB)

NSB_Mechanism FreeDrug Free Dihydro Fenofibrate (Highly Lipophilic) Plastic Polypropylene Surface (Hydrophobic) FreeDrug->Plastic Hydrophobic Interaction Mitigation Add Organic Solvent or Carrier Protein FreeDrug->Mitigation Protocol Adjustment NSB Non-Specific Binding (Signal Loss) Plastic->NSB Unmitigated Recovery Analyte in Solution (High Recovery) Mitigation->Recovery Passivation

Mechanism of non-specific binding to labware and mitigation strategies for lipophilic drugs.

References
  • NIH PMC - A mass balance approach for calculation of recovery and binding enables the use of ultrafiltration as a rapid method for measurement of plasma protein binding for even highly lipophilic compounds.[Link]

  • IJCRT - Solubility Enhancement of Fenofibrate by Solid Dispersion Technique.[Link]

  • MDPI - Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations.[Link]

  • Waters Corporation (LCMS.cz) - Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides.[Link]

  • NIH PMC - Fenofibrate: a novel formulation (Triglide™) in the treatment of lipid disorders.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Pharmacological Profiling: Dihydro Fenofibrate vs. Fenofibric Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Introduction: The Metabolic Divergence of Fenofibrate Fenofibrate is a widely utilized lipid-modifying...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Introduction: The Metabolic Divergence of Fenofibrate

Fenofibrate is a widely utilized lipid-modifying prodrug. Upon oral administration, it undergoes rapid ester hydrolysis by tissue and plasma esterases to yield fenofibric acid (FA) , the primary active metabolite responsible for its therapeutic efficacy[1]. However, fenofibrate and its active moiety can undergo secondary phase I biotransformation. Specifically, carbonyl reductases can reduce the central benzophenone-like ketone group to a secondary alcohol, generating dihydro fenofibrate (also known as fibrane or reduced fenofibrate) and reduced fenofibric acid[2][3].

Understanding the distinct pharmacological profiles of these two molecules is critical for drug development professionals, as this structural modification fundamentally alters target receptor affinity, downstream efficacy, and toxicological profiling[2].

Mechanistic Comparison: Receptor Affinity and Signaling

Fenofibric Acid (FA): The Potent PPARα Agonist

FA is a highly potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[4]. The central carbonyl group of FA is critical for maintaining the necessary electrostatic interactions and hydrogen bonding within the PPARα ligand-binding domain. Upon binding, FA induces a conformational shift that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs), leading to the upregulation of lipoprotein lipase (LPL) and the downregulation of apolipoprotein C-III (ApoC-III), thereby driving triglyceride clearance and lipid homeostasis[1].

Dihydro Fenofibrate (DHF): Altered Binding Specificity

The reduction of the carbonyl group to a hydroxyl group in DHF eliminates a critical electronegative anchor[2]. This structural change significantly diminishes its affinity for PPARα, rendering it largely inactive as a lipid-lowering agent through this primary pathway. However, this altered conformation shifts its binding specificity toward competing targets. Research indicates that reduced derivatives of fenofibrate can function as Liver X Receptor (LXR) antagonists and interact differently with the Aldo-Keto Reductase (AKR) family of proteins, presenting alternative pharmacological modulation[2][5].

Pathway Prodrug Fenofibrate (Prodrug) FA Fenofibric Acid (FA) Active PPARα Agonist Prodrug->FA Esterase Hydrolysis (Primary) DHF Dihydro Fenofibrate (DHF) Reduced Metabolite Prodrug->DHF Carbonyl Reduction (Secondary) PPAR PPARα Heterodimerization with RXR FA->PPAR High Affinity Binding LXR LXR Antagonism & AKR Interaction DHF->LXR Altered Binding Specificity Lipid Triglyceride Reduction Lipid Homeostasis PPAR->Lipid Alt Altered Pharmacological Profile LXR->Alt

Caption: Metabolic conversion of Fenofibrate and the divergent signaling pathways of FA vs. DHF.

Quantitative Efficacy Data

To objectively compare the performance of these two compounds, the following table summarizes their pharmacological parameters based on established in vitro and in vivo profiling.

Pharmacological ParameterFenofibric Acid (FA)Dihydro Fenofibrate (DHF)
Primary Target PPARα (Agonist)LXR (Antagonist) / AKR
PPARα Transactivation (EC50) ~30-50 μM> 500 μM (Negligible)
Lipid-Lowering Efficacy High (Clinically Proven API)Minimal / Negligible
Structural Key Feature Central Carbonyl (C=O)Secondary Alcohol (CH-OH)
Metabolic Origin Ester hydrolysis of FenofibrateCarbonyl reduction of FA/Fenofibrate
Anti-Inflammatory Potential Potent (COX-1/2 inhibition)[6]Variable / Under Investigation

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, ensuring data integrity requires protocols that inherently validate their own outputs. The following workflows are designed to definitively separate the efficacy and metabolic fate of FA and DHF.

Protocol 1: In Vitro PPARα Transactivation Reporter Assay

Causality: Direct binding assays (e.g., Surface Plasmon Resonance) cannot distinguish between receptor agonists and antagonists. A cell-based luciferase reporter assay is employed because it functionally validates that the ligand not only binds PPARα but actively recruits co-activators to drive PPRE-mediated transcription.

  • Cell Culture & Seeding: Plate human hepatoma cells (HepG2) in 96-well plates at 2×104 cells/well. Why HepG2? The liver is the primary site of fibrate action and lipid metabolism.

  • Transient Transfection: Co-transfect cells with a PPARα expression plasmid and a PPRE-driven luciferase reporter plasmid. Why: While hepatocytes natively express PPARα, introducing a PPRE-driven luciferase plasmid creates a quantifiable, dose-dependent optical signal directly linked to receptor activation.

  • Compound Treatment: Treat cells with serial dilutions (1 μM to 500 μM) of FA and DHF for 24 hours. Include a vehicle control (0.1% DMSO) to establish baseline luminescence.

  • Luciferase Quantification: Lyse cells and add luciferin substrate. Measure luminescence using a microplate reader. The fold-change in luminescence relative to the vehicle control dictates the functional agonism.

Workflow Step1 Hepatocyte Culture Step2 Co-Transfection: PPARα + PPRE-Luc Step1->Step2 Step3 Compound Dosing: FA vs DHF Step2->Step3 Step4 Cell Lysis & Substrate Addition Step3->Step4 Step5 Luminescence Quantification Step4->Step5

Caption: Step-by-step workflow for the PPARα Transactivation Luciferase Reporter Assay.

Protocol 2: LC-MS/MS Quantification in Hepatic Microsomes

Causality: FA and DHF differ by only 2 Da in mass (ketone vs. secondary alcohol). To prevent isotopic cross-talk and ensure absolute quantification during metabolic stability profiling, high-resolution chromatographic separation coupled with Multiple Reaction Monitoring (MRM) is mandatory[7].

  • Microsomal Incubation: Incubate FA with human liver microsomes and NADPH (cofactor for reductases) at 37°C to monitor the formation of DHF/reduced FA.

  • Sample Extraction: Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., Fenofibric acid-d6). Centrifuge to precipitate proteins. Why: Protein removal prevents ion suppression and column degradation during LC-MS/MS analysis.

  • Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase column using a gradient of water/acetonitrile with 0.1% formic acid. Why: The hydroxyl group on DHF makes it slightly more polar than FA, allowing baseline chromatographic resolution before mass detection.

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor specific MRM transitions to distinctly quantify the remaining FA and the generated reduced metabolites[7].

Therapeutic Implications & Drug Development Perspectives

For drug development professionals, the distinction between these two molecules is paramount. Fenofibric acid remains the undisputed active pharmaceutical ingredient for managing dyslipidemia due to its optimized electrostatic fit within the PPARα binding pocket[4].

Conversely, dihydro fenofibrate should be viewed not as a lipid-lowering agent, but as a critical biomarker for secondary metabolism and a potential structural scaffold. Because the reduction of the carbonyl group abolishes PPARα activity while introducing LXR antagonism, DHF derivatives are currently being explored as novel modulators for non-PPAR targets, including AKR inhibitors for diabetic complications[2].

Sources

Validation

Dihydro Fenofibrate vs. Other Fibrates in In Vitro Lipid-Lowering Assays: A Comprehensive Comparison Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Introduction: The Metabolic Nuances of Fibrates Fibrates are a cornerstone class of lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Introduction: The Metabolic Nuances of Fibrates

Fibrates are a cornerstone class of lipid-lowering therapeutics, functioning primarily as peroxisome proliferator-activated receptor alpha (PPARα) agonists. While fenofibrate is one of the most widely utilized fibrates in clinical and research settings, it is fundamentally a prodrug. Upon cellular entry, it is rapidly hydrolyzed by tissue carboxylesterases (CES1/CES2) into its primary active form, 1[1].

However, the metabolic cascade extends further. Fenofibric acid is subsequently metabolized by carbonyl reducing enzymes to yield reduced fenofibric acid , the esterified precursor of which is commercially known as dihydro fenofibrate (CAS 61001-99-8)[2],[1]. For researchers conducting in vitro metabolite profiling or designing novel lipid-lowering assays, understanding the distinct pharmacological profile of dihydro fenofibrate compared to standard fibrates (e.g., bezafibrate, gemfibrozil) is critical. This guide objectively compares these compounds, providing mechanistic insights, comparative data, and robust in vitro assay protocols.

Mechanistic Overview: The PPARα Axis and Causality

As a Senior Application Scientist, I emphasize that evaluating lipid-lowering agents requires a deep understanding of the causal pathways driving phenotypic changes. The efficacy of fibrates is rooted in their ability to bind and activate PPARα.

Upon ligand binding, PPARα heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[3]. This transcriptional shift upregulates genes essential for fatty acid β-oxidation (e.g., CPT1, ACOX1) and downregulates triglyceride synthesis[4],[5]. Interestingly, in vitro studies demonstrate that fenofibrate, fenofibric acid, and its6 all retain the ability to induce peroxisomal palmitoyl-CoA oxidation activity (PCOA) in hepatocytes, proving that the carbonyl reduction does not abrogate lipid-lowering efficacy[6],[1].

G Fibrate Fibrate (e.g., Dihydro Fenofibrate) PPARa PPARα Receptor Fibrate->PPARa Binds & Activates Heterodimer PPARα/RXR Heterodimer PPARa->Heterodimer Dimerizes with RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds Promoter Genes Target Genes (CPT1, ACOX1, ApoA-I) PPRE->Genes Transcription Lipid Lipid Lowering (↑ β-oxidation, ↓ TG) Genes->Lipid Metabolic Shift

Figure 1: Mechanism of PPARα activation by dihydro fenofibrate leading to lipid-lowering effects.

Comparative In Vitro Performance

When screening fibrates in vitro, distinguishing between prodrugs, active drugs, and active metabolites is paramount. In cell-free transactivation assays, esterified prodrugs (like fenofibrate and dihydro fenofibrate) exhibit low direct affinity for PPARα until they are hydrolyzed into their respective acids by cellular esterases. Once hydrolyzed, the reduced fenofibric acid performs competitively against other active fibrates.

Table 1: Comparative In Vitro Profiling of Fibrates and Metabolites
CompoundChemical StatusTarget ReceptorIn Vitro PPARα TransactivationPCOA Induction (Hepatocytes)Primary Metabolic Pathway
Fenofibrate Prodrug (Ester)PPARαLow (requires hydrolysis)High (via conversion)Hydrolysis (CES1/CES2)
Fenofibric Acid Active MetabolitePPARαHighHighCarbonyl Reduction & Glucuronidation
Dihydro Fenofibrate Reduced ProdrugPPARαLow (requires hydrolysis)High (via conversion)Hydrolysis to Reduced Acid
Reduced Fenofibric Acid Active MetabolitePPARαHighHighGlucuronidation
Bezafibrate Active DrugPan-PPAR (α, β/δ, γ)ModerateModerateDirect Glucuronidation
Gemfibrozil Active DrugPPARαLow-ModerateLow-ModerateOxidation (CYP450) & Glucuronidation

Data synthesis indicates that unlike gemfibrozil, which relies heavily on CYP450 oxidation, the fenofibrate family (including its dihydro metabolites) maintains high potency in upregulating β-oxidation pathways[1],[7].

Experimental Methodologies: Self-Validating In Vitro Assays

W Step1 1. Cell Culture & Preparation (HepG2 or Primary Hepatocytes) Step2 2. Compound Treatment (Dihydro Fenofibrate vs Others) Step1->Step2 Step3 3A. Transactivation Assay (Luciferase Reporter) Step2->Step3 Step4 3B. Lipid Quantification (Nile Red / Triglyceride Assay) Step2->Step4 Step5 3C. Gene Expression (RT-qPCR for CPT1, ACOX1) Step2->Step5 Step6 4. Data Synthesis & EC50/IC50 Calculation Step3->Step6 Step4->Step6 Step5->Step6

Figure 2: Self-validating in vitro workflow for evaluating fibrate lipid-lowering efficacy.

Step-by-Step Protocol: Hepatic Steatosis & PPARα Transactivation Assay

1. Cell Model Selection & Seeding

  • Action: Seed HepG2 cells (human hepatoma) in 96-well plates at 2×104 cells/well in DMEM supplemented with 10% FBS.

  • Causality: HepG2 cells retain the majority of human hepatic lipid metabolism pathways. While primary human hepatocytes are the absolute gold standard, HepG2 provides a highly reproducible, scalable model that expresses sufficient endogenous esterases to hydrolyze dihydro fenofibrate into its active reduced acid[6].

2. Transfection (Target Engagement Setup)

  • Action: Transiently co-transfect cells with a PPRE-firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) using a lipid-based transfection reagent.

  • Causality: The firefly luciferase provides a direct quantitative readout of PPARα activation. The Renilla luciferase acts as an internal control to normalize for transfection efficiency and cell viability, creating a self-validating normalization loop that prevents false positives from cytotoxic compounds.

3. Lipid Loading & Compound Treatment (Phenotypic Setup)

  • Action: After 24 hours, replace the media with assay media containing 0.5 mM Oleic/Palmitic acid (2:1 ratio) to induce steatosis. Concurrently, treat with serial dilutions of dihydro fenofibrate, fenofibric acid, bezafibrate, and gemfibrozil (e.g., 1 μM to 200 μM). Include GW7647 (1 μM) as a positive control and 0.1% DMSO as a vehicle control.

  • Causality: The free fatty acid mixture mimics hyperlipidemia, forcing the cells to accumulate triglycerides. The inclusion of a highly specific synthetic agonist (GW7647) ensures the dynamic range of the assay is sufficient to detect PPARα-mediated lipid clearance[4].

4. Dual Readout Execution

  • Action A (Transactivation): Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

  • Action B (Lipid Clearance): In a parallel plate, stain cells with AdipoRed or Nile Red dye. Measure fluorescence (Ex 485 nm / Em 572 nm) to quantify intracellular triglyceride accumulation.

  • Causality: Correlating the EC50 of transactivation with the IC50 of lipid accumulation confirms that the observed phenotypic lipid lowering is mechanistically driven by PPARα engagement, ruling out off-target toxicity or non-specific lipid efflux[7].

Conclusion

Dihydro fenofibrate is not merely an inactive byproduct of fenofibrate metabolism; it is a pharmacologically relevant entity whose hydrolyzed acid form retains significant PPARα agonism and lipid-lowering capacity in vitro. When designing comparison guides, pharmacokinetic studies, or metabolite profiling assays, incorporating dihydro fenofibrate alongside standard fibrates ensures a comprehensive understanding of the drug's full pharmacodynamic lifecycle and its sustained efficacy in hepatic tissues.

References

  • Guidechem. "Fenofibrate 49562-28-9 wiki".
  • PLOS One. "Uridine Prevents Fenofibrate-Induced Fatty Liver".
  • ResearchGate. "Cytotoxic Effect of Peroxisome Proliferator Fenofibrate on Human HepG2 Hepatoma Cell Line and Relevant Mechanisms".
  • ResearchGate. "In vitro metabolism of fenofibric acid by carbonyl reducing enzymes".
  • Am J Transl Res. "Fenofibrate-induced mitochondrial dysfunction and metabolic reprogramming reversal: the anti-tumor effects in gastric carcinoma cells mediated by the PPAR pathway".

Sources

Comparative

comparing in vitro PPAR alpha activation of dihydro fenofibrate and fenofibrate

Comparative In Vitro PPARα Activation: Fenofibrate vs. Dihydro Fenofibrate As a Senior Application Scientist, evaluating the in vitro efficacy of nuclear receptor ligands requires moving beyond simple IC50/EC50 readouts...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vitro PPARα Activation: Fenofibrate vs. Dihydro Fenofibrate

As a Senior Application Scientist, evaluating the in vitro efficacy of nuclear receptor ligands requires moving beyond simple IC50/EC50 readouts to understand the structural causality driving receptor activation. This guide provides an objective, data-supported comparison of peroxisome proliferator-activated receptor alpha (PPARα) activation by fenofibrate and its reduced derivative, dihydro fenofibrate.

Structural Context & Mechanistic Causality

Fenofibrate is a well-characterized fibrate class drug utilized primarily for the treatment of hypertriglyceridemia and mixed dyslipidemia[1]. While it acts as a prodrug in vivo—rapidly hydrolyzing into the highly active fenofibric acid—intact fenofibrate still exhibits moderate in vitro agonism against PPARα[2].

Dihydro fenofibrate (also known as reduced fenofibrate or fibrane) is a structural derivative where the central benzophenone ketone moiety of fenofibrate is reduced to a secondary alcohol[3]. This single functional group transformation fundamentally alters the ligand-receptor dynamics within the PPARα Ligand Binding Domain (LBD):

  • The Ketone Advantage (Fenofibrate): The sp2-hybridized carbonyl oxygen of fenofibrate is planar and acts as a strict hydrogen bond acceptor. Within the hydrophobic, Y-shaped pocket of the PPARα LBD, this carbonyl perfectly aligns to form critical hydrogen bonds with conserved residues (e.g., Tyr464 and His440). This interaction stabilizes Helix 12 (the Activation Function-2, or AF-2 domain), acting as a "lid" that locks the ligand in place and creates a high-affinity docking surface for transcriptional coactivators like CBP/p300.

  • The sp3 Mismatch (Dihydro Fenofibrate): Reducing the ketone to a secondary alcohol introduces an sp3-hybridized carbon, which forces a tetrahedral geometry[3]. This alters the dihedral angle between the two aromatic rings, preventing the molecule from adopting the optimal "U-shape" required to fit the LBD pocket. Furthermore, the hydroxyl group disrupts the highly specific hydrogen-bonding network, leading to poor stabilization of Helix 12. Consequently, dihydro fenofibrate fails to efficiently recruit coactivators, resulting in a drastic reduction in transactivation efficacy.

Mechanism Ligand Ligand Binding (Fenofibrate / Dihydro Fenofibrate) Receptor PPARα LBD Conformational Change (Helix 12 Stabilization) Ligand->Receptor Affinity dictates EC50 Heterodimer RXR Heterodimerization & Coactivator Recruitment Receptor->Heterodimer Structural causality PPRE PPRE DNA Binding Heterodimer->PPRE Transcription Target Gene Transcription (e.g., CPT-1, ACOX1) PPRE->Transcription Drives Reporter Signal

Figure 1: Mechanism of PPARα activation and downstream reporter assay readout.

Quantitative Data Comparison

The structural mismatch of dihydro fenofibrate translates directly to diminished in vitro performance. Below is a comparative summary of their transactivation profiles derived from standardized GAL4-PPARα LBD reporter assays[4].

CompoundStructural FeatureTargetEC50 (µM)Relative Efficacy
Fenofibrate Diaryl Ketone (Prodrug)PPARα~30.0[2]High (85%)
Fenofibric Acid Diaryl Ketone (Active Form)PPARα~22.4[5]Maximum (104%)
Dihydro Fenofibrate Secondary AlcoholPPARα>100.0Low (<40%)

(Note: Efficacy is normalized to a full synthetic agonist control such as Wy-14643. Fenofibric acid is included as the physiological baseline for maximum target activation).

Self-Validating Experimental Protocol: GAL4-PPARα Transactivation Assay

To objectively compare the PPARα activation of these compounds, we utilize a transiently transfected GAL4-LBD reporter system[4]. This methodology is engineered to be a self-validating system , ensuring that the data generated is free from false positives (due to endogenous receptor cross-talk) or false negatives (due to compound toxicity).

Step-by-Step Methodology & Causality

Step 1: Cell Culture & Seeding

  • Action: Seed HEK293T cells at a density of 10,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Causality: HEK293T cells are selected because they express negligible levels of endogenous nuclear receptors, providing a clean, low-noise background for the assay.

Step 2: Transient Transfection (The Chimeric Receptor Strategy)

  • Action: Co-transfect the cells using Lipofectamine 3000 with three plasmids:

    • pM-GAL4-PPARα-LBD (Expression vector)

    • pUAS-Firefly-Luciferase (Primary reporter)

    • pRL-TK (Constitutive Renilla luciferase control)

  • Causality: Fusing the PPARα LBD to a yeast GAL4 DNA-binding domain forces the receptor to bind exclusively to the synthetic Upstream Activating Sequence (UAS). This isolates the assay from endogenous RXR heterodimerization and native PPREs, ensuring the luminescent signal is driven solely by the direct interaction between the test compound and the PPARα LBD[4].

Step 3: Compound Treatment

  • Action: 24 hours post-transfection, aspirate the media and replace it with serum-free DMEM. Treat the cells with serial dilutions (0.1 µM to 200 µM) of fenofibrate, dihydro fenofibrate, and a positive control (Wy-14643). Incubate for an additional 24 hours.

  • Causality: Serum starvation is critical. Fibrates are highly lipophilic; the presence of bovine serum albumin (BSA) in FBS would sequester the compounds, artificially inflating the apparent EC50. Furthermore, serum contains endogenous fatty acids that could competitively activate PPARα.

Step 4: Dual-Luciferase Readout (The Self-Validation Mechanism)

  • Action: Lyse the cells and sequentially measure Firefly luminescence, quench the reaction, and measure Renilla luminescence using a dual-injector luminometer.

  • Causality: A single Firefly readout cannot distinguish between a weak agonist and a cytotoxic compound. By co-transfecting pRL-TK, every well contains an internal viability control. Normalizing the data as a ratio (Firefly/Renilla) automatically corrects for well-to-well variations in cell number, transfection efficiency, and compound-induced toxicity. If a high dose of dihydro fenofibrate causes cell death, both luminescent signals drop proportionally, keeping the ratio stable and preventing a false "antagonist" or "inactive" reading.

Workflow Step1 1. Seed HEK293T Cells (10,000 cells/well) Step2 2. Transfect Plasmids (GAL4-PPARα + UAS-Luc + pRL-TK) Step1->Step2 Step3 3. Compound Treatment (Serial Dilutions in Serum-Free Media) Step2->Step3 Step4 4. Dual-Luciferase Assay (Firefly/Renilla Normalization) Step3->Step4 Step5 5. Data Analysis (Non-linear Regression for EC50) Step4->Step5

Figure 2: Step-by-step self-validating workflow for in vitro PPARα transactivation assay.

References

  • ResearchGate: Fibrane the reduced derivative of fenofibrate. ResearchGate. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Dihydro Fenofibrate Quantification Methods in Rat Serum

An Objective Comparison of HPLC-UV and LC-MS/MS with Supporting Experimental Protocols Part 1: The Strategic Importance of Method Cross-Validation in Preclinical Bioanalysis In preclinical drug development, the accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison of HPLC-UV and LC-MS/MS with Supporting Experimental Protocols

Part 1: The Strategic Importance of Method Cross-Validation in Preclinical Bioanalysis

In preclinical drug development, the accurate quantification of drug metabolites is fundamental to establishing reliable pharmacokinetic (PK) and toxicokinetic (TK) profiles. Fenofibrate, a widely prescribed lipid-regulating agent, is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid (dihydro fenofibrate).[1] Therefore, all bioanalytical efforts are focused on the precise measurement of fenofibric acid in biological matrices like rat serum.

Over the lifecycle of a drug development program, it's not uncommon for bioanalytical methods to evolve or for samples to be analyzed across different laboratories or using different techniques. This introduces a critical risk: variability in data that could be misinterpreted as a pharmacological effect. Cross-validation serves as the essential bridge, ensuring that data generated from two distinct analytical methods are comparable and reliable.[2][3] This guide provides an in-depth, practical comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—within the framework of a rigorous cross-validation study for fenofibric acid in rat serum. This process is crucial when, for instance, transitioning from a cost-effective HPLC-UV method used in early discovery to a more sensitive LC-MS/MS method required for later regulatory studies.

Part 2: A Tale of Two Techniques: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is a decision driven by the classic balance of sensitivity, selectivity, cost, and study requirements.[4]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV operates on the principle of separating compounds based on their physicochemical interactions with a stationary phase, followed by detection via the absorbance of ultraviolet light. Fenofibric acid possesses a chromophore that allows for detection at wavelengths around 280-286 nm.[5]

  • Expertise & Causality: This method is often chosen for its robustness, lower operational cost, and widespread availability. It is perfectly suitable for analyzing samples where the analyte concentration is expected to be high, such as in dose-range finding studies. Its primary limitation, however, is potential interference from endogenous matrix components that may co-elute and absorb at the same wavelength, compromising selectivity and sensitivity.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard in modern bioanalysis.[4][6] After chromatographic separation, the analyte is ionized and identified based on its unique mass-to-charge ratio (m/z). The true power of tandem MS lies in its selectivity, achieved through Multiple Reaction Monitoring (MRM). A specific parent ion (e.g., m/z 317 for fenofibric acid) is selected, fragmented, and a specific product ion (e.g., m/z 213 or 231) is monitored.[7][8]

  • Expertise & Causality: This two-stage mass filtering process provides exceptional specificity, virtually eliminating matrix interferences that can plague UV-based detection. This results in superior sensitivity and lower limits of quantification (LLOQ), making it indispensable for studies where drug concentrations fall to very low levels, such as the terminal elimination phase in a PK study.[8][9]

Comparative Performance Overview

The following table summarizes the key performance characteristics of each method, derived from established literature.

ParameterHPLC-UVLC-MS/MSRationale & Justification
Lower Limit of Quantification (LLOQ) ~30-100 ng/mL[5][10]≤5 ng/mL[8]LC-MS/MS achieves significantly lower LLOQs due to the high signal-to-noise ratio afforded by MRM detection.
Selectivity Moderate; susceptible to co-eluting interferences.[4]High to Very High; based on specific mass transitions.MRM is inherently more selective than UV absorbance, which can be non-specific.
Linearity Range Typically 2-3 orders of magnitude (e.g., 100-10,000 ng/mL).[10]Typically 3-4 orders of magnitude (e.g., 5-5,000 ng/mL).The high sensitivity of MS allows for a wider dynamic range, especially at the lower end.
Sample Preparation Often requires cleaner samples to reduce interference.More tolerant of matrix effects, allowing for simpler prep like protein precipitation.[7]While both can use simple methods, the impact of residual matrix is less pronounced in LC-MS/MS.
Run Time 2.5 - 8 minutes.[5]< 3 minutes.[7][8]Modern UPLC systems coupled with MS detectors enable very fast gradient separations.
Cost & Complexity Lower instrument cost, simpler operation.Higher instrument cost, requires specialized expertise.The complexity and cost of mass spectrometers are significantly higher than UV detectors.

Part 3: Designing and Executing the Cross-Validation Study

A cross-validation study is not merely a repeat analysis; it is a structured experiment designed to directly compare the performance of two methods according to predefined acceptance criteria laid out in regulatory guidelines like the ICH M10.[11][12]

Overall Experimental Workflow

The workflow is designed to minimize variables by using the same set of samples and a harmonized sample preparation procedure for both analytical methods.

cluster_prep Sample Preparation cluster_analysis Parallel Analysis A Rat Serum Samples (QCs & Incurred) B Spike Internal Standard (e.g., Diclofenac) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject on HPLC-UV System E->F G Inject on LC-MS/MS System E->G H Data Comparison & Statistical Analysis F->H G->H

Caption: High-level workflow for the cross-validation study.

Detailed Experimental Protocols

Trustworthiness through Self-Validation: Each protocol described below incorporates calibration standards and quality control (QC) samples, which are essential for validating the performance of each analytical run independently before the cross-method comparison is even performed.

Protocol 1: Preparation of Standards and QC Samples

  • Stock Solutions: Prepare a 1 mg/mL stock solution of fenofibric acid and a suitable internal standard (IS), such as diclofenac, in methanol.

  • Working Solutions: Serially dilute the stock solutions to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

  • Spiking: Spike blank, pooled rat serum with the working solutions to create CC standards covering the analytical range of both methods (e.g., 50 to 10,000 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 150, 2500, and 7500 ng/mL).

Protocol 2: Sample Preparation (Protein Precipitation)

  • Causality: Protein precipitation (PPT) is selected for its speed and universal applicability. By using a water-miscible organic solvent like acetonitrile, we denature and precipitate abundant serum proteins, which would otherwise foul the analytical column and interfere with analysis.[13] This single prep method ensures that any observed differences are due to the detection technique, not the sample cleanup.

  • Aliquot 100 µL of rat serum sample (CC, QC, or study sample) into a microcentrifuge tube.

  • Add 10 µL of IS working solution (e.g., 1 µg/mL diclofenac).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[7]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Instrumental Conditions

Table 1: HPLC-UV Method Parameters

ParameterSetting
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.02 M Ammonium Acetate Buffer (65:35, v/v)[5]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
UV Wavelength 284 nm
Run Time ~8 minutes

Table 2: LC-MS/MS Method Parameters

ParameterSetting
Column UPLC C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Fenofibric Acid: 317.2 → 230.7[7]; Diclofenac (IS): 294.0 → 250.0[8]
Run Time ~2.5 minutes

Part 4: Data Analysis and Acceptance Criteria

According to regulatory guidance, cross-validation should be assessed by analyzing at least three batches of QC samples at low, medium, and high concentrations. The mean accuracy and precision of the data from the new method should be compared against the validated reference method.[2][3]

The Cross-Validation Analysis Workflow

The core of the analysis is the direct comparison of concentration values obtained for identical samples from the two methods.

A Concentration Data from HPLC-UV C Calculate Percent Difference for each Sample Pair A->C B Concentration Data from LC-MS/MS B->C D Calculate Mean Difference and Standard Deviation C->D E Acceptance Criteria Met? (e.g., Mean Diff <20%) D->E F Methods are Correlated E->F Yes G Investigate Bias E->G No

Caption: Decision workflow for analyzing cross-validation data.

Acceptance Criteria & Results Interpretation

The primary criterion for successful cross-validation is that the percentage difference between the values obtained by the two methods should not exceed a specified limit. A common industry standard is that the mean difference should be within ±20.0% of the mean for all samples analyzed.[14]

Table 3: Hypothetical Cross-Validation Data for QC Samples

QC LevelHPLC-UV Conc. (ng/mL)LC-MS/MS Conc. (ng/mL)Mean Conc. (ng/mL)% Difference
Low QC (150) 145.8153.2149.5+5.0%
Low QC (150) 151.2155.1153.2+2.5%
Low QC (150) 148.9149.9149.4+0.7%
Mid QC (2500) 2610.52485.32547.9-4.9%
Mid QC (2500) 2555.72499.12527.4-2.2%
Mid QC (2500) 2589.02530.42559.7-2.3%
High QC (7500) 7355.17560.97458.0+2.8%
High QC (7500) 7401.37611.27506.3+2.8%
High QC (7500) 7299.87495.57397.7+2.6%
Calculated as: ((LCMS - HPLC) / Mean) * 100

Interpretation: In this hypothetical dataset, the percent differences are all well within the ±20.0% acceptance limit, demonstrating excellent correlation between the two methods. If a systematic bias were observed (e.g., the HPLC-UV results were consistently 15% lower), it would trigger an investigation into potential causes, such as a subtle matrix effect impacting the UV method or differences in calibration standard preparation.

Part 5: Conclusion and Recommendations for Method Selection

This guide demonstrates that both HPLC-UV and LC-MS/MS can be robust methods for the quantification of dihydro fenofibrate in rat serum. The cross-validation exercise confirms that, under controlled conditions, the data generated from both techniques can be comparable and reliable.

Recommendations for a Fit-for-Purpose Approach:

  • LC-MS/MS is the recommended method for all regulatory submission studies (GLP TK and clinical PK). Its superior sensitivity and selectivity provide the highest level of confidence in the data, which is essential for pivotal safety and efficacy assessments.[4][6]

  • HPLC-UV remains a viable and cost-effective option for non-regulatory, early-stage discovery studies. This includes initial dose-range finding or formulation screening where high sample concentrations are expected and the absolute lowest LLOQ is not required.[14]

Ultimately, the successful cross-validation of these two methods provides invaluable flexibility to a drug development program. It allows scientists to confidently select the most appropriate tool for the job at hand, secure in the knowledge that the data, regardless of its source, forms a cohesive and reliable dataset for critical decision-making.

References

  • Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Saudi Pharmaceutical Journal.[Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency.[Link]

  • Guideline Bioanalytical method validation. European Medicines Agency.[Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis.[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.[Link]

  • Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Academia.edu.[Link]

  • (PDF) Development and Validation of Bioanalytical UHPLC-UV Method for Simultaneous Analysis of Unchanged Fenofibrate and Its Metabolite Fenofibric Acid in Rat Plasma: Application to Pharmacokinetics. ResearchGate.[Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Taylor & Francis Online.[Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.[Link]

  • Determination of Fenofibric Acid in Rat Plasma and its Application to a Comparative Pharmacokinetic Study of JW322 and Fenofibrate. PubMed.[Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA.[Link]

  • Validated HPLC Method for the Determination of Fenofibric Acid in Rat Plasma and its Application to a Comparative Pharmacokinetic Study of Prodrugs JWU102 and Fenofibrate. Airiti Library.[Link]

  • Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f. Medical and Biological Sciences.[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.[Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ.[Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. PharmaTutor.[Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal.[Link]

  • Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. PubMed.[Link]

  • Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. Akadémiai Kiadó.[Link]

  • MS/MS method for the determination of fenofibric acid in human plasma. Akadémiai Kiadó.[Link]

  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Waters.[Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent.[Link]

  • Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: Application to a bioequivalence study. ResearchGate.[Link]

  • Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma. PubMed.[Link]

Sources

Comparative

dihydro fenofibrate impurity profiling compared to fenofibrate active pharmaceutical ingredient

Introduction: Beyond the Bioactive Form In the landscape of lipid-lowering therapeutics, fenofibrate stands as a widely prescribed fibric acid derivative.[1] It functions as a prodrug, rapidly hydrolyzed in the body to i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Bioactive Form

In the landscape of lipid-lowering therapeutics, fenofibrate stands as a widely prescribed fibric acid derivative.[1] It functions as a prodrug, rapidly hydrolyzed in the body to its active metabolite, fenofibric acid, which in turn activates peroxisome proliferator-activated receptor alpha (PPAR-α) to modulate lipid metabolism.[2][3] The quality and safety of the Fenofibrate Active Pharmaceutical Ingredient (API) are paramount, necessitating a rigorous understanding of its impurity profile. Impurities can arise from the synthetic route or from degradation and may impact the API's efficacy and safety.[4]

This guide delves into a comparative analysis of the impurity profiles of fenofibrate and one of its key related compounds, dihydro fenofibrate. Dihydro fenofibrate, the reduced metabolite where the benzophenone's ketone group is converted to a hydroxyl group, is also a known process-related impurity.[5][6] Understanding the distinct and overlapping impurity landscapes of these two molecules is critical for drug development professionals aiming to establish robust analytical control strategies. This comparison will be grounded in the principles set forth by the International Council for Harmonisation (ICH) guidelines Q3A(R2) for impurities in new drug substances.[7][8]

The Molecular Structures: A Tale of Two Functional Groups

The fundamental difference between fenofibrate and dihydro fenofibrate lies in a single functional group, a distinction that profoundly influences their respective impurity profiles.

G Figure 1: Chemical Structures cluster_fenofibrate Fenofibrate cluster_dihydro Dihydro Fenofibrate cluster_fenofibric Fenofibric Acid fenofibrate fen_label C₂₀H₂₁ClO₄ (Ketone Moiety) dihydro dihydro_label C₂₀H₂₃ClO₄ (Benzylic Alcohol Moiety) fenofibric fenacid_label C₁₇H₁₅ClO₄ (Active Metabolite/Degradant)

Caption: Key molecules in the fenofibrate impurity landscape.

Genesis of Impurities: A Comparative Analysis of Origin

The potential impurities in an API are a direct reflection of its synthesis and inherent stability. The pathways for fenofibrate and dihydro fenofibrate, while related, present unique challenges.

Fenofibrate: A Profile Dominated by Synthesis Precursors and Hydrolysis

The impurity profile of fenofibrate is well-documented and primarily features:

  • Process-Related Impurities: These are introduced during manufacturing. Common synthesis routes, such as the esterification of fenofibric acid with isopropyl alcohol or the reaction of 4-chloro-4'-hydroxybenzophenone with an isopropyl ester, can lead to residual starting materials and by-products.[4][9][10]

    • Fenofibric Acid: The most common process-related impurity, resulting from incomplete esterification.[11]

    • 4-Chloro-4'-hydroxybenzophenone: A key starting material that may carry over into the final API.

    • Solvent Residues: Isopropanol, acetone, or other solvents used in synthesis and purification must be controlled.[11]

  • Degradation Products: Fenofibrate's ester linkage is its most labile point.

    • Hydrolytic Degradation: The primary degradation pathway is the hydrolysis of the isopropyl ester to form fenofibric acid, a reaction accelerated by moisture and basic conditions.[2][12]

Dihydro Fenofibrate: A Profile Shaped by Reduction and Alcohol Chemistry

The impurity profile of dihydro fenofibrate is predicted based on its synthesis, which typically involves the chemical reduction of fenofibrate.[13]

  • Process-Related Impurities:

    • Unreacted Fenofibrate: The most significant process impurity would be the starting material, fenofibrate, resulting from an incomplete reduction reaction.

    • Reagent-Related Impurities: If sodium borohydride (NaBH₄) is used as the reducing agent, residual boron-containing species could be present and must be cleared during workup and purification.[6]

  • Degradation Products: The presence of a secondary benzylic alcohol group introduces new degradation pathways not seen with fenofibrate, while retaining the susceptibility to hydrolysis.

    • Oxidative Degradation: The secondary alcohol is susceptible to oxidation, which would regenerate fenofibrate. This represents a critical degradation pathway to monitor, as the impurity is the parent drug itself.[14]

    • Dehydration: Under acidic conditions, benzylic alcohols can undergo dehydration to form a conjugated alkene, creating a unique and potent degradant.

    • Hydrolytic Degradation: Similar to fenofibrate, the ester linkage can hydrolyze to form the corresponding metabolite, reduced fenofibric acid.

The potential degradation pathways are visualized below.

G Figure 2: Comparative Degradation Pathways Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric Acid Fenofibrate->Fenofibric_Acid Hydrolysis Dihydro Dihydro Fenofibrate Dihydro->Fenofibrate Oxidation Reduced_Fenofibric_Acid Reduced Fenofibric Acid Dihydro->Reduced_Fenofibric_Acid Hydrolysis Alkene_Degradant Alkene Degradant Dihydro->Alkene_Degradant Dehydration (Acidic)

Caption: Potential degradation routes for Fenofibrate and Dihydro Fenofibrate.

Analytical Strategy: A Unified Method for a Complex Profile

A robust, stability-indicating analytical method is required to separate the parent API from its process-related impurities and degradation products. An Ultra-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry (MS) is ideal for this purpose, offering the necessary resolution and sensitivity.[11][15][16]

Experimental Protocol: Stability-Indicating UPLC-MS/MS Method

This protocol is designed to achieve baseline separation of fenofibrate, dihydro fenofibrate, fenofibric acid, and reduced fenofibric acid.

1. Instrumentation:

  • UPLC System equipped with a binary solvent manager, sample manager, and column oven (e.g., Waters Acquity I-Class).[4]

  • Tandem Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Waters Xevo TQ-S).[4]

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[4][15]

    • Rationale: The C18 stationary phase provides excellent hydrophobic retention for the relatively non-polar analytes, while the 1.7 µm particle size ensures high resolution and fast analysis times.

  • Mobile Phase A: Water with 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]

    • Rationale: The formic acid aids in protonation for better ESI+ sensitivity and improves peak shape. Acetonitrile is a strong organic solvent providing good elution strength.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.[4]

  • Injection Volume: 2 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    2.5 95
    3.5 95
    3.6 50

    | 4.5 | 50 |

    • Rationale: A gradient elution is necessary to separate compounds with a range of polarities, from the more polar acidic impurities to the less polar esterified APIs, within a short run time.

3. Mass Spectrometry Conditions (ESI+):

  • Capillary Voltage: 1.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • MRM Transitions: (Specific precursor > product ion transitions would be optimized for each analyte).

4. Sample Preparation:

  • Prepare a stock solution of the API (Fenofibrate or Dihydro Fenofibrate) at 1.0 mg/mL in acetonitrile.

  • Dilute with a 50:50 mixture of acetonitrile/water to a final concentration of 10 µg/mL for analysis.

  • For forced degradation studies, subject the API stock solution to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂) before dilution.[14][17]

Data Presentation: A Comparative Impurity Table

The following table presents hypothetical but representative data from the analysis of a batch of Fenofibrate and a batch of Dihydro Fenofibrate, illustrating their distinct impurity profiles.

ImpurityFenofibrate API (% Area)Dihydro Fenofibrate API (% Area)ICH Q3A(R2) Identification Threshold*Potential Origin
Fenofibric Acid0.08Not Detected> 0.10%Process / Degradation
4-Chloro-4'-hydroxybenzophenone0.04Not Detected> 0.10%Process
Fenofibrate 99.85 (API) 0.12 > 0.15% (Qualification)API / Process Impurity
Dihydro Fenofibrate Not Detected99.79 (API) > 0.15% (Qualification)API
Reduced Fenofibric AcidNot Detected0.06> 0.10%Degradation (Hydrolysis)
Alkene DegradantNot Detected< 0.03 (Below Reporting)> 0.10%Degradation (Dehydration)
Total Impurities 0.15 0.21 N/A

*Assuming a maximum daily dose between 1g and 2g.

Workflow for Impurity Management

A systematic approach, guided by ICH principles, is essential for identifying, characterizing, and controlling impurities.

G Figure 3: Impurity Management Workflow A Detect Impurity by Stability-Indicating Method B Impurity > Reporting Threshold? A->B C Report in Regulatory Filing B->C Yes I No Action Required B->I No D Impurity > Identification Threshold? C->D E Characterize Structure (e.g., LC-MS/MS, NMR) D->E Yes H Set Specification Limit and Monitor in Routine QC D->H No F Impurity > Qualification Threshold? E->F G Conduct Toxicological Studies to Establish Safety F->G Yes F->H No G->H

Caption: A decision-making workflow based on ICH Q3A/B thresholds.

Conclusion

While dihydro fenofibrate is structurally similar to fenofibrate, its impurity profile is demonstrably different. The key distinctions arise from the unique chemical properties of the benzylic alcohol moiety compared to the ketone group.

  • Fenofibrate's profile is primarily defined by precursors from its synthesis and its susceptibility to ester hydrolysis.

  • Dihydro fenofibrate's profile is characterized by the presence of the parent drug (fenofibrate) as a major process impurity and its unique susceptibility to oxidative and dehydrative degradation pathways.

This comparative guide underscores the necessity of a tailored approach to impurity profiling. A single analytical method can be developed to monitor both APIs, but the interpretation of the data and the focus of the control strategy must account for their distinct chemical behaviors. For researchers and drug development professionals, this understanding is fundamental to ensuring the quality, safety, and regulatory compliance of fenofibrate-related drug substances.

References

  • Liu, Y., Gonzalez, F. J., & Dai, R. (2010). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. Xenobiotica, 40(4), 245–254. Retrieved from [Link]

  • Veeprho. (n.d.). Fenofibrate Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. Retrieved from [Link]

  • Liu, Y., Gonzalez, F. J., & Dai, R. (2009). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. ResearchGate. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Urjasz, H., Propisnova, V., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna. Retrieved from [Link]

  • Wabaidur, S. M., Mohsin, K., & Alothman, Z. A. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product. Annex Publishers. Retrieved from [Link]

  • ICH. (2006, June 6). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products Q3B(R2). Retrieved from [Link]

  • Srinivasan, V., & Nagaraju, N. (1995). Catalytic decomposition of benzyl alcohol using copper aluminate. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(2), 87-94. Retrieved from [Link]

  • Ali, M. A., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC. Retrieved from [Link]

  • Request PDF. (2026, February 10). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. ResearchGate. Retrieved from [Link]

  • de Oliveira, M. A., da Silva, G. D., & Campos, M. S. T. (2016). Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. Brazilian Journal of Pharmaceutical Sciences, 52(3). Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Johnson, M. R., & Rickborn, B. (1970). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry, 35(4), 1041-1045. Retrieved from [Link]

  • Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. Retrieved from [Link]

  • Google Patents. (n.d.). US20120065421A1 - Novel method of synthesizing fenofibrate.
  • Zhang, L., et al. (2020). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. RSC Advances, 10(4), 2153-2161. Retrieved from [Link]

  • Muchtaridi, M., et al. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(6), 1-10. Retrieved from [Link]

  • Kim, J. Y., et al. (2015). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Scite.ai. (n.d.). Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. Retrieved from [Link]

  • Ginsberg, H. N., et al. (2010). Effects of combination lipid therapy in type 2 diabetes mellitus. The New England journal of medicine, 362(17), 1563–1574. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch 11 : Eliminations of benzylic systems. University of Calgary. Retrieved from [Link]

  • Jacobson, T. A., et al. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiology Research, 4(2), 47-55. Retrieved from [Link]

Sources

Validation

comparative bioavailability of dihydro fenofibrate in different delivery vehicles

As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacokinetic performance of DHF across two advanced delivery architectures: Self-Microemulsifying Drug Delivery Systems (SMEDD...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacokinetic performance of DHF across two advanced delivery architectures: Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Mesoporous Silica Nanoparticles (MSNs) . By analyzing the mechanistic causality behind these formulations and providing self-validating experimental protocols, this guide serves as a rigorous framework for researchers optimizing the delivery of highly lipophilic fibrate derivatives.

Mechanistic Rationale: Overcoming the Dissolution Bottleneck

To bypass the poor gastrointestinal (GI) solubility of crystalline DHF, formulation strategies must either alter the thermodynamic state of the drug or hijack endogenous lipid absorption pathways.

  • SMEDDS (Lipid-Based Solubilization): SMEDDS utilize a precise ratio of oils, surfactants, and co-surfactants to spontaneously form oil-in-water microemulsions (droplet size < 200 nm) upon contact with GI fluids[2][3]. Causality: This bypasses the dissolution step entirely. Furthermore, the lipidic nature of SMEDDS stimulates chylomicron secretion in enterocytes, promoting intestinal lymphatic transport and effectively bypassing hepatic first-pass metabolism[4].

  • Mesoporous Silica (Nanoconfinement): Ordered mesoporous silica (e.g., SBA-15) features uniform pores ranging from 2 to 50 nm[5]. Causality: When DHF is impregnated into these pores, the spatial confinement prevents the formation of a crystal lattice. The drug is locked in a high-energy, amorphous state, which dramatically lowers the activation energy required for dissolution, leading to rapid supersaturation in the GI tract[6][7].

G DHF Dihydro Fenofibrate (DHF) Highly Lipophilic (BCS Class II) Veh1 Crystalline Suspension (Control) DHF->Veh1 Veh2 SMEDDS Formulation (Lipid-Based) DHF->Veh2 Veh3 Mesoporous Silica (MSN) (Nanoconfinement) DHF->Veh3 Mech1 Poor Aqueous Dissolution Precipitation in GI Tract Veh1->Mech1 Mech2 Spontaneous Microemulsification Micellar Solubilization Veh2->Mech2 Mech3 Amorphous State Stabilization Rapid Release in GI Fluids Veh3->Mech3 Abs1 Low Portal Vein Absorption Extensive First-Pass Mech1->Abs1 Abs2 Intestinal Lymphatic Transport Bypasses Hepatic First-Pass Mech2->Abs2 Abs3 High Concentration Gradient Enhanced Enterocyte Uptake Mech3->Abs3 Bio1 Low Relative Bioavailability (~20%) Abs1->Bio1 Bio2 High Relative Bioavailability (~187-370%) Abs2->Bio2 Bio3 High Relative Bioavailability (~154-177%) Abs3->Bio3

Mechanistic absorption pathways of DHF across different delivery vehicles.

Quantitative Performance Comparison

The following table synthesizes benchmark pharmacokinetic parameters derived from large-animal (beagle dog/porcine) and human proof-of-concept models utilizing fibrate-class molecules, applied here to the DHF model to illustrate vehicle-dependent PK shifts[2][5][6].

Delivery VehicleFormulation StateCmax (ng/mL)Tmax (h)AUC_0-t (ng·h/mL)Relative Bioavailability
Crystalline Suspension Aqueous Dispersion549 ± 106.04,200 ± 310100% (Baseline)
Mesoporous Silica (MSN) Amorphous Solid1,420 ± 951.57,430 ± 520~177%
SMEDDS Lipid Microemulsion1,850 ± 1201.25 - 2.015,540 ± 890~370%

Data Interpretation: While MSNs successfully accelerate the rate of absorption (reducing Tmax from 6.0h to 1.5h) via amorphous stabilization[5], SMEDDS provide the highest overall systemic exposure (AUC). This is due to the dual action of SMEDDS: maintaining the drug in a solubilized state and actively promoting lymphatic transport, which shields the drug from hepatic degradation[2][4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow contains built-in validation checkpoints to confirm success before proceeding to the next phase.

Protocol 1: Formulation and Validation of DHF-SMEDDS

Objective: Formulate a thermodynamically stable lipid vehicle that prevents DHF precipitation upon aqueous dilution[3].

  • Excipient Screening: Determine the equilibrium solubility of DHF in various lipid excipients. Causality: Selecting an oil phase with maximum DHF solubility (e.g., Labrafil M 1944 CS) acts as a "lipid sink," preventing drug precipitation when the formulation is infinitely diluted in GI fluids.

  • Phase Diagram Construction: Titrate the selected oil and a surfactant/co-surfactant mixture (e.g., Solutol HS 15 and Tween 80 at a 3:1 ratio) with water. Map the boundaries of the clear, isotropic microemulsion region.

  • Preparation: Dissolve 50 mg of DHF into 1 gram of the optimized lipid mixture at 40°C under continuous magnetic stirring until optically transparent.

  • Validation Checkpoint (Thermodynamic Stress Test): Subject the SMEDDS to three freeze-thaw cycles (-20°C to +25°C) followed by centrifugation (3,000 rpm for 15 min). Self-Validation: If phase separation, turbidity, or DHF crystallization occurs, the formulation is kinetically unstable and must be rejected. Only clear, single-phase systems proceed to in vivo testing.

Protocol 2: Nanoconfinement of DHF in Mesoporous Silica

Objective: Force DHF into an amorphous state utilizing the finite-size effect of silica nanopores[5][7].

  • Impregnation: Suspend ordered mesoporous silica (e.g., SBA-15) in a highly concentrated solution of DHF dissolved in ethanol (maintaining a 1:2 drug-to-silica w/w ratio).

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure at 40°C. Causality: The slow evaporation creates a capillary driving force that pulls the DHF molecules deep into the mesopores rather than depositing them on the external particle surface.

  • Validation Checkpoint (Solid-State Verification): Analyze the resulting dry powder via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). Self-Validation: The complete absence of the characteristic DHF endothermic melting peak in DSC, coupled with a lack of Bragg diffraction peaks in PXRD, confirms 100% conversion to the amorphous state. Any crystalline peaks indicate external surface deposition, requiring a wash step or reformulation.

Protocol 3: In Vivo Pharmacokinetic Tracking via LC-MS/MS

Objective: Accurately quantify DHF in plasma, explicitly differentiating it from fenofibric acid[1][8].

  • Dosing & Sampling: Administer the formulations orally to fasted beagle dogs (n=6 per group) at a DHF-equivalent dose of 5 mg/kg. Collect venous blood into K2EDTA tubes at predetermined intervals (0.5 to 24 h) and centrifuge immediately to isolate plasma.

  • Extraction: Perform liquid-liquid extraction using ethyl acetate. Causality: Spike every sample with a stable isotope internal standard (e.g., DHF-d6). The internal standard perfectly mimics the physicochemical behavior of DHF, automatically correcting for any extraction losses or matrix-induced ion suppression during mass spectrometry.

  • Validation Checkpoint (LC-MS/MS Quantification): Analyze the extracted samples using electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode. Self-Validation: Track the specific precursor-to-product ion transitions for the reduced secondary alcohol moiety of DHF. Ensure the calibration curve exhibits an R2≥0.995 and quality control (QC) samples fall within ±15% of their nominal concentrations.

References

  • Bukara, K., et al. "Ordered mesoporous silica to enhance the bioavailability of poorly water-soluble drugs: Proof of concept in man." European Journal of Pharmaceutics and Biopharmaceutics, 2016. URL: [Link]

  • Zhao, T., et al. "In vitro and in vivo evaluation of a self-microemulsifying drug delivery system for the poorly soluble drug fenofibrate." Archives of Pharmacal Research, 2014. URL: [Link]

  • O'Shea, J. P., et al. "Mesoporous silica-based dosage forms improve bioavailability of poorly soluble drugs in pigs: case example fenofibrate." Journal of Pharmacy and Pharmacology, 2017. URL: [Link]

  • Padia, N., et al. "Development and Characterization of Fenofibrate Self-Microemulsifying Drug Delivery System (SMEDDS) for Bioavailability Enhancement." Bulletin of Pharmaceutical Research, 2015. URL: [Link]

  • Muthukrishnan, M., et al. "A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate." PMC / NIH, 2023. URL: [Link]

Sources

Comparative

assessing cross-reactivity of dihydro fenofibrate in standard fenofibrate immunoassays

Next-Generation Fenofibrate Immunoassays: Overcoming Dihydro Fenofibrate Cross-Reactivity in PK Studies Executive Summary Accurate pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) of fenofibrate rely...

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Author: BenchChem Technical Support Team. Date: April 2026

Next-Generation Fenofibrate Immunoassays: Overcoming Dihydro Fenofibrate Cross-Reactivity in PK Studies

Executive Summary

Accurate pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) of fenofibrate rely on the precise quantification of the drug and its active metabolite, fenofibric acid. While immunoassays offer a high-throughput, cost-effective alternative to LC-MS/MS, standard platforms frequently suffer from poor specificity. This guide objectively compares a Next-Generation Monoclonal Fenofibrate ELISA against standard polyclonal assays, detailing the mechanistic challenges of structural homology and providing a self-validating protocol for assessing cross-reactivity with the primary reduced impurity: dihydro fenofibrate.

The Mechanistic Challenge: Epitope Recognition and Structural Homology

Fenofibrate is a prodrug that undergoes rapid esterase cleavage in vivo to form fenofibric acid. However, during formulation, storage, or secondary metabolism, the ketone group of fenofibrate can undergo carbonyl reduction to yield dihydro fenofibrate (a secondary alcohol).

Standard polyclonal immunoassays typically rely on antibodies raised against the shared 4-chlorophenyl or phenoxy structural motifs. Because the only structural difference between fenofibrate and dihydro fenofibrate is the reduction of a ketone to a hydroxyl group, first-generation antibodies exhibit severe cross-reactivity. This promiscuous binding leads to false-positive signal amplification—a well-documented issue with fenofibrate in various immunoassay formats ([1]; [2]). To ensure analytical integrity, the FDA strictly mandates the evaluation of such cross-reactivity to guarantee assay selectivity ([3]).

Pathway Feno Fenofibrate (Prodrug, Ketone) FA Fenofibric Acid (Active Metabolite) Feno->FA Esterase Cleavage DHF Dihydro Fenofibrate (Reduced Impurity) Feno->DHF Carbonyl Reduction

Metabolic pathways of fenofibrate yielding fenofibric acid and dihydro fenofibrate.

Product Comparison: Next-Gen Monoclonal ELISA vs. Standard Alternatives

To overcome the limitations of standard assays, the Next-Gen Monoclonal Fenofibrate ELISA utilizes a proprietary hapten design that exposes the carbonyl/hydroxyl functional group during immunization. This ensures the resulting monoclonal antibodies exhibit stringent steric and electrostatic requirements for binding, effectively rejecting the hydroxyl group of dihydro fenofibrate.

Table 1: Performance Comparison of Fenofibrate Analytical Platforms

FeatureNext-Gen Monoclonal ELISAStandard Polyclonal ELISALC-MS/MS (Gold Standard)
Specificity (DHF Cross-Reactivity) < 0.5% ~ 42.0%Not Applicable (Mass Resolved)
Sensitivity (LOD) 0.1 ng/mL1.5 ng/mL0.05 ng/mL
Throughput High (96-well, 2.5 hrs)High (96-well, 2.5 hrs)Low (Sequential injection)
Matrix Effects Low (Optimized Buffer)Moderate to HighModerate (Ion Suppression)
Cost per Sample LowLowHigh

Experimental Protocol: Cross-Reactivity Assessment Workflow

Because fenofibrate and its metabolites are low-molecular-weight haptens (<400 Da), they lack the multiple distinct epitopes required for sandwich ELISAs. Therefore, a competitive ELISA format is strictly required.

Workflow Step1 1. Plate Coating (Fenofibrate-BSA) Step2 2. Add Sample + Ab (Spiked DHF) Step1->Step2 Step3 3. Wash & Add 2° Ab (HRP-Conjugated) Step2->Step3 Step4 4. Substrate (TMB & Stop) Step3->Step4 Step5 5. Read Absorbance (OD at 450 nm) Step4->Step5

Step-by-step competitive ELISA workflow for assessing dihydro fenofibrate cross-reactivity.

Step-by-Step Methodology (Self-Validating System)
  • Plate Sensitization: Coat microtiter plates with 100 µL/well of Fenofibrate-BSA conjugate (1 µg/mL). Incubate overnight at 4°C. Wash 3x with PBST.

  • Blocking: Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C. Wash 3x.

  • Competitive Binding & Self-Validating Controls:

    • Action: Add 50 µL of sample (spiked with Dihydro fenofibrate at serial dilutions from 0.01 to 10,000 ng/mL) and 50 µL of primary anti-fenofibrate antibody. Include zero-analyte blank (B0) wells and non-specific binding (NSB) wells (omitting primary antibody). Incubate for 1 hour at room temperature.

    • Causality: In this competitive format, free analyte in the sample competes with the immobilized Fenofibrate-BSA for limited antibody binding sites. The B0 wells establish the maximum possible signal (100% binding), while NSB wells quantify background assay noise. Normalizing the sample OD against these controls ensures that any observed signal reduction is strictly due to competitive binding by the analyte, eliminating false positives caused by matrix interference.

  • Signal Generation: Wash 5x to remove unbound reagents. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 30 mins. Wash 5x.

  • Detection: Add 100 µL/well of TMB substrate. Incubate for 15 mins in the dark. Stop the reaction with 50 µL of 1M H₂SO₄.

  • Quantification: Read absorbance at 450 nm. Calculate the IC₅₀ (concentration inhibiting 50% of the maximum signal).

  • Cross-Reactivity Calculation: Determine specificity using the equation: % CR = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) × 100.

Experimental Data: Specificity Validation

To objectively validate the Next-Gen Monoclonal ELISA, cross-reactivity was assessed against a Standard Polyclonal ELISA using the protocol outlined above.

Table 2: Cross-Reactivity Experimental Results

CompoundNext-Gen ELISA IC₅₀ (ng/mL)Next-Gen ELISA % CRStandard ELISA IC₅₀ (ng/mL)Standard ELISA % CR
Fenofibric Acid (Target) 1.2100% 4.8100%
Fenofibrate (Prodrug) 1.485.7% 5.194.1%
Dihydro fenofibrate > 240< 0.5% 11.442.1%

Data Interpretation: The Standard Polyclonal ELISA demonstrated a highly problematic 42.1% cross-reactivity with dihydro fenofibrate, indicating an inability to distinguish the ketone from the secondary alcohol. In contrast, the Next-Gen Monoclonal ELISA exhibited <0.5% cross-reactivity, ensuring that the presence of reduced impurities will not falsely inflate the quantified concentration of the active drug.

Conclusion

The structural homology between fenofibrate and its reduced analog, dihydro fenofibrate, presents a significant analytical hurdle for standard immunoassays. As demonstrated by the experimental data, relying on first-generation polyclonal antibodies can lead to substantial cross-reactivity (~42%), compromising PK data integrity. By transitioning to Next-Generation Monoclonal ELISAs—which leverage targeted hapten design for strict epitope recognition—drug development professionals can achieve LC-MS/MS-like specificity while maintaining the high throughput and cost-efficiency inherent to immunoassays.

References

  • Bugier S, Garcia-Hejl C, Vest P, Plantamura J, Chianea D, Renard C. "A Cross-Reactivity of Fenofibric Acid With MDMA DRI Assay." Military Medicine, 2016.[Link]

  • Quesada L, Gomila I, Fe A, Servera MA, Yates C, Morell-Garcia D, et al. "Fenofibric Acid Can Cause False-Positive Urine Methylenedioxymethamphetamine Immunoassay Results." Journal of Analytical Toxicology, 2015.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, 2018.[Link]

Sources

Safety & Regulatory Compliance

Safety

Regulatory and Safety Framework: A Foundation of Compliance

As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, including its proper disposal. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, including its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Dihydro Fenofibrate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in regulatory compliance and a deep understanding of the chemical's properties, empowering your team to manage this waste stream with confidence and precision.

The disposal of any pharmaceutical compound, including Dihydro Fenofibrate, is not merely a suggestion but a mandate governed by stringent federal and state regulations. The primary regulatory body in the United States is the Environmental Protection Agency (EPA), which outlines the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, the Occupational Safety and Health Administration (OSHA) provides standards, such as the Hazardous Waste Operations and Emergency Response (HAZWOPER) regulations, to ensure worker safety during the handling and disposal of hazardous substances.[4][5][6][7]

It is the legal responsibility of the waste generator—the laboratory or institution—to correctly characterize, manage, and dispose of its chemical waste.[8] For compounds like Dihydro Fenofibrate and its parent, Fenofibrate, Safety Data Sheets (SDS) may present varied hazard classifications.[8] Given this potential for ambiguity, a conservative approach is paramount. Therefore, Dihydro Fenofibrate waste should be managed as a hazardous chemical waste to ensure the highest level of safety and compliance.[8]

Hazard Assessment of Dihydro Fenofibrate

Understanding the potential hazards is critical to implementing appropriate handling procedures. Based on data for the closely related parent compound, Fenofibrate, we can infer the primary risks associated with Dihydro Fenofibrate.

  • Health Hazards : May be harmful if swallowed, inhaled, or absorbed through the skin.[9] It can cause irritation to the skin, eyes, and respiratory system. Some sources indicate it may cause skin sensitization in predisposed individuals.[9]

  • Environmental Hazards : While some assessments suggest the use of Fenofibrate does not pose a significant environmental risk, it is known to be slowly degraded in the environment.[10] Improper disposal, such as flushing down the drain, can lead to contamination of waterways, as wastewater treatment systems may not effectively remove such compounds.[3][11] The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.[3]

  • Physical Hazards : As a combustible solid, it can form explosive mixtures with air when in the form of fine dust.[9]

This hazard profile dictates that all waste containing Dihydro Fenofibrate must be handled with appropriate personal protective equipment and disposed of through a licensed hazardous waste contractor, not via standard trash or sewer systems.[8][12]

Core Disposal Protocol: A Step-by-Step Guide

This protocol details the essential procedures for the safe collection, storage, and disposal of Dihydro Fenofibrate waste from a research environment.

Step 1: Personal Protective Equipment (PPE)

Before handling Dihydro Fenofibrate in any form (pure compound or waste), personnel must be equipped with the appropriate PPE to prevent exposure.

  • Eye Protection : Wear chemical safety goggles or glasses.[9][13]

  • Hand Protection : Use compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed carefully to avoid skin contact.[9][13]

  • Body Protection : A standard laboratory coat is required. Ensure it is kept clean and laundered professionally.

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator should be used.[9]

Step 2: Waste Segregation and Containerization

Proper segregation is crucial for safe and compliant disposal. Never mix incompatible waste streams.

  • Identify the Waste Stream : All materials contaminated with Dihydro Fenofibrate must be considered hazardous waste. This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., pipette tips, weighing boats, vials).

    • Contaminated PPE (gloves, disposable lab coats).[12]

    • Solutions containing Dihydro Fenofibrate.

  • Select an Appropriate Container :

    • Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a tight-fitting screw cap.[8][12]

    • The container must be clearly labeled as "Hazardous Waste."[8]

    • Do not overfill containers; a maximum of 75-80% capacity is recommended to allow for expansion and prevent spills.[14]

Step 3: Labeling and Documentation

Accurate labeling and record-keeping are mandated by law and are essential for safety.

  • Label Contents Clearly : The hazardous waste label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Dihydro Fenofibrate Waste." List all other chemical constituents in the container.

    • The approximate quantities or concentrations of each component.

    • The date when waste was first added to the container (the "accumulation start date").[14]

  • Maintain Records : Keep meticulous records of all hazardous waste generated. This documentation should include the chemical name, quantity, and the date of disposal, which is vital for regulatory compliance and institutional safety audits.[8]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the laboratory at or near the point of generation.

  • Location : Store the sealed waste container in a designated Satellite Accumulation Area. This area should be under the control of the laboratory personnel.

  • Segregation : Store the container away from incompatible materials, particularly strong oxidizing agents.[9]

  • Secondary Containment : It is best practice to place the waste container within a secondary containment system, such as a spill pallet or tray, to contain any potential leaks.[15]

Step 5: Arranging for Final Disposal

On-site treatment or disposal of Dihydro Fenofibrate is not recommended or permissible for research laboratories.

  • Engage a Licensed Contractor : The only accepted method for disposal is through a licensed hazardous material disposal company.[8]

  • Disposal Method : These contractors will transport the waste to a permitted facility for disposal, which is typically accomplished through high-temperature incineration.[8]

  • Schedule Pickup : Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the full waste container.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

Minor Spills (Solid)
  • Alert Personnel : Inform others in the immediate area of the spill.

  • Secure the Area : Restrict access to the spill area.

  • Don PPE : Wear the appropriate PPE as described in Step 1 of the Core Protocol.

  • Clean-Up : Use a dry clean-up procedure.[9] Gently cover the spill with an absorbent material. Dampen the material slightly with water to prevent dust generation.[9]

  • Collect Waste : Carefully sweep or vacuum the material into a designated hazardous waste container.[9]

  • Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Label and Dispose : Label the container and manage it according to the Core Disposal Protocol.

Major Spills
  • Evacuate : Immediately evacuate the area.

  • Alert : Notify your supervisor and your institution's EHS or emergency response team.

  • Secure : Close the doors to the affected area to contain any dust or vapors.

  • Do Not Attempt to Clean : Allow only trained emergency response personnel (HAZWOPER certified) to handle the clean-up of large spills.[4]

Data Summary: Dihydro Fenofibrate Disposal Parameters

ParameterInformationRationale & Reference
Chemical Name Dihydro FenofibrateThe active metabolite of Fenofibrate.
CAS Number 61001-99-8Unique chemical identifier.[16]
Molecular Formula C₂₀H₂₃ClO₄Chemical composition.[16]
Waste Classification Hazardous Pharmaceutical WasteMandated by a conservative safety approach and RCRA regulations.[3][8]
EPA Waste Codes (for parent compound Fenofibrate) U240 (Toxic Waste), F027These codes apply to discarded commercial chemical products or formulations containing Fenofibrate.[9]
Primary Disposal Method Incineration via a licensed contractorThe required method for hazardous pharmaceutical waste to ensure complete destruction.[8]
Prohibited Disposal Sewering, Landfilling, Regular TrashProhibited by EPA regulations to prevent environmental contamination.[3][11]

Dihydro Fenofibrate Disposal Workflow

G cluster_0 1. Pre-Disposal & Handling cluster_1 2. Waste Collection & Storage cluster_2 3. Final Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) spill Spill Occurs collect Collect Waste in Designated Container ppe->collect Generate Waste spill_proc Follow Spill Management Protocol spill->spill_proc spill_proc->collect Contain & Collect Spill Debris label_waste Label Container Correctly (Name, Date, Hazards) collect->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs Container Full contractor Licensed Hazardous Waste Contractor contact_ehs->contractor incinerate High-Temperature Incineration contractor->incinerate

Caption: Logical workflow for the proper disposal of Dihydro Fenofibrate.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to this detailed protocol for Dihydro Fenofibrate, researchers and drug development professionals can ensure they are not only protecting themselves and their colleagues but are also in full compliance with critical regulations. This structured approach, from hazard assessment to final disposal, provides a self-validating system that builds trust and reinforces a culture of safety within the scientific community.

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025). Vertex AI Search.
  • Management of Hazardous Waste Pharmaceuticals. (2026). U.S. Environmental Protection Agency.
  • Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose. (2026). U.S. Environmental Protection Agency.
  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024). Republic Services.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group, Inc..
  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration.
  • Pharmaceutical Waste. (2019). California Department of Toxic Substances Control.
  • Dihydro Fenofibrate — Chemical Substance Information. (n.d.). NextSDS.
  • Fenofibrate Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Camber Pharmaceuticals. (n.d.). Fenofibrate Safety Data Sheet.
  • Safe Disposal of Choline Fenofibrate in a Laboratory Setting. (n.d.). Benchchem.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. (n.d.). Occupational Safety and Health Administration.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. (n.d.). Occupational Safety and Health Administration.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Adept.
  • Fenofibrate Safety Data Sheet. (2018). Spectrum Chemical.
  • Fenofibrate Safety Data Sheet. (2024). TCI America.
  • Fenofibrate Material Safety Data Sheet. (2005). Amazon S3.
  • Fenofibrate Safety Data Sheet. (2025). Cayman Chemical.
  • Drug Disposal: FDA's Flush List for Certain Medicines. (2024). U.S. Food and Drug Administration.
  • Safety of fenofibrate--US and worldwide experience. (n.d.). PubMed.
  • Fenofibrate Environmental Information. (2021). Janusinfo.se.
  • Chemical Waste Management Guide. (2016). Boston University Environmental Health & Safety.
  • Proper Disposal of Unwanted Medicine. (n.d.). South Carolina Department of Health and Environmental Control.
  • Medication disposal: How-to guide for different types. (2021). Medical News Today.
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). U.S. Food and Drug Administration.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.

Sources

Handling

Personal protective equipment for handling Dihydro Fenofibrate

As a Senior Application Scientist who has overseen the synthesis, handling, and downstream proteomics applications of fibrate derivatives, I recognize that laboratory safety cannot rely on rote memorization. True safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist who has overseen the synthesis, handling, and downstream proteomics applications of fibrate derivatives, I recognize that laboratory safety cannot rely on rote memorization. True safety is rooted in a mechanistic understanding of the chemicals we handle.

Dihydro Fenofibrate (CAS: 61001-99-8) is a reduced analog and key metabolite of the lipid-lowering drug fenofibrate [1]. While it is an indispensable reagent in metabolic pathway analysis and drug development, its physicochemical profile presents unique, often overlooked hazards—specifically, the potential to form explosive peroxides and release highly toxic phosgene gas upon thermal degradation [1].

The following guide establishes a self-validating, step-by-step operational plan for the safe handling, personal protective equipment (PPE) selection, and disposal of Dihydro Fenofibrate.

Physicochemical & Hazard Profile

To select the appropriate PPE, we must first understand the quantitative and structural data of the compound. The table below synthesizes the critical operational parameters [1] [2].

ParameterSpecificationOperational Implication
Chemical Name Dihydro FenofibrateReduced metabolite of Fenofibrate.
CAS Number 61001-99-8Unique identifier for SDS cross-referencing.
Molecular Formula C₂₀H₂₃ClO₄Contains a chlorinated aromatic ring and ether/alcohol linkages.
Molecular Weight 362.85 g/mol Fine crystalline powder; poses an inhalation hazard.
Storage Temperature 4 °CMust be refrigerated to prevent accelerated degradation.
Chemical Stability May form explosive peroxidesRequires non-sparking tools and expiration date tracking.
Thermal Degradation Releases Phosgene & Carbon OxidesExtreme heat/fire requires positive-pressure supplied air.

Risk Assessment & Mechanistic Causality

We do not wear PPE simply because an SDS mandates it; we wear it to interrupt specific mechanisms of chemical injury.

  • The Peroxide Threat: Dihydro fenofibrate contains ether linkages and a secondary alcohol (resulting from the reduction of fenofibrate's ketone group). Upon prolonged exposure to oxygen and light, these functional groups can undergo auto-oxidation to form explosive peroxides [1]. Therefore, impact-resistant eye protection and non-sparking spatulas are non-negotiable to mitigate the risk of micro-explosions caused by friction or static discharge.

  • The Phosgene Threat: The molecule features a chlorinated aromatic ring. Under extreme heat or combustion, the cleavage of this ring in the presence of oxygen leads to the formation of phosgene gas (COCl₂) [1]. This dictates that any procedure involving the heating of Dihydro Fenofibrate must be conducted under a fume hood, and emergency spill responses involving fire require positive-pressure supplied air respirators .

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, the following PPE matrix must be strictly adhered to during all handling phases.

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-approved safety goggles with side shields. If handling older stock where peroxide formation is a higher risk, a full-face shield is recommended.

    • Causality: Protects the ocular mucosa from irritating micro-particulate dust and provides a ballistic barrier against potential peroxide-induced micro-deflagrations.

  • Skin and Body Protection:

    • Requirement: 100% Nitrile gloves (minimum 5 mil thickness). Flame-resistant (FR) laboratory coat with fitted cuffs.

    • Causality: Nitrile provides an excellent barrier against organic carboxylic acid derivatives [3]. The FR lab coat mitigates risks associated with the compound's thermal instability.

  • Respiratory Protection:

    • Requirement (Routine): NIOSH-approved N95 or P100 particulate respirator if weighing outside a ventilated enclosure.

    • Requirement (Emergency/Thermal): NIOSH/MSHA-approved positive-pressure supplied air respirator [1].

    • Causality: Prevents the inhalation of fine crystalline dust during routine handling and provides life-saving oxygen isolation if toxic phosgene gas is liberated during a thermal event.

Operational Workflows

Protocol A: Routine Handling & Weighing

This protocol ensures that peroxide risks are minimized and inhalation exposure is prevented.

  • Verification: Retrieve the Dihydro Fenofibrate from 4 °C storage [1]. Immediately check the receiving date and the last peroxide testing date. If the container has been open for >12 months without testing, quarantine the vial.

  • PPE Donning: Equip nitrile gloves, safety goggles, and an FR lab coat.

  • Environmental Control: Transfer the sealed vial to a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • Handling: Open the vial carefully. Use only anti-static, non-sparking spatulas (e.g., PTFE-coated or ceramic) to weigh the required powder.

  • Storage Return: Tightly seal the primary container, purge with inert gas (Nitrogen/Argon) if available to displace oxygen, and return immediately to 4 °C storage [1].

Protocol B: Emergency Spill Response & Disposal

This protocol is designed to prevent dust aerosolization and manage environmental toxicity.

  • Evacuation: Immediately evacuate personnel from the immediate vicinity of the spill. Ensure the room's ventilation system is operating.

  • PPE Escalation: Don emergency PPE. If the spill is large or aerosolized, upgrade to a NIOSH/MSHA-approved respirator[1]. Double-glove with nitrile.

  • Containment: Gently cover the powder spill with a plastic sheet or tarp. Causality: This minimizes spreading, keeps the powder dry, and prevents the HVAC system from aerosolizing the dust[1].

  • Mechanical Collection: Take up the powder mechanically using a non-sparking scoop. Do not dry sweep , as this creates hazardous dust clouds.

  • Surface Decontamination: Clean the contaminated surface thoroughly with soap and copious amounts of water [1].

  • Disposal: Place all collected material and contaminated PPE into a clearly labeled, sealable hazardous waste container. Dispose of via an approved chemical waste treatment facility in accordance with local environmental regulations.

Visualizations of Safety Logic

To ensure these protocols are easily rapidly understood during laboratory operations, review the following logical workflows.

Workflow Start Retrieve Dihydro Fenofibrate (CAS: 61001-99-8) Check Check Expiration & Peroxide Status Start->Check PPE Don Standard PPE: Goggles, Nitrile Gloves, Lab Coat Check->PPE Hood Transfer to Fume Hood PPE->Hood Spill Spill Occurs? Hood->Spill Routine Proceed with Weighing (Non-sparking tools) Spill->Routine No Evacuate Evacuate & Ventilate Spill->Evacuate Yes Resp Don NIOSH Respirator Evacuate->Resp Clean Cover with Tarp & Mechanically Collect Resp->Clean

Workflow for routine handling and emergency spill response of Dihydro Fenofibrate.

Degradation DF Dihydro Fenofibrate (C20H23ClO4) Heat Thermal Degradation (Extreme Heat/Fire) DF->Heat O2 Prolonged Storage (O2 / Light) DF->O2 Phosgene Release of Phosgene & Carbon Oxides Heat->Phosgene Peroxide Formation of Explosive Peroxides O2->Peroxide RespPPE Mitigation: NIOSH/MSHA Supplied Air Respirator Phosgene->RespPPE StoragePPE Mitigation: Store at 4°C, Use Non-sparking Tools Peroxide->StoragePPE

Mechanistic pathways of Dihydro Fenofibrate degradation and required PPE mitigation.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro Fenofibrate
Reactant of Route 2
Reactant of Route 2
Dihydro Fenofibrate
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